Product packaging for K777(Cat. No.:CAS No. 233277-99-1)

K777

Cat. No.: B1673202
CAS No.: 233277-99-1
M. Wt: 574.7 g/mol
InChI Key: RHJLQMVZXQKJKB-JDXGNMNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

K777 is a cysteine protease inhibitor. It inhibits human cathepsin S (Ki = 0.002 µM) and human cathepsin L (Ki = 0.05 µM), which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein, also known as the surface glycoprotein. This compound is selective for these proteases over human cathepsin K, -B, and -C (Kis = 0.4, 3, >100 µM, respectively), as well as the SARS-CoV-2 cysteine proteases papain-like protease (PLpro) and main protease (Mpro), also known as the 3C-like protease (3CLpro;  Kis = >100 µM for both). It prevents cleavage of the spike protein S1 subunit in vitro and reduces the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells (EC50s = 0.080 µM, respectively). This compound induces mortality in T. b. brucei trypanosomes (IC50 = 0.1 µM) and reduces myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day. It also inhibits chemokine (C-C motif) ligand 17 (CCL17) binding to, and CCL17-induced chemotaxis of, HuT 78 cells (IC50s = 0.057 and 0.0089 µM, respectively), as well as induces chemokine (C-C motif) receptor 4 (CCR4) internalization.>K-11777, also known as APC 3316;  and K 777, is a a potent, irreversible cysteine protease inhibitor and a potent and selective CCR4 antagonist. Its therapeutic targets are cruzain, a cysteine protease of the protozoan parasite Trypanosoma cruzi, and cathepsins B and L, which are associated with cancer progression. This compound inhibited both CCL17 binding and CCL17-induced chemotaxis in Hut78 cells (IC50: 57 and 8.9 nmol/l, respectively). This compound induced CCR4 internalization, with a ∼50% reduction of cell surface CCR4. This compound did not inhibit CXCR4-induced chemotaxis or internalization and did not bring about Ca(2+) mobilization by itself.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38N4O4S B1673202 K777 CAS No. 233277-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

233277-99-1

Molecular Formula

C32H38N4O4S

Molecular Weight

574.7 g/mol

IUPAC Name

N-[(2S)-1-[[(3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C32H38N4O4S/c1-35-20-22-36(23-21-35)32(38)34-30(25-27-13-7-3-8-14-27)31(37)33-28(18-17-26-11-5-2-6-12-26)19-24-41(39,40)29-15-9-4-10-16-29/h2-16,19,24,28,30H,17-18,20-23,25H2,1H3,(H,33,37)(H,34,38)/t28-,30-/m0/s1

InChI Key

RHJLQMVZXQKJKB-JDXGNMNLSA-N

SMILES

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4

Isomeric SMILES

CN1CCN(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CS(=O)(=O)C4=CC=CC=C4

Appearance

Solid powder

Other CAS No.

502960-90-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-methylpiperazine-1-carboxylic acid(1-((3-benzenesufonyl-1-phenethylallyl)carbamoyl)-2-phenylethyl)amide
APC 3316
APC-3316

Origin of Product

United States

Foundational & Exploratory

K777's Mechanism of Action on Cruzain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions and biochemical consequences of the vinyl sulfone inhibitor K777 on cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease.

Executive Summary

This compound is a potent, irreversible covalent inhibitor of cruzain. Its mechanism of action hinges on the specific and permanent modification of the catalytic cysteine residue within the enzyme's active site. This inactivation leads to the disruption of essential physiological processes in T. cruzi, ultimately resulting in parasite death. This document outlines the core mechanism, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action

This compound's inhibitory activity is conferred by its vinyl sulfone functional group, which acts as a Michael acceptor. The catalytic dyad of cruzain, composed of Cysteine-25 (Cys25) and Histidine-162 (His162), is crucial for its proteolytic activity. In the active site, the thiolate anion of Cys25 performs a nucleophilic attack on the electrophilic β-carbon of the vinyl sulfone moiety of this compound. This results in the formation of a stable, irreversible thioether bond between the inhibitor and the enzyme.[1][2][3]

This covalent modification permanently inactivates the enzyme, preventing it from binding and cleaving its natural substrates. The inhibition of cruzain disrupts critical parasite functions, including nutrition, immune evasion, and replication.[4] The accumulation of unprocessed proteins within the parasite's Golgi apparatus leads to osmotic stress and ultimately, cell death.[4]

This compound Mechanism of Action cluster_0 Cruzain Active Site Cruzain_Active_Site Cruzain Active Site (Cys25 & His162) Covalent_Adduct Irreversible Covalent Adduct (Thioether Bond) Cruzain_Active_Site->Covalent_Adduct Nucleophilic Attack by Cys25 This compound This compound (Vinyl Sulfone) This compound->Cruzain_Active_Site Binding Enzyme_Inactivation Cruzain Inactivation Covalent_Adduct->Enzyme_Inactivation Leads to

Figure 1: Covalent inhibition of cruzain by this compound.

Quantitative Data

The inhibitory potency of this compound against cruzain has been characterized by various kinetic parameters. The following table summarizes key quantitative data from multiple studies.

ParameterValueEnzymeOrganism/Cell LineReference
IC50 0.68 nMSARS-CoV pseudovirus entry-[5][6]
IC50 0.87 nMEBOV pseudovirus entry-[5][6]
IC50 5-10 µMT. cruzi amastigotesJ774 cells
IC50 60 nMCYP3A4-[5][6]
IC50 57 nMCCL17 bindingHut78 cells[5]
IC50 8.9 nMCCL17-induced chemotaxisHut78 cells[5]
ΔG of reaction -26.7 kcal/molCruzain-[1][2]

Experimental Protocols

Recombinant Cruzain Purification

Objective: To obtain purified, active cruzain for use in inhibition assays.

Methodology:

  • Expression: Cruzain is typically expressed in Escherichia coli as a fusion protein, often with a polyhistidine tag to facilitate purification.[5]

  • Lysis: Bacterial cells are harvested and lysed using sonication or high-pressure homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl).

  • Inclusion Body Solubilization: Recombinant cruzain often forms inclusion bodies. These are solubilized in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).

  • Refolding: The solubilized protein is refolded by rapid dilution into a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM DTT) to allow for proper protein folding.

  • Affinity Chromatography: The refolded protein is purified using Nickel-NTA affinity chromatography, exploiting the His-tag. The protein is eluted with an imidazole gradient.

  • Activation: Pro-cruzain is auto-activated to mature cruzain by incubation in an activation buffer (e.g., 100 mM sodium acetate, pH 5.5, 10 mM EDTA, 5 mM DTT) at 37°C.[5]

  • Purity Assessment: The purity of the final protein is assessed by SDS-PAGE.

Cruzain Purification Workflow Start E. coli expressing His-tagged Cruzain Cell_Lysis Cell Lysis Start->Cell_Lysis Inclusion_Body_Solubilization Inclusion Body Solubilization (8M Urea) Cell_Lysis->Inclusion_Body_Solubilization Refolding Refolding by Dilution Inclusion_Body_Solubilization->Refolding Affinity_Chromatography Ni-NTA Affinity Chromatography Refolding->Affinity_Chromatography Activation Auto-activation (pH 5.5, DTT) Affinity_Chromatography->Activation Purified_Cruzain Purified Active Cruzain Activation->Purified_Cruzain

Figure 2: Workflow for recombinant cruzain purification.
Cruzain Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against cruzain.

Methodology:

  • Reagents:

    • Purified recombinant cruzain.

    • Assay buffer: 100 mM sodium acetate, pH 5.5, 10 mM DTT.

    • Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin).

    • Inhibitor: this compound dissolved in DMSO.

  • Procedure: a. In a 96-well microplate, add a fixed concentration of cruzain to the assay buffer. b. Add varying concentrations of this compound to the wells. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for covalent bond formation. d. Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC. e. Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~360 nm, emission ~460 nm). The release of the AMC group upon substrate cleavage results in a fluorescent signal.

  • Data Analysis: a. Calculate the initial reaction velocities (slopes of the fluorescence versus time curves). b. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

X-ray Crystallography of the Cruzain-K777 Complex

Objective: To determine the three-dimensional structure of this compound covalently bound to the active site of cruzain.

Methodology:

  • Complex Formation: Incubate purified cruzain with a molar excess of this compound to ensure complete and irreversible inhibition.

  • Crystallization: a. Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop). A variety of commercial screens should be tested. b. Optimize the lead conditions by varying the precipitant concentration, pH, and temperature.

  • Data Collection: a. Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen. b. Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: a. Process the diffraction data to obtain electron density maps. b. Solve the structure using molecular replacement with a known cruzain structure as a search model. c. Build the this compound molecule into the electron density corresponding to the active site and refine the model to obtain the final structure.

Mass Spectrometry of the Cruzain-K777 Adduct

Objective: To confirm the covalent modification of cruzain by this compound and identify the site of adduction.

Methodology:

  • Sample Preparation: a. Incubate purified cruzain with this compound. b. Denature the protein and reduce disulfide bonds with DTT, followed by alkylation of free cysteines with iodoacetamide (note: the Cys25-K777 adduct will be protected). c. Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: a. Separate the resulting peptides using liquid chromatography (LC). b. Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis: a. Search the MS/MS data against the cruzain protein sequence using a database search algorithm. b. Specifically look for a peptide containing Cys25 with a mass modification corresponding to the molecular weight of this compound. c. The fragmentation pattern of the modified peptide will confirm the identity of the peptide and the site of modification.

Logical Pathway from Enzyme Inhibition to Parasite Death

The inhibition of cruzain by this compound initiates a cascade of events within the T. cruzi parasite that ultimately leads to its demise. This logical relationship is visualized below.

Consequences of Cruzain Inhibition K777_Inhibition This compound Irreversibly Inhibits Cruzain Protein_Processing_Block Blockage of Protein Processing in the Golgi Apparatus K777_Inhibition->Protein_Processing_Block Protein_Accumulation Accumulation of Unprocessed Proteins Protein_Processing_Block->Protein_Accumulation Osmotic_Stress Increased Osmotic Stress Protein_Accumulation->Osmotic_Stress Parasite_Death Parasite Death Osmotic_Stress->Parasite_Death

Figure 3: Logical flow from cruzain inhibition to parasite death.

Conclusion

This compound serves as a paradigm for the targeted, irreversible inhibition of a crucial parasite enzyme. Its vinyl sulfone warhead effectively and permanently inactivates cruzain through covalent modification of the active site Cys25. The detailed understanding of this mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a strong foundation for the rational design of next-generation cruzain inhibitors for the treatment of Chagas disease. The methodologies and conceptual frameworks presented in this guide are intended to support researchers in this critical endeavor.

References

K777: A Cysteine Protease Inhibitor with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

K777, also known as loxistatin, is a potent, irreversible inhibitor of cysteine proteases. Its mechanism of action is centered around a vinyl sulfone moiety that covalently modifies the active site cysteine residue of target proteases, leading to their inactivation. This small molecule has demonstrated significant efficacy against a range of cysteine proteases, most notably cruzain, the major cysteine protease of Trypanosoma cruzi (the causative agent of Chagas disease), as well as human cathepsins B and L.[1][2][3] Its ability to inhibit host cathepsins has also positioned it as a broad-spectrum antiviral agent, with demonstrated activity against SARS-CoV-2.[4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and key signaling pathways.

Mechanism of Action

This compound is a dipeptide analogue featuring an electrophilic vinyl sulfone group.[4] This functional group is key to its irreversible inhibitory activity. The catalytic cysteine residue in the active site of the target protease initiates a nucleophilic attack on the vinyl sulfone. This results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme, rendering the protease inactive.[6]

G cluster_0 Mechanism of Irreversible Inhibition by this compound This compound This compound (Vinyl Sulfone Inhibitor) Intermediate Michael Addition Intermediate This compound->Intermediate Nucleophilic attack by active site Cysteine Protease Cysteine Protease (e.g., Cruzain, Cathepsin L) Protease->Intermediate Inactive_Complex Inactive Covalent Enzyme-Inhibitor Complex Intermediate->Inactive_Complex Protonation

Figure 1: Covalent modification of a cysteine protease by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against a variety of cysteine proteases from different organisms. The following tables summarize key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for target enzymes, as well as the effective concentrations (EC50) observed in cell-based assays for antiviral and antiparasitic activity.

Enzyme Inhibition Data
Target ProteaseOrganism/FamilyKi (µM)IC50 (nM)Reference(s)
Cathepsin SHuman0.002-[7]
Cathepsin LHuman0.05-[7]
Cathepsin KHuman0.4-[7]
Cathepsin BHuman3-[7]
Cathepsin CHuman>100-[7]
CruzainTrypanosoma cruzi-5[6]
CYP3A4Human-60[1][2]
Antiviral Activity (Pseudovirus Entry Inhibition)
VirusIC50 (nM)Reference(s)
SARS-CoV0.68[1][2]
EBOV0.87[1][2]
HCoV-229E1.48[1]
MERS-CoV46.12[1]
SUDV1.14[1]
TAFV2.26[1]
RESTV3.37[1]
BEBOV5.91[1]
MARV1.9[1]
Nipah0.42[1]
Anti-SARS-CoV-2 Activity (Cell-Based Assays)
Cell LineEC50Reference(s)
Vero E6< 74 nM[4][8]
HeLa/ACE24 nM[4][8]
A549/ACE2< 80 nM[4][8]
Caco-24.3 µM (EC90)[8]
Calu-3/2B47 nM[8]
Calu-3 (ATCC)> 10 µM[8]
Antiparasitic and Other Cellular Activities
ActivityCell Line/OrganismIC50Reference(s)
T. b. brucei mortalityTrypanosomes0.1 µM[7]
CCL17 Binding InhibitionHut78 cells57 nM[1]
CCL17-induced Chemotaxis InhibitionHut78 cells8.9 nM[1]

Signaling Pathway: Inhibition of Viral Entry

This compound's antiviral activity, particularly against SARS-CoV-2, is primarily attributed to its inhibition of host cell cathepsins, which are crucial for viral entry.[4] The SARS-CoV-2 spike protein requires proteolytic processing to mediate fusion with the host cell membrane. In the endosomal pathway, cathepsin L is responsible for this cleavage. By inhibiting cathepsin L, this compound prevents the necessary processing of the spike protein, thereby blocking viral entry and subsequent replication.[4][5][9]

G cluster_0 Inhibition of SARS-CoV-2 Entry by this compound SARS_CoV_2 SARS-CoV-2 Virion ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binding Endocytosis Endocytosis ACE2->Endocytosis Endosome Endosome Endocytosis->Endosome Spike_Cleavage Spike Protein Cleavage Endosome->Spike_Cleavage contains Cathepsin_L Cathepsin L Cathepsin_L->Spike_Cleavage mediates Membrane_Fusion Viral-Endosomal Membrane Fusion Spike_Cleavage->Membrane_Fusion enables Viral_RNA_Release Viral RNA Release into Cytoplasm Membrane_Fusion->Viral_RNA_Release leads to This compound This compound This compound->Cathepsin_L Inhibits

Figure 2: this compound blocks SARS-CoV-2 entry by inhibiting Cathepsin L.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the general methodologies for key assays used to characterize this compound.

Cysteine Protease Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against a purified cysteine protease.

Materials:

  • Purified cysteine protease (e.g., Cathepsin L, Cruzain)

  • Fluorogenic peptide substrate specific for the protease

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In the wells of a 96-well plate, add the this compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add the purified cysteine protease to each well (except the no-enzyme control) and incubate for a pre-determined time at a specific temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction velocities (rates) from the linear portion of the fluorescence curves.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Viral Entry Assay (Pseudovirus)

This protocol outlines a common method to assess the effect of this compound on viral entry using a pseudotyped virus system.

Materials:

  • Host cells expressing the target viral receptor (e.g., HEK293T-ACE2)

  • Pseudovirus particles carrying a reporter gene (e.g., luciferase or GFP) and the viral envelope protein of interest (e.g., SARS-CoV-2 Spike)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom white plates (for luciferase) or clear plates (for GFP)

  • Reagents for the reporter gene assay (e.g., luciferase substrate)

  • Plate reader (luminometer or fluorescence microscope/plate reader)

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified period before or during infection. Include a vehicle control (DMSO).

  • Infect the cells with the pseudovirus particles.

  • Incubate for a period sufficient for viral entry, gene expression, and reporter protein accumulation (e.g., 48-72 hours).

  • For luciferase reporter assays, lyse the cells and add the luciferase substrate. Measure luminescence using a luminometer.

  • For GFP reporter assays, visualize and quantify the GFP-positive cells using fluorescence microscopy or a plate reader.

  • Calculate the percent inhibition of viral entry for each this compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting to a dose-response curve.

G cluster_0 Workflow: Cell-Based Viral Entry Assay Start Seed Host Cells in 96-well plate Treat Treat cells with serial dilutions of this compound Start->Treat Adherence Infect Infect cells with Pseudovirus Treat->Infect Incubate Incubate for 48-72 hours Infect->Incubate Assay Perform Reporter Assay (Luciferase or GFP) Incubate->Assay Analyze Analyze Data and Determine EC50 Assay->Analyze

Figure 3: General workflow for a cell-based pseudovirus entry assay.

Preclinical and Clinical Development

This compound has undergone preclinical and clinical evaluation for both Chagas disease and COVID-19.

  • Chagas Disease: this compound has been shown to be effective in animal models of T. cruzi infection, reducing parasite burden and ameliorating cardiac damage.[10][11] It has progressed to IND-enabling studies and has been evaluated in Phase I clinical trials.[12][13]

  • COVID-19: The potent in vitro activity of this compound against SARS-CoV-2 led to its investigation as a potential therapeutic for COVID-19. It has been evaluated in animal models, where it demonstrated a reduction in lung pathology.[14] this compound has also been the subject of Phase I clinical trials to assess its safety in humans for this indication.[5]

Conclusion

This compound is a well-characterized cysteine protease inhibitor with a clear, irreversible mechanism of action. Its potent activity against cruzain and host cell cathepsins has established it as a promising therapeutic candidate for Chagas disease and viral infections like COVID-19. The extensive quantitative data available provides a solid foundation for further research and development. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to investigate this compound or similar compounds. As this compound continues to be evaluated in clinical settings, it holds the potential to address significant unmet medical needs.

References

K777: A Host-Targeted Antiviral Strategy Against SARS-CoV

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Cysteine Protease Inhibitor K777

This document provides a comprehensive technical overview of the antiviral properties of this compound, a potent, irreversible cysteine protease inhibitor, with a focus on its activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV). While much of the recent detailed research has been conducted on SARS-CoV-2, the mechanism of action is understood to be relevant to SARS-CoV, targeting a host-cell dependency for viral entry.

Executive Summary

This compound is a dipeptide analogue featuring an electrophilic vinyl sulfone moiety, which acts as a covalent inactivator of cysteine proteases.[1][2] Its antiviral activity against coronaviruses is not directed at the virus itself, but rather at a host enzyme, Cathepsin L (CTSL), which is crucial for the processing of the viral spike (S) protein during entry into the host cell.[1][3][4][5] By inhibiting CTSL, this compound effectively blocks a necessary step in the viral lifecycle, preventing infection.[1][4][5] This host-targeted mechanism suggests a higher barrier to the development of viral resistance.[3] Studies have demonstrated this compound's potent efficacy in various cell lines, with EC50 values in the nanomolar to low micromolar range, and a favorable safety profile with no observed cytotoxicity at effective concentrations.[1][2]

Mechanism of Action: Inhibition of Host Cathepsin L

The primary antiviral mechanism of this compound against SARS-CoV is the inhibition of the host's endosomal cysteine protease, Cathepsin L.[1][3][4][5]

  • Viral Entry: SARS-CoV enters host cells via the endosomal pathway. After the virus is internalized into an endosome, its spike protein must be cleaved by host proteases to activate it for fusion with the endosomal membrane.

  • Spike Protein Priming: Cathepsin L is a key host protease responsible for this cleavage, or "priming," of the spike protein.[1][4][5]

  • Inhibition by this compound: this compound, as a potent inhibitor of Cathepsin L, blocks this essential cleavage step.[1][4][5]

  • Infection Blocked: Without proper spike protein processing, the virus cannot fuse with the endosomal membrane to release its genetic material into the cytoplasm, and the infection is halted.

Crucially, this compound does not inhibit the viral proteases of SARS-CoV-2, such as the papain-like cysteine protease or the 3CL cysteine protease, at concentrations up to 100 μM.[1][2] Its action is specific to host cell targets, primarily Cathepsin L and, to a lesser extent, Cathepsin B.[4][5]

K777_Mechanism_of_Action cluster_host_cell Host Cell cluster_endosome Endosome Virus_Endosome SARS-CoV-2 Virion (Internalized) Spike Spike Protein CTSL Host Cathepsin L (CTSL) Spike->CTSL Targeted by Spike_Cleaved Cleaved Spike Protein CTSL->Spike_Cleaved Cleaves Fusion Membrane Fusion & Viral RNA Release Spike_Cleaved->Fusion Block Infection Blocked This compound This compound Inhibitor This compound->CTSL Covalently Inactivates

Caption: Mechanism of this compound action. This compound inhibits host Cathepsin L, preventing spike protein cleavage and blocking viral entry.

Quantitative Antiviral Efficacy

The antiviral activity of this compound has been evaluated across multiple mammalian cell lines. The efficacy, measured by the half-maximal effective concentration (EC50), varies depending on the cell type, which is likely related to the differential expression levels of Cathepsin L and the ACE2 receptor.[3][6]

Cell LineEfficacy MetricValueReference
SARS-CoV-2
Vero E6EC5074 nM[1][2]
HeLa/ACE2EC504 nM[1][2]
A549/ACE2EC50< 80 nM[1][2]
Calu-3EC505.5 µM[1]
Caco-2EC504.3 µM[1]
Caco-2EC904.3 µM[4][5]
Calu-3/2B4 (ACE2 enriched)EC507 nM[4][5]
SARS-CoV
Vero 76EC500.05 - 0.52 µM[7]
Vero 76EC900.35 - 1.04 µM[7]

Note: No toxicity was observed for any of the host cells at this compound concentrations of 10–100 μM.[1][4][5]

Experimental Protocols

The evaluation of this compound's antiviral properties involved a series of standard and specialized in vitro assays.

Antiviral Activity Assay (Cytopathic Effect - CPE)

This assay measures the ability of a compound to prevent virus-induced cell death.

  • Cell Seeding: Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted to create a range of concentrations.

  • Infection and Treatment: Cell monolayers are infected with SARS-CoV at a specific multiplicity of infection (MOI). Simultaneously, the diluted this compound is added to the wells. Control wells include uninfected cells and infected, untreated cells.

  • Incubation: The plates are incubated for a period (e.g., 24-72 hours) to allow for viral replication and the development of CPE.

  • Quantification: Cell viability is assessed. This can be done visually by microscopy or quantified by adding a dye such as crystal violet or using a cell viability reagent (e.g., CellTiter-Glo).

  • Data Analysis: The concentration of this compound that inhibits CPE by 50% (EC50) is calculated from the dose-response curve.

Target Identification with Activity-Based Probes

To confirm that this compound targets host cell proteases, a specialized version of the inhibitor was used.

  • Probe Synthesis: A propargyl derivative of this compound (this compound-alkyne) is synthesized. The alkyne group enables "click chemistry."

  • Cell Treatment: Uninfected and SARS-CoV-infected Vero E6 cells are treated with this compound-alkyne.[1] This allows the probe to covalently bind to its active cellular targets. A control group is pre-treated with this compound to show that the probe's binding can be blocked.[1]

  • Cell Lysis: The cells are lysed to release their protein contents.

  • Click Chemistry: A fluorescent azide tag (e.g., Cy7 azide) is added to the lysate. The tag "clicks" onto the alkyne group of the probe, fluorescently labeling any protein that this compound-alkyne has bound to.

  • Analysis: The labeled proteins are separated by SDS-PAGE, and the gel is imaged for fluorescence. The fluorescent bands represent the protein targets of this compound. Densitometry analysis can quantify the binding.[1]

  • Target Identification: The specific protein bands corresponding to Cathepsin B and Cathepsin L are identified, confirming them as the intracellular targets of this compound.[4][5]

Spike Protein Cleavage Assay

This assay determines if this compound can block the processing of the SARS-CoV-2 spike protein by Cathepsin L.

  • Reagents: Recombinant SARS-CoV-2 spike protein and purified human Cathepsin L are used.

  • Inhibition: Cathepsin L is pre-incubated with or without this compound.

  • Cleavage Reaction: The spike protein is added to the Cathepsin L solution and incubated to allow for proteolytic cleavage.

  • Analysis: The reaction products are analyzed by SDS-PAGE and Western blot using an antibody against the spike protein.

  • Result: In the absence of this compound, cleaved fragments of the spike protein are observed. In the presence of this compound, this cleavage is blocked, demonstrating that this compound inhibits the Cathepsin L-mediated processing of the spike protein.[1][4]

Experimental_Workflow cluster_workflow This compound Antiviral Evaluation Workflow Start Select Host Cell Lines (e.g., Vero E6, HeLa/ACE2) Assay_Branch Start->Assay_Branch Antiviral Antiviral Assay (CPE or Titer) Assay_Branch->Antiviral Cytotoxicity Cytotoxicity Assay Assay_Branch->Cytotoxicity Mechanism Mechanism of Action Assay Assay_Branch->Mechanism Infect Infect with SARS-CoV + Treat with this compound Antiviral->Infect Measure_EC50 Measure Cell Viability or Viral Titer Infect->Measure_EC50 Result_EC50 Determine EC50 Measure_EC50->Result_EC50 Treat_NoVirus Treat with this compound (No Virus) Cytotoxicity->Treat_NoVirus Measure_CC50 Measure Cell Viability Treat_NoVirus->Measure_CC50 Result_CC50 Determine CC50 Measure_CC50->Result_CC50 Probe Treat Cells with This compound-Alkyne Probe Mechanism->Probe Label Lyse & Label with Fluorescent Tag Probe->Label Identify Identify Targets via SDS-PAGE Label->Identify Result_Target Target Confirmed: Host Cathepsin L Identify->Result_Target

Caption: General experimental workflow for evaluating the antiviral properties and mechanism of this compound against SARS-CoV.

Conclusion

This compound represents a promising host-targeted antiviral candidate for the treatment of SARS-CoV infections. Its potent, low-nanomolar efficacy in relevant cell lines is achieved by covalently inactivating the host protease Cathepsin L, a mechanism that blocks viral entry and is less susceptible to the development of viral resistance. The comprehensive in vitro data, detailing its efficacy, mechanism, and safety profile, provide a strong foundation for its consideration in the development of broad-spectrum therapies against coronaviruses.

References

An In-depth Technical Guide on K777 and its Effect on Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: K777 - A Covalent Cysteine Protease Inhibitor

This compound, also known as K11777, is a di-peptide analog characterized by an electrophilic vinyl sulfone moiety.[1][2] This small molecule is a potent, orally active, and irreversible inhibitor of cysteine proteases.[3] Originally identified for its efficacy against cruzain, the major cysteine protease of Trypanosoma cruzi (the parasite responsible for Chagas disease), this compound has demonstrated a broader spectrum of activity.[3] Its mechanism of action involves the formation of a stable, covalent bond with the active site cysteine residue of target proteases, leading to their irreversible inactivation.[2] This guide focuses on the interaction between this compound and human cathepsin L, a host cysteine protease implicated in various physiological and pathological processes, including viral entry.

The Target: Cathepsin L

Cathepsin L (CTSL) is a lysosomal cysteine protease belonging to the papain superfamily. Under normal physiological conditions, it is involved in protein degradation and turnover within the lysosome. However, its activity is also crucial in several pathological contexts. Notably, cathepsin L plays a key role in the entry of numerous viruses, including coronaviruses like SARS-CoV-2.[4][5] It facilitates viral entry by proteolytically processing or "priming" the viral spike (S) protein, a necessary step for the fusion of viral and host cell membranes.[4][6]

Mechanism of Irreversible Inhibition

The inhibitory activity of this compound is conferred by its vinyl sulfone "warhead." The process of inhibition is a two-step mechanism:

  • Reversible Binding: this compound initially binds non-covalently to the active site of cathepsin L, forming a reversible enzyme-inhibitor complex.[7]

  • Covalent Modification: The nucleophilic thiol group of the catalytic cysteine residue in the cathepsin L active site attacks the electrophilic β-carbon of the vinyl sulfone group.[2] This Michael addition reaction results in the formation of a stable thioether bond, permanently inactivating the enzyme.[2][7] This irreversible covalent interaction leads to a prolonged duration of action.[8]

G Cys_SH Cysteine Thiol (Cys-SH) K777_VS Vinyl Sulfone Moiety (R-SO₂-CH=CH₂) Cys_SH->K777_VS 2. Nucleophilic Attack Inactive_Complex Irreversible Covalent Adduct (Cathepsin L-S-CH₂-CH₂-SO₂-R) His_Im Histidine (Im) K777_VS->Cys_SH 1. Reversible Binding (Non-covalent complex formation)

Caption: Mechanism of irreversible inhibition of Cathepsin L by this compound.

Quantitative Data: Inhibitory Potency and Selectivity

This compound is a highly potent inhibitor of human cathepsin L. Its efficacy has been quantified in various assays, demonstrating nanomolar potency. Importantly, this compound also shows activity against other cathepsins but does not inhibit the viral proteases of SARS-CoV-2, indicating its host-directed antiviral mechanism.[9]

Table 1: Inhibition of Viral Entry by this compound in Various Cell Lines
Cell LineVirusEndpointIC50 / EC50Citation
Vero E6SARS-CoV-2Cytopathic Effect (CPE)74 nM[1][9][10]
HeLa/ACE2SARS-CoV-2Cytopathic Effect (CPE)4 nM[1][9][10]
A549/ACE2SARS-CoV-2Cytopathic Effect (CPE)<80 nM[1][9]
Caco-2SARS-CoV-2Viral Titer4.3 µM[1][10]
Calu-3SARS-CoV-2Cytopathic Effect (CPE)5.5 µM[1][10]
Vero E6 or HEK293SARS-CoV PseudovirusViral Entry0.68 nM[3]
Vero E6 or HEK293EBOV PseudovirusViral Entry0.87 nM[3]

The variability in EC50 values across different cell lines is strongly correlated with the expression levels of cathepsin L in those cells.[1]

Experimental Protocols

Cathepsin L Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound against purified cathepsin L using a fluorogenic substrate.

Workflow:

Caption: Workflow for a fluorometric Cathepsin L inhibition assay.

Detailed Methodology:

  • Reagent Preparation :

    • Prepare a 1x Cathepsin L assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 10 mM DTT and 1 mM EDTA).[11]

    • Thaw and dilute human recombinant Cathepsin L enzyme on ice to the desired working concentration in the assay buffer.[12]

    • Prepare serial dilutions of this compound in the assay buffer. The solvent (e.g., DMSO) concentration should be kept constant across all wells.

    • Prepare the fluorogenic substrate, such as Ac-Phe-Arg-AFC (Ac-FR-AFC), by diluting a stock solution in the assay buffer.[12]

  • Assay Procedure :

    • In a 96-well black microplate, add the this compound dilutions to the "Test Inhibitor" wells. Add assay buffer to the "Positive Control" (enzyme activity without inhibitor) and "Background Control" (substrate only) wells.[13]

    • Add the diluted Cathepsin L enzyme solution to all wells except the "Background Control" wells.

    • Pre-incubate the plate at 37°C for approximately 15-30 minutes to allow the inhibitor to interact with the enzyme.[13]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.[12]

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[12]

  • Data Acquisition and Analysis :

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[12][13]

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each this compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This protocol outlines a method to assess the ability of this compound to block SARS-CoV-2 entry into host cells using a replication-incompetent pseudovirus system. This assay can be performed under Biosafety Level 2 (BSL-2) conditions.[14]

Workflow:

G seed 1. Seed Host Cells Seed ACE2-expressing cells (e.g., Vero E6, 293T-ACE2) in a 96-well plate treat 2. Treat with Inhibitor - After 24h, add serial dilutions of this compound - Incubate for 1-2 hours seed->treat infect 3. Infect with Pseudovirus - Add SARS-CoV-2 Spike pseudovirus (expressing a reporter like Luciferase or GFP) treat->infect incubate 4. Incubate Incubate for 48-72 hours to allow for cell entry and reporter gene expression infect->incubate quantify 5. Quantify Entry - Lyse cells and add substrate (Luciferase) - Measure luminescence or fluorescence incubate->quantify

Caption: Workflow for a SARS-CoV-2 pseudovirus entry assay.

Detailed Methodology:

  • Cell Seeding :

    • Seed a suitable host cell line (e.g., Vero E6 or HEK293T cells engineered to express ACE2) in a 96-well, white, clear-bottom plate and incubate for 24 hours.[15][16]

  • Inhibitor Treatment :

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours at 37°C.[14]

  • Pseudovirus Infection :

    • Add SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles, which carry a reporter gene such as luciferase or Green Fluorescent Protein (GFP), to each well.[15][17]

    • Include "Virus Control" (cells + pseudovirus, no inhibitor) and "Cell Control" (cells only) wells.

  • Incubation and Measurement :

    • Incubate the plates for 48-72 hours at 37°C to allow for viral entry and expression of the reporter gene.[14]

    • If using a luciferase reporter, lyse the cells and add a luciferase substrate. Measure the relative light units (RLUs) using a luminometer.[17]

    • If using a GFP reporter, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.[15]

  • Data Analysis :

    • Normalize the RLU or GFP signal of the this compound-treated wells to the "Virus Control" wells.

    • Calculate the EC50 value by plotting the percent inhibition against the log of the this compound concentration.[17]

Biological Effect: Blocking Viral Entry

The primary antiviral effect of this compound against cathepsin L-dependent viruses is the inhibition of viral entry. For SARS-CoV-2, entry into host cells can occur via two main pathways:

  • Direct Fusion at the Plasma Membrane: This pathway is mediated by the cell surface protease TMPRSS2.[6]

  • Endosomal Entry: Following binding to the ACE2 receptor, the virus is endocytosed. Inside the endosome, the low pH environment activates cathepsin L, which then cleaves the viral spike protein. This cleavage is essential to expose the fusion peptide, allowing the viral membrane to fuse with the endosomal membrane and release the viral genome into the cytoplasm.[6][18][19]

This compound specifically blocks the endosomal entry pathway by inhibiting cathepsin L. In cells where entry is primarily dependent on cathepsin L (like Vero E6), this compound is a highly potent inhibitor of infection.[1] In cells that also express TMPRSS2, both pathways may be utilized, potentially reducing the efficacy of this compound as a monotherapy.[1]

G cluster_Cell Host Cell cluster_Endosome Endosome (Low pH) Cathepsin_L Cathepsin L Spike_Cleavage Spike Protein Cleavage Cathepsin_L->Spike_Cleavage Fusion Membrane Fusion & Viral RNA Release Spike_Cleavage->Fusion ACE2 ACE2 Receptor Endocytosis Endocytosis ACE2->Endocytosis 2. Internalization SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->ACE2 1. Binding This compound This compound This compound->Cathepsin_L Inhibition

Caption: this compound blocks the endosomal entry pathway of SARS-CoV-2.

Summary and Conclusion

This compound is a potent, irreversible covalent inhibitor of the host cysteine protease cathepsin L. Its vinyl sulfone moiety forms a stable adduct with the catalytic cysteine residue, leading to permanent inactivation of the enzyme. This mechanism has been leveraged to demonstrate significant antiviral activity against cathepsin L-dependent viruses, most notably SARS-CoV-2. By preventing the proteolytic priming of the viral spike protein within the endosome, this compound effectively blocks a critical pathway for viral entry and infection. The efficacy of this compound is cell-type dependent and correlates with the cellular levels of cathepsin L. While initially developed as a treatment for Chagas disease, its potent host-directed antiviral properties make this compound and similar cathepsin L inhibitors important tools for virology research and promising candidates for the development of broad-spectrum antiviral therapeutics.

References

Investigating the CCR4 Antagonist Activity of K777: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the core antagonist activity of K777 on the CC chemokine receptor 4 (CCR4). Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular pathways.

Introduction to this compound and CCR4

This compound is a small molecule that has been identified as a potent and selective antagonist of CCR4, a G protein-coupled receptor (GPCR).[1][2] CCR4 is a key regulator of the chemotaxis of Th2 lymphocytes, making it a significant target in the study and potential treatment of allergic diseases.[1][2][3] this compound's interaction with CCR4 extends beyond simple blockade, involving the induction of receptor internalization, a mechanism that contributes to its potent inhibition of chemotaxis.[1][2][3]

While this compound demonstrates significant CCR4 antagonist activity, it is also recognized as a potent, orally active, and irreversible cysteine protease inhibitor.[4][5] It inhibits cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[6] Furthermore, this compound is a potent inhibitor of CYP3A4 and has shown broad-spectrum antiviral activity by targeting cathepsin-mediated cell entry.[4][5][7] This multifaceted activity profile is crucial for a comprehensive understanding of its biological effects.

Quantitative Analysis of this compound's CCR4 Antagonist Activity

The antagonist activity of this compound on CCR4 has been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) and other relevant metrics.

Assay Cell Line Ligand IC50 Value Reference
CCL17 Binding InhibitionHut78CCL1757 nmol/l[1][2][3][5]
CCL17-Induced Chemotaxis InhibitionHut78CCL178.9 nmol/l[1][2][3][5]
CYP3A4 Inhibition--60 nM[4][5]
SARS-CoV Pseudovirus Entry Inhibition--0.68 nM[4][5]
EBOV Pseudovirus Entry Inhibition--0.87 nM[4][5]

Mechanism of Action: Beyond Simple Blockade

This compound exhibits a unique mechanism of action as a CCR4 antagonist. It not only competitively inhibits the binding of the natural CCR4 ligand, CCL17, but also induces the internalization of the CCR4 receptor.[1][2][3] This internalization leads to a reduction of approximately 50% of cell surface CCR4, which contributes to its potent inhibition of chemotaxis.[1][2]

Importantly, this compound is not a CCR4 agonist; it does not induce calcium mobilization on its own.[1][2] Instead, it effectively abolishes CCL17-induced calcium mobilization, confirming its antagonistic properties.[1] Furthermore, this compound demonstrates high selectivity for CCR4, with marginal inhibition of CCR8- and CXCR4-mediated chemotaxis only at concentrations more than 100-fold higher than its IC50 for CCR4.[1] A Scatchard plot analysis has revealed a single high-affinity binding site for this compound on the CCR4 molecule.[1][2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR4 CCR4 G_protein G-protein CCR4->G_protein Activates This compound This compound This compound->CCR4 Blocks Binding Ca_mobilization Ca²⁺ Mobilization This compound->Ca_mobilization Inhibits Internalization CCR4 Internalization This compound->Internalization Induces CCL17 CCL17 CCL17->CCR4 Binds G_protein->Ca_mobilization Leads to Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis Initiates Internalization->CCR4 Reduces Surface Expression

Figure 1: this compound's antagonistic mechanism on the CCR4 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the CCR4 antagonist activity of this compound.

  • Cell Line: Hut78, a human T-cell lymphoma cell line endogenously expressing CCR4, is commonly used.

  • Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Purpose: To evaluate the ability of this compound to inhibit cell migration towards a CCR4 ligand.

  • Method: A transwell migration assay is performed using a chamber with a porous membrane (e.g., 5 µm pores).

    • The lower chamber is filled with medium containing a specific concentration of a CCR4 ligand, such as CCL17.

    • Hut78 cells, pre-incubated with varying concentrations of this compound or vehicle control, are placed in the upper chamber.

    • The chamber is incubated for a set period (e.g., 2-4 hours) at 37°C.

    • The number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or manual cell counting.

    • The percentage of inhibition is calculated relative to the vehicle control.

  • Purpose: To determine the ability of this compound to displace the binding of a radiolabeled CCR4 ligand.

  • Method:

    • Hut78 cell membranes or whole cells are incubated with a radiolabeled CCR4 ligand (e.g., ¹²⁵I-CCL17) in the presence of varying concentrations of this compound.

    • After incubation, bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a gamma counter.

    • The IC50 value is determined from a concentration-response curve.

  • Purpose: To assess whether this compound has agonistic or antagonistic effects on CCR4-mediated intracellular calcium signaling.

  • Method:

    • Hut78 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The baseline fluorescence is measured.

    • Cells are stimulated with CCL17 in the presence or absence of this compound.

    • Changes in intracellular calcium concentration are monitored by measuring the change in fluorescence intensity over time using a fluorometric imaging plate reader or flow cytometer.

  • Purpose: To quantify the effect of this compound on the internalization of the CCR4 receptor.

  • Method:

    • Hut78 cells are treated with this compound or a control for a specific duration.

    • The level of CCR4 expression on the cell surface is measured using flow cytometry with a fluorescently labeled anti-CCR4 antibody.

    • The reduction in mean fluorescence intensity compared to the control is indicative of receptor internalization.

cluster_prep Preparation cluster_assays Assays cluster_readout Readout Hut78 Hut78 Cells K777_Incubation Pre-incubation with this compound Hut78->K777_Incubation Chemotaxis Chemotaxis Assay (Transwell) K777_Incubation->Chemotaxis Binding Binding Assay (Radioligand) K777_Incubation->Binding Calcium Calcium Mobilization (Fluorescence) K777_Incubation->Calcium Internalization Internalization Assay (Flow Cytometry) K777_Incubation->Internalization Migration Cell Migration Chemotaxis->Migration Measures Binding_Displacement Ligand Displacement Binding->Binding_Displacement Measures Ca_Flux Ca²⁺ Flux Calcium->Ca_Flux Measures Receptor_Level Surface Receptor Level Internalization->Receptor_Level Measures

Figure 2: Experimental workflow for evaluating this compound's CCR4 antagonist activity.

Conclusion

This compound is a potent and selective antagonist of the CCR4 receptor, demonstrating a multifaceted mechanism of action that includes both competitive binding inhibition and induction of receptor internalization.[1][2][3] Its ability to potently inhibit CCL17-induced chemotaxis highlights its potential as a pharmacological tool for studying Th2-mediated inflammatory responses. The detailed experimental protocols and quantitative data provided in this guide offer a comprehensive resource for researchers investigating the intricate biology of CCR4 and the therapeutic potential of its antagonists. It is imperative for researchers to consider the compound's additional activities as a cysteine protease and CYP3A4 inhibitor when designing experiments and interpreting results.

References

K777: A Cysteine Protease Inhibitor with Broad-Spectrum Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Promising Antiviral and Antiparasitic Compound

Abstract

K777, a dipeptidyl vinyl sulfone, has emerged as a significant compound in drug discovery due to its potent and irreversible inhibition of cysteine proteases. Originally investigated for the treatment of Chagas disease by targeting the Trypanosoma cruzi protease cruzain, this compound has more recently garnered substantial interest as a potential therapeutic for COVID-19. Its efficacy in this context stems from its ability to inhibit human cathepsin L, a host protease essential for the entry of SARS-CoV-2 into cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, supplemented with detailed experimental protocols and quantitative data to support researchers and drug development professionals.

Discovery and Historical Context

The journey of this compound began at Khepri Pharmaceuticals, where it was initially developed as a potent inhibitor of human cathepsin S.[1] Cathepsins are a class of proteases involved in various physiological and pathological processes, making them attractive targets for therapeutic intervention. The core structure of this compound features a vinyl sulfone moiety, a class of compounds known to act as mechanism-based, irreversible inhibitors of cysteine proteases.[2]

The compound, also known as K11777, later demonstrated significant efficacy against parasitic proteases, particularly cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] This discovery shifted the primary research focus towards its development as an antiparasitic agent. More recently, with the advent of the COVID-19 pandemic, the known role of human cathepsin L in the processing of the SARS-CoV-2 spike protein for viral entry led to the repositioning of this compound as a promising antiviral candidate.[4][5][6]

Synthesis of this compound

The synthesis of this compound, a dipeptidyl vinyl sulfone, involves a multi-step process. While several synthetic routes for vinyl sulfones have been described, a common approach involves the coupling of a dipeptide fragment to a vinyl sulfone electrophile.

Experimental Protocol: Synthesis of this compound

The following is a representative, multi-step synthesis adapted from literature procedures for dipeptidyl vinyl sulfones.

Step 1: Synthesis of the Dipeptide Fragment

  • N-protection of L-phenylalanine: L-phenylalanine is reacted with a suitable N-protecting group, such as Boc anhydride (Di-tert-butyl dicarbonate), in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM) to yield N-Boc-L-phenylalanine.

  • Amide Coupling: The N-Boc-L-phenylalanine is then coupled with N-methylpiperazine. This is typically achieved using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in a polar aprotic solvent like dimethylformamide (DMF).

  • Deprotection: The Boc protecting group is removed from the resulting intermediate using an acid, such as trifluoroacetic acid (TFA) in DCM, to yield the free amine of the dipeptide fragment.

Step 2: Synthesis of the Vinyl Sulfone Moiety

  • Preparation of the Aldehyde: A suitable starting material, such as L-homophenylalanine, is converted to its corresponding aldehyde. This can be achieved through various oxidation methods.

  • Horner-Wadsworth-Emmons Reaction: The aldehyde is then reacted with a phosphonate reagent, such as diethyl (phenylsulfonylmethyl)phosphonate, in the presence of a strong base (e.g., sodium hydride) to form the vinyl sulfone. This reaction establishes the double bond with the desired (E)-stereochemistry.

Step 3: Final Coupling and Deprotection

  • Reductive Amination: The dipeptide fragment from Step 1 is coupled to the vinyl sulfone aldehyde from Step 2 via reductive amination. This involves the formation of an imine intermediate, which is then reduced, for example, with sodium triacetoxyborohydride.

  • Final Product: The resulting compound is this compound, which can be purified by column chromatography.

Mechanism of Action

This compound exerts its biological effects through the irreversible covalent inhibition of cysteine proteases. The vinyl sulfone group acts as a Michael acceptor for the nucleophilic thiol group of the active site cysteine residue in these enzymes.

Inhibition of Cruzain

In Trypanosoma cruzi, cruzain is essential for parasite survival, playing roles in nutrition, immune evasion, and differentiation. This compound binds to the active site of cruzain, and the catalytic cysteine residue attacks the electrophilic vinyl sulfone. This forms a stable thioether bond, leading to the irreversible inactivation of the enzyme and subsequent death of the parasite.

Inhibition of Human Cathepsin L and Antiviral Activity

The entry of SARS-CoV-2 into host cells is a multi-step process mediated by the viral spike (S) protein. For entry via the endosomal pathway, the S protein must be cleaved by host proteases to expose the fusion peptide. Cathepsin L, a lysosomal cysteine protease, is a key enzyme in this process. This compound inhibits human cathepsin L, thereby preventing the necessary cleavage of the S protein and blocking the fusion of the viral and endosomal membranes. This effectively halts the viral life cycle at the entry stage.[4][5][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound against Cysteine Proteases

Target EnzymeOrganismInhibition Constant (Ki)
CruzainTrypanosoma cruziData not consistently reported
Cathepsin LHuman7 nM[4]
Cathepsin BHumanData not consistently reported
Cathepsin SHumanData not consistently reported

Table 2: In Vitro Antiviral Efficacy of this compound against SARS-CoV-2

Cell LineEC50 / IC50Reference
Vero E6< 74 nM[4]
HeLa/ACE24 nM[4]
Caco-2EC90 = 4.3 µM[4]
A549/ACE2< 80 nM[4]
Calu-3/2B47 nM[4]

Table 3: Preclinical Pharmacokinetic and Toxicology Data for this compound

SpeciesDosingKey Findings
Rat14-day GLP toxicity studyNOAEL > 50 mg/kg/day
DogOral administrationAmeliorated cardiac damage in a Chagas disease model

Experimental Protocols

Cruzain Inhibition Assay

This protocol is adapted from standard fluorometric assays for cysteine protease activity.

  • Reagents:

    • Recombinant cruzain

    • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, pH 5.5

    • Substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amido-4-methylcoumarin)

    • This compound (or test compound) dissolved in DMSO

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • In a 96-well black microplate, add 2 µL of the this compound dilution to each well.

    • Add 100 µL of cruzain solution (in assay buffer) to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of the Z-Phe-Arg-AMC substrate solution (in assay buffer).

    • Monitor the increase in fluorescence (Ex/Em = 380/460 nm) over time using a microplate reader.

    • Calculate the rate of reaction and determine the IC50 value for this compound.

Cathepsin L Inhibition Assay

This protocol is similar to the cruzain assay, with modifications for the specific enzyme.

  • Reagents:

    • Recombinant human cathepsin L

    • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

    • Substrate: Z-Phe-Arg-AMC

    • This compound (or test compound) dissolved in DMSO

  • Procedure:

    • Follow the same steps as for the cruzain inhibition assay, substituting cathepsin L for cruzain.

    • The fluorescence is monitored at the same wavelengths (Ex/Em = 380/460 nm).

    • Calculate the rate of reaction and determine the IC50 value for this compound against cathepsin L.

SARS-CoV-2 Pseudovirus Entry Assay

This assay measures the ability of a compound to inhibit the entry of a non-replicating pseudovirus expressing the SARS-CoV-2 spike protein.

  • Materials:

    • HEK293T cells stably expressing ACE2

    • Pseudovirus (e.g., lentiviral or VSV-based) expressing SARS-CoV-2 Spike protein and a reporter gene (e.g., luciferase or GFP)

    • This compound (or test compound)

  • Procedure:

    • Seed HEK293T-ACE2 cells in a 96-well plate.

    • The next day, treat the cells with serial dilutions of this compound for 1-2 hours.

    • Infect the cells with the SARS-CoV-2 pseudovirus.

    • After 48-72 hours, measure the reporter gene expression (luciferase activity or GFP fluorescence).

    • Calculate the percentage of inhibition and determine the EC50 value for this compound.

Visualizations

Signaling Pathway of SARS-CoV-2 Entry and Inhibition by this compound

SARS_CoV_2_Entry cluster_0 Endosomal Pathway SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 1. Binding Endocytosis Endocytosis ACE2->Endocytosis Endosome Endosome Endocytosis->Endosome Cathepsin_L Cathepsin L Endosome->Cathepsin_L Spike_Cleavage Spike Protein Cleavage Cathepsin_L->Spike_Cleavage Fusion Membrane Fusion Spike_Cleavage->Fusion Viral_RNA_Release Viral RNA Release Fusion->Viral_RNA_Release This compound This compound This compound->Cathepsin_L Inhibition

Caption: SARS-CoV-2 endosomal entry pathway and its inhibition by this compound.

Experimental Workflow for this compound Antiviral Efficacy Testing

Antiviral_Workflow cluster_workflow In Vitro Antiviral Assay Workflow start Start: Seed ACE2-expressing cells add_this compound Add serial dilutions of this compound start->add_this compound infect_cells Infect with SARS-CoV-2 (live virus or pseudovirus) add_this compound->infect_cells incubation Incubate for 48-72 hours infect_cells->incubation measure_effect Measure viral effect (CPE, plaque formation, or reporter gene) incubation->measure_effect data_analysis Data Analysis: Calculate EC50 measure_effect->data_analysis

Caption: General workflow for assessing the in vitro antiviral efficacy of this compound.

Conclusion

This compound is a versatile and potent cysteine protease inhibitor with a rich history of investigation for diverse therapeutic applications. Its well-defined mechanism of action, targeting both parasitic and host proteases, underscores its potential as a broad-spectrum therapeutic agent. The detailed synthetic and experimental protocols provided in this guide, along with the comprehensive quantitative data, offer a valuable resource for the scientific community to further explore the therapeutic utility of this compound and related compounds in the ongoing fight against infectious diseases. The promising preclinical data warrant further investigation in clinical settings to fully elucidate its safety and efficacy in humans.

References

K777: A Technical Whitepaper on its Broad-Spectrum Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K777, a potent, irreversible cysteine protease inhibitor, has emerged as a promising broad-spectrum antiviral agent. This document provides a comprehensive technical overview of its antiviral activity, mechanism of action, and the experimental methodologies used to characterize its effects. By inhibiting host cell cathepsins, particularly cathepsin L, this compound effectively blocks the entry of a wide range of viruses that rely on this enzyme for spike protein processing and subsequent fusion with host cell membranes. This whitepaper consolidates quantitative data on its efficacy against various viral families, details the experimental protocols for key assays, and presents visual diagrams of the underlying signaling pathways and experimental workflows.

Introduction

The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral therapies. This compound (also known as K11777) is a di-peptide analog containing an electrophilic vinyl-sulfone moiety that acts as a covalent inactivator of cathepsins.[1] Initially investigated for its anti-parasitic properties, particularly against Trypanosoma cruzi, the causative agent of Chagas disease, this compound has demonstrated significant potential as a host-directed antiviral.[2] Its mechanism of targeting a host enzyme rather than a viral component suggests a higher barrier to the development of viral resistance.[2] This technical guide synthesizes the current scientific knowledge on the antiviral capabilities of this compound, providing a resource for researchers and drug development professionals.

Quantitative Antiviral Activity of this compound

The broad-spectrum antiviral activity of this compound has been quantified against a diverse array of viruses, primarily through in vitro cell-based assays. The following tables summarize the key efficacy (EC50 and IC50) and cytotoxicity (CC50) data from various studies.

Table 1: Antiviral Activity of this compound Against Coronaviruses
VirusCell LineAssay TypeEC50 / IC50CC50Selectivity Index (SI)Reference(s)
SARS-CoV-2Vero E6Cytopathic Effect (CPE)74 nM>10-100 μM>135-1351[1][3]
SARS-CoV-2HeLa/ACE2CPE4 nM>10-100 μM>2500-25000[1][3]
SARS-CoV-2A549/ACE2CPE<80 nM>10-100 μM>125-1250[1][3]
SARS-CoV-2Caco-2Virus TiterLow μM range (EC90 = 4.3 μM)>10-100 μM-[1][3]
SARS-CoV-2Calu-3CPELow μM range>10-100 μM-[1][3]
SARS-CoV (Pseudovirus)-Pseudovirus Entry0.68 nM--[4]
MERS-CoV (Pseudovirus)-Pseudovirus Entry46.12 nM--[4]
HCoV-229E (Pseudovirus)-Pseudovirus Entry1.48 nM--[4]
HCoV-NL63 (Pseudovirus)-Pseudovirus Entry6.78 nM--[4]
Table 2: Antiviral Activity of this compound Against Filoviruses (Pseudovirus Entry Assays)
VirusIC50Reference(s)
Ebola Virus (EBOV)0.87 nM[4]
Sudan Virus (SUDV)1.14 nM[4]
Taï Forest Virus (TAFV)2.26 nM[4]
Reston Virus (RESTV)3.37 nM[4]
Bundibugyo Virus (BDBV)5.91 nM[4]
Marburg Virus (MARV)1.9 nM[4]
Table 3: Antiviral Activity of this compound Against Other Viruses (Pseudovirus Entry Assays)
VirusIC50Reference(s)
Nipah Virus0.42 nM[4]
Table 4: Cytotoxicity of this compound
Cell LineAssay TypeCC50Reference(s)
HeLaAlamar blue-[4]
J774.1 (mouse)Alamar blue41 μM[4]
Vero E6->10-100 μM[1][3]
HeLa/ACE2->10-100 μM[1][3]
Caco-2->10-100 μM[1][3]
A549/ACE2->10-100 μM[1][3]
Calu-3->10-100 μM[1][3]

Mechanism of Action: Inhibition of Host Cathepsin L

The primary antiviral mechanism of this compound is the inhibition of host cell cysteine proteases, particularly cathepsin L.[1][3] Many enveloped viruses, including coronaviruses and filoviruses, rely on host proteases to cleave their surface glycoproteins (spike proteins) as a prerequisite for fusion with the host cell membrane and subsequent entry into the cytoplasm.

Viral Entry Pathway

For viruses like SARS-CoV-2, the spike protein must be cleaved at two sites: the S1/S2 boundary and the S2' site. While the S1/S2 cleavage can occur by furin in the producer cell, the S2' cleavage is often mediated by host proteases in the target cell. This can occur via two main pathways:

  • Plasma Membrane Fusion: The serine protease TMPRSS2 on the cell surface can cleave the spike protein, leading to direct fusion at the plasma membrane.

  • Endosomal Fusion: Following endocytosis, the acidic environment of the endosome activates cathepsin L, which then cleaves the spike protein, triggering fusion from within the endosome.

This compound specifically targets the endosomal fusion pathway by irreversibly inhibiting cathepsin L.[1][3] It is important to note that this compound does not inhibit the viral proteases of SARS-CoV-2 (papain-like protease and 3CL protease).[1]

Viral_Entry_Inhibition_by_this compound cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome Virus Virus ACE2 ACE2 Virus->ACE2 Binding TMPRSS2 TMPRSS2 Endosome Endosome ACE2->Endosome Endocytosis Viral RNA Release Viral RNA Release TMPRSS2->Viral RNA Release Spike Cleavage (Plasma Membrane Fusion) Cathepsin_L Cathepsin L Virus_Endosome Virus Virus_Endosome->Cathepsin_L Cathepsin_L->Viral RNA Release Spike Cleavage (Endosomal Fusion) This compound This compound This compound->Cathepsin_L Inhibition

Caption: this compound inhibits viral entry by blocking Cathepsin L-mediated spike protein cleavage.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the antiviral potential of this compound.

Pseudovirus Entry Assay

This assay is used to determine the effect of a compound on viral entry mediated by specific viral glycoproteins.

Principle: Pseudoviruses are replication-defective viral particles that express a specific viral envelope protein (e.g., SARS-CoV-2 spike protein) on their surface and contain a reporter gene (e.g., luciferase or GFP). Inhibition of viral entry is quantified by a reduction in the reporter gene expression.

Detailed Protocol:

  • Cell Seeding: Seed target cells (e.g., HEK293T-ACE2) in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Incubation: Pre-incubate the cells with the diluted this compound for a specified time (e.g., 1-2 hours) at 37°C.

  • Infection: Add the pseudovirus suspension to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Readout:

    • For luciferase-based assays, lyse the cells and measure luminescence using a plate reader.

    • For GFP-based assays, quantify the number of GFP-positive cells using fluorescence microscopy or flow cytometry.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Pseudovirus_Entry_Assay_Workflow Seed_Cells Seed Target Cells (e.g., HEK293T-ACE2) Prepare_this compound Prepare Serial Dilutions of this compound Seed_Cells->Prepare_this compound Pre_incubation Pre-incubate Cells with this compound Prepare_this compound->Pre_incubation Infection Infect with Pseudovirus (e.g., SARS-CoV-2 Spike) Pre_incubation->Infection Incubation Incubate for 48-72 hours Infection->Incubation Readout Measure Reporter Gene Expression (Luciferase or GFP) Incubation->Readout Analysis Calculate IC50 Readout->Analysis

References

K777's Interaction with Viral Glycoproteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral therapeutics. One promising strategy is the inhibition of host factors essential for viral replication, a concept exemplified by the cysteine protease inhibitor K777. This technical guide provides an in-depth analysis of the interaction between this compound and viral glycoproteins, focusing on its mechanism of action, quantitative antiviral activity, and the experimental methodologies used for its characterization. This compound, an irreversible inhibitor of cathepsins B and L, effectively blocks the entry of a wide range of enveloped viruses by preventing the proteolytic cleavage of their surface glycoproteins, a critical step for viral fusion and entry into host cells. This document consolidates key data on this compound's efficacy and outlines detailed protocols for the assays used to evaluate its antiviral properties, providing a valuable resource for researchers in the field of antiviral drug development.

Introduction

Viral entry into host cells is a multistep process initiated by the binding of viral surface glycoproteins to specific host cell receptors. For many enveloped viruses, a subsequent crucial step is the proteolytic processing of these glycoproteins by host proteases. This cleavage event triggers conformational changes in the glycoprotein, exposing a fusion peptide that mediates the fusion of the viral envelope with a host cell membrane, allowing the release of the viral genome into the cytoplasm.

Host cysteine proteases, particularly cathepsin B and cathepsin L, which are primarily located in endosomes, play a pivotal role in the entry of numerous viruses, including coronaviruses, filoviruses, and paramyxoviruses.[1] The dependence of these viruses on host proteases for glycoprotein processing presents an attractive target for broad-spectrum antiviral therapies. By inhibiting a host factor, the likelihood of the virus developing resistance is significantly reduced compared to drugs targeting viral proteins.[2]

This compound is a potent, irreversible dipeptide vinyl sulfone inhibitor of cysteine proteases, with particularly strong activity against cathepsins B and L.[3][4] Originally developed as a treatment for Chagas disease, its ability to block the entry of various pathogenic viruses has garnered significant interest. This guide details the molecular interactions and antiviral effects of this compound, providing a comprehensive resource for its study and potential therapeutic application.

Mechanism of Action: Inhibition of Host-Mediated Glycoprotein Cleavage

The primary antiviral mechanism of this compound is the inhibition of host cell cathepsins, which are essential for the proteolytic activation of viral glycoproteins.[5][6] Unlike antiviral agents that directly target viral components, this compound acts on the host cellular machinery that viruses hijack for their own replication.

The Role of Cathepsins in Viral Entry

Many enveloped viruses, after binding to their cellular receptors, are internalized into endosomes. The acidic environment of the endosome activates cathepsins B and L, which then cleave the viral glycoprotein.[1] This cleavage is a prerequisite for the subsequent fusion of the viral and endosomal membranes. For instance, the spike (S) protein of SARS-CoV-2 and the glycoprotein (GP) of Ebola virus both require cathepsin-mediated cleavage for efficient entry into host cells.[2][5]

This compound as a Cathepsin Inhibitor

This compound covalently modifies the active site cysteine residue of cathepsins B and L, leading to their irreversible inactivation.[7] By inhibiting these proteases, this compound prevents the cleavage of viral glycoproteins, thereby trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm.[6] Importantly, this compound has been shown to not inhibit the viral proteases of SARS-CoV-2, such as the papain-like protease and the 3CL protease, confirming that its antiviral activity is mediated through the inhibition of host factors.[6]

K777_Mechanism_of_Action Virus Enveloped Virus Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Cathepsins Cathepsin L/B Endosome->Cathepsins Activates Cleavage Glycoprotein Cleavage Cathepsins->Cleavage Mediates This compound This compound This compound->Cathepsins Inhibits Fusion Membrane Fusion Cleavage->Fusion Release Viral Genome Release Fusion->Release Infection Infection Release->Infection Inhibition Inhibition Pseudovirus_Neutralization_Workflow Plasmids Packaging, Reporter, and Glycoprotein Plasmids Transfection Co-transfect HEK293T cells Plasmids->Transfection Harvest Harvest Pseudovirus (Supernatant) Transfection->Harvest Incubation1 Incubate this compound with Pseudovirus Harvest->Incubation1 Dilution Serial Dilution of this compound Dilution->Incubation1 Infection Infect Target Cells Incubation1->Infection Incubation2 Incubate for 48-72h Infection->Incubation2 Measurement Measure Reporter Gene Expression Incubation2->Measurement Analysis Calculate IC50 Measurement->Analysis

References

Methodological & Application

K777 In Vitro Antiviral Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K777, a potent, irreversible cysteine protease inhibitor, has demonstrated significant in vitro antiviral activity against a range of viruses, notably including SARS-CoV-2. This document provides detailed application notes and experimental protocols for assessing the antiviral efficacy of this compound. The primary mechanism of action for its antiviral properties is the inhibition of host cell cathepsin L, a crucial enzyme for the proteolytic processing of viral glycoproteins required for viral entry into the host cell.[1][2] This document outlines the methodologies for determining the 50% effective concentration (EC50) of this compound using standard virological assays and for characterizing its enzymatic inhibition of cathepsin L.

Data Presentation

The antiviral activity of this compound against SARS-CoV-2 has been evaluated in various cell lines, with the half-maximal effective concentration (EC50) values summarized below. These values highlight the compound's potency, which can vary depending on the host cell line used.

Cell LineVirusEC50 ValueAssay TypeReference
Vero E6SARS-CoV-274 nMCytopathic Effect (CPE)[1]
A549/ACE2SARS-CoV-2<80 nMCytopathic Effect (CPE)[2]
HeLa/ACE2SARS-CoV-24 nMCytopathic Effect (CPE)[1]
Calu-3SARS-CoV-25.5 µMCytopathic Effect (CPE)[1]
Caco-2SARS-CoV-24.3 µM (EC90)Virus Titer[2]
Calu-3/2B4SARS-CoV-27 nMNot Specified[2]

Note: The observed differences in EC50 values across cell lines may be attributed to varying expression levels of host factors essential for viral entry, such as cathepsin L.

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced cell death.

a. Materials:

  • Vero E6, A549/ACE2, or HeLa/ACE2 cells

  • SARS-CoV-2 viral stock

  • Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

  • This compound compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®) or crystal violet stain

  • Plate reader for luminescence or absorbance

b. Protocol:

  • Cell Seeding: Seed the chosen host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 4,000 cells/well for Vero E6).[3] Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM with 2% FBS. The final concentrations should typically range from nanomolar to micromolar to capture the full dose-response curve.

  • Infection and Treatment:

    • On the day of the experiment, remove the cell culture medium from the 96-well plates.

    • Add the prepared this compound dilutions to the wells.

    • Subsequently, infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI), for example, 0.002.[3]

    • Include "cells only" (no virus, no compound) and "virus only" (with virus, no compound) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2, or until significant cytopathic effect is observed in the "virus only" control wells.[3]

  • Quantification of Cell Viability:

    • Luminescence-Based (e.g., CellTiter-Glo®): Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the luminescence, which is proportional to the number of viable cells.

    • Crystal Violet Staining: Gently wash the cells with PBS, fix with 10% formalin, and stain with 0.5% crystal violet. After washing and drying, solubilize the stain and measure the absorbance at ~570 nm.

  • Data Analysis:

    • Normalize the data to the "cells only" (100% viability) and "virus only" (0% viability) controls.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value, which is the concentration of this compound that protects 50% of the cells from viral-induced death.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles and is considered a gold standard for determining antiviral activity.

a. Materials:

  • Vero E6 cells (or other suitable cell line)

  • SARS-CoV-2 viral stock

  • DMEM with 2% FBS

  • This compound compound stock solution (in DMSO)

  • 6-well or 12-well cell culture plates

  • Overlay medium (e.g., DMEM with 2% FBS and 1.2% Avicel® or 0.8% methylcellulose)

  • Crystal violet staining solution

b. Protocol:

  • Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation: Prepare serial dilutions of this compound. In separate tubes, mix each this compound dilution with a known concentration of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the virus-K777 mixtures.

    • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

  • Overlay:

    • Gently remove the inoculum from the wells.

    • Add the overlay medium containing the corresponding concentrations of this compound. The semi-solid overlay restricts the spread of progeny virions, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO2 until plaques are visible.

  • Plaque Visualization and Counting:

    • Fix the cells with 10% formalin.

    • Remove the overlay and stain the cell monolayer with crystal violet.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each this compound concentration compared to the "virus only" control.

    • Plot the percentage of plaque reduction against the logarithm of the this compound concentration.

    • Determine the EC50 value by non-linear regression analysis.

Cathepsin L Activity Assay

This biochemical assay confirms the mechanism of action of this compound by directly measuring its inhibitory effect on cathepsin L activity.

a. Materials:

  • Recombinant human cathepsin L

  • Cathepsin L assay buffer

  • Fluorogenic cathepsin L substrate (e.g., Z-FR-AMC)

  • This compound compound stock solution (in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader (Excitation/Emission ~380/460 nm for AMC-based substrates)

b. Protocol:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the this compound dilutions.

    • Add recombinant human cathepsin L to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the fluorogenic cathepsin L substrate to all wells.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) using a fluorometric plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the linear portion of the kinetic read).

    • Determine the percentage of inhibition for each this compound concentration relative to the "enzyme only" control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the cathepsin L activity, using non-linear regression.

Visualizations

Antiviral_Assay_Workflow cluster_cpe Cytopathic Effect (CPE) Assay cluster_plaque Plaque Reduction Assay cpe_seed Seed Host Cells (96-well plate) cpe_treat Add this compound Dilutions cpe_seed->cpe_treat cpe_infect Infect with Virus cpe_treat->cpe_infect cpe_incubate Incubate (72h) cpe_infect->cpe_incubate cpe_quantify Quantify Cell Viability cpe_incubate->cpe_quantify cpe_analyze Calculate EC50 cpe_quantify->cpe_analyze plaque_seed Seed Host Cells (6-well plate) plaque_mix Pre-incubate Virus with this compound plaque_seed->plaque_mix plaque_infect Infect Cells plaque_mix->plaque_infect plaque_overlay Add Semi-solid Overlay with this compound plaque_infect->plaque_overlay plaque_incubate Incubate (2-3 days) plaque_overlay->plaque_incubate plaque_stain Fix and Stain Plaques plaque_incubate->plaque_stain plaque_count Count Plaques plaque_stain->plaque_count plaque_analyze Calculate EC50 plaque_count->plaque_analyze

Caption: Workflow for CPE and Plaque Reduction Assays.

K777_Mechanism_of_Action cluster_cell Inside Host Cell Virus SARS-CoV-2 HostCell Host Cell Virus->HostCell Attachment Endosome Endosome HostCell->Endosome Endocytosis Spike Spike Protein CathepsinL Cathepsin L Spike->CathepsinL Cleavage Spike Protein Cleavage CathepsinL->Cleavage Inhibition Inhibition This compound This compound This compound->CathepsinL Fusion Viral-Host Membrane Fusion Cleavage->Fusion Entry Viral Entry & Replication Fusion->Entry Inhibition->Cleavage

Caption: this compound Mechanism of Action.

References

Application Notes and Protocols for the Use of K777 in a Chagas Disease Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of K777, a potent and irreversible inhibitor of the Trypanosoma cruzi cysteine protease cruzain, in animal models of Chagas disease. This compound has demonstrated significant efficacy in both acute and chronic phases of the disease in murine and canine models, offering a valuable tool for preclinical drug development and research into the pathogenesis of Chagas disease.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health concern, particularly in Latin America. Current treatment options, such as benznidazole and nifurtimox, are limited by their efficacy, especially in the chronic phase, and are associated with considerable side effects. This compound (also known as K11777) is a vinyl sulfone cysteine protease inhibitor that targets cruzain, a protease essential for the parasite's survival, replication, and invasion of host cells.[1][2] Preclinical studies have shown that this compound can effectively cure T. cruzi infection and mitigate cardiac damage in animal models, highlighting its potential as a therapeutic candidate.[3][4] Although its clinical development was halted due to tolerability issues in primates and dogs at low doses, this compound remains a critical research tool for studying the role of cruzain in Chagas disease and for the validation of new therapeutic strategies.[5]

Mechanism of Action

This compound is a peptidomimetic inhibitor that irreversibly binds to the active site of cruzain.[6] This inhibition disrupts the normal processing of proteins within the parasite, leading to an accumulation of unprocessed precursors in the Golgi apparatus.[2][7] This accumulation results in osmotic stress and ultimately leads to the death of the parasite.[3] This targeted mechanism of action makes this compound a highly specific tool for investigating the consequences of cruzain inhibition in T. cruzi.

Data Presentation

Table 1: Efficacy of this compound in a Murine Model of Acute Chagas Disease
Mouse StrainT. cruzi StrainThis compound Treatment RegimenOutcomeReference
C3H/He miceTulahuen20-30 days (oral)Cure of infection[2][3]
Immunodeficient miceMultiple strainsNot specifiedCure of infection[1][8]
Table 2: Efficacy of this compound in a Canine Model of Chagas Disease
Animal ModelT. cruzi StrainThis compound Treatment RegimenKey FindingsReference
Beagle DogsTulahuen50 mg/kg, orally, every 12 hours for 14 daysAbrogation of myocardial damage, reduced histopathological lesion scores, and normalized serum troponin I levels.[4][9]

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in an Acute Murine Chagas Disease Model

1. Animal Model and Parasite Strain:

  • Animals: Female C3H/He mice, 6-8 weeks old.

  • Parasite: Trypanosoma cruzi, Tulahuen strain (TcVI).[1] Other strains like Y (TcII) or Brazil can also be used.[10]

2. Infection Procedure:

  • Infect mice intraperitoneally (i.p.) with 1 x 104 bloodstream trypomastigotes of the Tulahuen strain.

3. This compound Formulation and Administration:

  • Formulation: Prepare a suspension of this compound in a suitable vehicle such as 10% Solutol in sterile water. While specific oral formulations for this compound in mice are not extensively detailed in the provided results, general methods for voluntary oral administration in jelly or via oral gavage can be adapted.[11][12][13]

  • Dosage: A treatment regimen of 20-30 days has been shown to be effective.[3] A starting dose can be extrapolated from the canine studies, with appropriate allometric scaling.

  • Administration: Administer the this compound suspension orally once or twice daily, starting at a predetermined day post-infection (e.g., day 5 or when parasitemia becomes patent).

4. Monitoring Parasitemia:

  • Collect 5 µL of tail blood at regular intervals (e.g., every 2-3 days).

  • Dilute the blood in a lysis buffer (e.g., 0.87% ammonium chloride) to eliminate red blood cells.

  • Count the number of parasites in a Neubauer chamber under a light microscope.

  • Express the results as parasites per milliliter of blood.

5. Assessment of Cure:

  • At the end of the treatment period, monitor for the absence of parasites in the blood for at least 60 days.

  • To confirm parasitological cure, immunosuppress a subset of treated mice with cyclophosphamide (200 mg/kg) and monitor for relapse of parasitemia.[8]

6. Tissue Analysis (at the end of the experiment):

  • Histopathology:

    • Collect hearts and other relevant tissues (e.g., skeletal muscle, liver, spleen).

    • Fix tissues in 10% neutral buffered formalin and embed in paraffin.

    • Section the tissues and stain with Hematoxylin and Eosin (H&E).

    • Score the tissues for inflammation, amastigote nests, and fibrosis.[14][15][16]

  • PCR for Parasite DNA:

    • Extract DNA from a portion of the heart and other tissues.

    • Perform real-time quantitative PCR (qPCR) using primers and probes specific for T. cruzi satellite DNA.[17] This allows for the sensitive detection of parasite persistence.

Protocol 2: Evaluation of this compound in a Canine Chagas Disease Model to Assess Cardiac Protection

1. Animal Model and Parasite Strain:

  • Animals: Clinically normal female beagle dogs (e.g., 16 weeks old).[4]

  • Parasite: Trypanosoma cruzi, Tulahuen strain.

2. Infection Procedure:

  • Inoculate dogs with 5 x 106 trypomastigotes/kg body weight.[4]

3. This compound Administration:

  • Dosage: 50 mg/kg administered orally every 12 hours for 14 days.[4]

  • Administration: Administer this compound in capsules or another suitable oral formulation.

4. Monitoring and Outcome Measures:

  • Serum Cardiac Troponin I (cTnI): Collect blood samples at baseline and at regular intervals post-infection to measure cTnI levels, a biomarker of cardiac injury.[4]

  • Electrocardiogram (ECG) and Echocardiogram: Perform cardiac monitoring to detect any abnormalities.[4]

  • Histopathology: At the end of the study, perform a detailed histopathological analysis of the heart to assess inflammation, myocyte necrosis, and fibrosis.[4][9]

  • Tissue PCR: Analyze heart and other tissues for the presence of T. cruzi DNA by PCR.[4]

Visualizations

K777_Mechanism_of_Action cluster_parasite Trypanosoma cruzi Pro_Cruzain Pro-cruzain Golgi Golgi Apparatus Pro_Cruzain->Golgi Processing Cruzain Active Cruzain This compound This compound Cruzain->this compound Inhibited_Cruzain Inhibited Cruzain Golgi->Cruzain Autocatalytic Activation Parasite_Death Parasite Death Golgi->Parasite_Death Osmotic Stress Inhibited_Cruzain->Golgi Accumulation of Unprocessed Precursors Experimental_Workflow_Mouse_Model Infection Infection of Mice (T. cruzi) Treatment This compound Oral Administration (20-30 days) Infection->Treatment Monitoring Parasitemia Monitoring (Blood Smears) Treatment->Monitoring Assessment Assessment of Cure Monitoring->Assessment Tissue_Analysis Tissue Analysis (Histopathology, PCR) Assessment->Tissue_Analysis

References

Application Notes and Protocols for K777 in Viral Entry Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K777, also known as K11777, is a potent, irreversible vinyl sulfone cysteine protease inhibitor. It has demonstrated significant efficacy in inhibiting the entry of various viruses into host cells by targeting host-cell proteases, particularly cathepsin L (CTSL). Cathepsins are critical for the proteolytic processing of viral glycoproteins, a necessary step for membrane fusion and viral entry, especially for viruses that utilize the endosomal entry pathway. This document provides detailed application notes and protocols for the use of this compound as a viral entry inhibitor in cell culture-based assays.

Mechanism of Action

This compound acts as an irreversible covalent inhibitor of cysteine proteases, with high potency against cathepsin L.[1] For many viruses, including SARS-CoV-2, entry into host cells can occur via two main pathways:

  • Cell Surface Fusion: The viral spike protein is cleaved by cell surface proteases like TMPRSS2, leading to direct fusion of the viral and cellular membranes.

  • Endosomal Fusion: The virus is taken up into endosomes, where acidic pH activates cathepsins (primarily CTSL) that cleave the spike protein, triggering fusion of the viral and endosomal membranes.

This compound specifically blocks the endosomal fusion pathway by inhibiting CTSL activity. The efficacy of this compound in a particular cell line is therefore dependent on the relative expression levels of TMPRSS2 and CTSL, with higher efficacy observed in cells that predominantly rely on the endosomal pathway for viral entry.[1]

Quantitative Data Summary

The following tables summarize the reported efficacy and cytotoxicity of this compound against SARS-CoV-2 in various cell lines.

Table 1: In Vitro Efficacy of this compound against SARS-CoV-2

Cell LineVirusAssay TypeEC50Reference
Vero E6SARS-CoV-2Cytopathic Effect (CPE)< 74 nM[1]
HeLa/ACE2SARS-CoV-2CPE4 nM[1]
A549/ACE2SARS-CoV-2CPE< 80 nM[1]
Caco-2SARS-CoV-2Viral Titer4.3 µM[1]
Calu-3/2B4SARS-CoV-2CPE7 nM[1]
Calu-3 (ATCC)SARS-CoV-2CPE> 10 µM[1]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeCC50Reference
Various Host CellsNot specified> 10-100 µM[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Sonication may be required to fully dissolve the compound.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Culture and Maintenance

Materials:

  • Appropriate cell line (e.g., Vero E6, Calu-3)

  • Complete cell culture medium (e.g., DMEM for Vero E6, MEM for Calu-3)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture cells in the recommended complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency. For adherent cells, wash with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding new flasks.

Viral Plaque Assay for Inhibition of Viral Entry

This assay quantifies the number of infectious virus particles.

Materials:

  • Confluent monolayer of susceptible cells in 6-well plates

  • Virus stock of known titer

  • This compound working solutions (serial dilutions in culture medium)

  • Overlay medium (e.g., 2x MEM containing 2% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS)

Protocol:

  • Cell Seeding: Seed susceptible cells (e.g., Vero E6) in 6-well plates and incubate until a confluent monolayer is formed.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in serum-free culture medium.

    • Remove the culture medium from the cell monolayers and wash once with PBS.

    • Add the this compound dilutions to the wells and incubate for 1-2 hours at 37°C.

    • Prepare serial dilutions of the virus stock in serum-free medium.

    • Add the virus dilutions to the this compound-treated cells at a desired multiplicity of infection (MOI).

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Gently aspirate the inoculum.

    • Overlay the cells with an equal volume of overlay medium pre-warmed to 42°C.

    • Allow the overlay to solidify at room temperature.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-4 days, or until plaques are visible.

  • Staining and Quantification:

    • Fix the cells by adding 10% formalin to each well and incubating for at least 4 hours.

    • Remove the overlay and formalin.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Count the number of plaques in each well. The percentage of inhibition is calculated relative to the untreated virus control.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of this compound to protect cells from virus-induced cell death.

Materials:

  • Susceptible cells in 96-well plates

  • Virus stock

  • This compound working solutions

  • Cell viability reagent (e.g., Neutral Red, CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Treatment and Infection:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions to the cells.

    • Add the virus at an MOI that causes significant CPE within 48-72 hours.

    • Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plate at 37°C until CPE is clearly visible in the virus control wells (typically 2-4 days).

  • Quantification of Cell Viability:

    • Visually inspect the wells for CPE under a microscope.

    • Quantify cell viability using a suitable assay. For a Neutral Red assay:

      • Remove the medium and add medium containing Neutral Red.

      • Incubate for 2-3 hours.

      • Wash the cells and then extract the dye.

      • Measure the absorbance at 540 nm.

    • Calculate the percentage of CPE inhibition for each this compound concentration compared to the virus control.

Luciferase Reporter Viral Entry Assay

This assay uses pseudotyped viruses carrying a luciferase reporter gene to quantify viral entry.

Materials:

  • Host cells expressing the appropriate viral receptor (e.g., HEK293T-ACE2) in 96-well plates

  • Pseudotyped virus stock (e.g., VSV or lentivirus pseudotyped with the spike protein of the virus of interest and carrying a luciferase reporter gene)

  • This compound working solutions

  • Luciferase assay reagent

Protocol:

  • Cell Seeding: Seed host cells in a 96-well plate.

  • Compound Treatment and Infection:

    • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

    • Infect the cells with the luciferase reporter pseudovirus.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay substrate according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

    • The percentage of entry inhibition is determined by comparing the luciferase activity in treated wells to that in untreated, infected wells.

Cytotoxicity Assay (MTT Assay)

This assay is performed in parallel with the antiviral assays to determine the toxicity of this compound to the host cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the same serial dilutions of this compound used in the antiviral assays. Include untreated cell controls.

  • Incubation: Incubate the plate for the same duration as the corresponding antiviral assay.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability at each this compound concentration relative to the untreated control. The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.

Visualizations

Viral_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pathway2 Endosomal Fusion Virus Virus ACE2_Receptor ACE2 Receptor Virus->ACE2_Receptor 1. Binding TMPRSS2 TMPRSS2 ACE2_Receptor->TMPRSS2 2a. Priming Endosome Endosome ACE2_Receptor->Endosome 2b. Endocytosis Viral_RNA_Release Viral RNA Release TMPRSS2->Viral_RNA_Release 3a. Fusion Lysosome Lysosome Endosome->Lysosome 3b. Fusion Lysosome->Viral_RNA_Release 4b. Fusion & Release Cathepsin_L Cathepsin L This compound This compound This compound->Cathepsin_L Inhibition

Caption: SARS-CoV-2 entry pathways and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout cluster_analysis Data Analysis Seed_Cells 1. Seed Cells (e.g., Vero E6 in 96-well plate) Prepare_this compound 2. Prepare this compound Serial Dilutions Seed_Cells->Prepare_this compound Treat_Cells 4. Treat Cells with this compound Prepare_this compound->Treat_Cells Prepare_Virus 3. Prepare Virus Dilution Infect_Cells 5. Infect Cells with Virus Prepare_Virus->Infect_Cells Treat_Cells->Infect_Cells Incubate 6. Incubate (48-72h) Infect_Cells->Incubate Add_Reagent 7. Add Assay Reagent (e.g., MTT, Neutral Red, Luciferase Substrate) Incubate->Add_Reagent Measure_Signal 8. Measure Signal (Absorbance/Luminescence) Add_Reagent->Measure_Signal Calculate_Inhibition 9. Calculate % Inhibition / % Viability Measure_Signal->Calculate_Inhibition Determine_EC50_CC50 10. Determine EC50 & CC50 Calculate_Inhibition->Determine_EC50_CC50

Caption: General workflow for viral entry inhibition and cytotoxicity assays.

References

Application Notes and Protocols for K777 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of K777 stock solutions for in vitro and in vivo experiments. This compound is a potent, irreversible dual inhibitor of cysteine proteases and the C-C chemokine receptor 4 (CCR4), making it a valuable tool for research in immunology, infectious diseases, and oncology.

Physicochemical and Inhibitory Properties of this compound

A comprehensive summary of the quantitative data for this compound is presented below, offering a clear reference for experimental planning.

PropertyValueCitations
Molecular Weight 574.73 g/mol [1][2]
Molecular Formula C₃₂H₃₈N₄O₄S[1]
CAS Number 233277-99-1[1][3]
Appearance Solid[3]
Solubility Soluble in DMSO (≥90 mg/mL or 156.6 mM)[2][3]
Insoluble in water[3][4]
Storage (Powder) Stable for at least 3 years at -20°C[2]
Storage (in DMSO) Stable for at least 1 year at -80°C[2]
Mechanism of Action Irreversible Cysteine Protease Inhibitor[5]
Selective CCR4 Antagonist[5]
Primary Targets Cathepsins B, L, S, C, V, K, Cruzain, CCR4[3][5]
IC₅₀ (CYP3A4) 60 nM[2]
IC₅₀ (SARS-CoV pseudovirus entry) 0.68 nM[2]
IC₅₀ (EBOV pseudovirus entry) 0.87 nM[2]
IC₅₀ (CCL17 binding to Hut78 cells) 57 nM[2]
IC₅₀ (CCL17-induced chemotaxis in Hut78 cells) 8.9 nM[2]

Experimental Protocols

Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various experiments.

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before handling this compound powder, ensure a clean and dry workspace. Use a calibrated analytical balance in a draft-free enclosure.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.575 mg of this compound (Molecular Weight: 574.73 g/mol ).

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO. For 0.575 mg of this compound, add 100 µL of DMSO to achieve a 10 mM concentration.

    • For larger volumes, scale accordingly. For instance, for 5.75 mg of this compound, add 1 mL of DMSO.

  • Solubilization:

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2] Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[2]

    • Store the aliquots at -80°C for long-term storage (up to one year).[2] For short-term storage (up to one month), -20°C is acceptable.[2]

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the high-concentration DMSO stock solution to a working concentration for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the Final Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. A typical starting point for cell-based assays is in the nanomolar to low micromolar range. Based on the provided IC₅₀ values, a concentration range of 1 nM to 10 µM is a reasonable starting point for dose-response experiments.

  • Serial Dilution: It is recommended to perform serial dilutions to reach the final working concentration.

    • Intermediate Dilution (e.g., 100 µM): Thaw a vial of the 10 mM this compound stock solution. Dilute it 1:100 in sterile cell culture medium to obtain a 100 µM intermediate stock. For example, add 1 µL of the 10 mM stock to 99 µL of culture medium. Mix well by gentle pipetting.

    • Final Working Solution (e.g., 100 nM): Further dilute the intermediate stock to the desired final concentration. For a final concentration of 100 nM, dilute the 100 µM intermediate stock 1:1000 in culture medium. For example, add 1 µL of the 100 µM intermediate stock to 999 µL of culture medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture well is below 0.5%, and ideally below 0.1%, to minimize toxicity to the cells. For example, if you add 10 µL of a working solution to 990 µL of medium in a well, the DMSO concentration from the initial stock will be significantly diluted. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Application to Cells: Add the prepared working solution to your cell cultures as per your experimental design.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and its known signaling pathways.

G Experimental Workflow for this compound Stock Solution Preparation cluster_prep Stock Solution Preparation cluster_storage Storage cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve solubilize Vortex / Sonicate dissolve->solubilize aliquot Aliquot into single-use vials solubilize->aliquot store Store at -80°C aliquot->store thaw Thaw stock solution store->thaw intermediate Prepare intermediate dilution in culture medium thaw->intermediate final Prepare final working solution in culture medium intermediate->final Add to cell culture Add to cell culture final->Add to cell culture

Caption: Workflow for this compound stock and working solution preparation.

G This compound Mechanism of Action: Dual Inhibition Pathways cluster_protease Cysteine Protease Inhibition cluster_ccr4 CCR4 Antagonism K777_p This compound cathepsin Cathepsins (B, L, etc.) Cruzain K777_p->cathepsin Irreversible covalent binding to active site cysteine proteolysis Proteolysis K777_p->proteolysis Inhibition cathepsin->proteolysis K777_c This compound CCR4 CCR4 Receptor K777_c->CCR4 Antagonism CCL17 CCL17/CCL22 (Chemokines) CCL17->CCR4 Binding chemotaxis Chemotaxis (Cell Migration) CCR4->chemotaxis Signaling

References

Application Notes and Protocols for K777 Administration in Murine Models of Parasitic Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of K777, a potent irreversible cysteine protease inhibitor, in mouse models of various parasitic infections. The primary focus is on its well-documented efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, with additional guidance for its potential application in models of schistosomiasis, leishmaniasis, and malaria.

Introduction to this compound

This compound is a vinyl sulfone-based irreversible inhibitor of cysteine proteases. Its primary parasitic target is cruzain, the major cysteine protease of Trypanosoma cruzi. Cruzain is essential for various aspects of the parasite's life cycle, including replication, differentiation, and evasion of the host immune response. By inhibiting cruzain, this compound disrupts these critical processes, leading to a reduction in parasite burden and increased host survival in preclinical models.

Data Presentation: Efficacy of this compound in Trypanosoma cruzi Mouse Models

The following table summarizes the quantitative data on the efficacy of this compound in mouse models of Trypanosoma cruzi infection.

Mouse StrainParasite StrainThis compound Dose and AdministrationTreatment DurationKey Efficacy OutcomesReference
BALB/cT. cruzi (CL Brener)100 mg/kg/day, oral gavage20 daysSignificant reduction in parasitemia, prevention of mortality.[1]
C57BL/6T. cruzi (VD)100 mg/kg/day, oral gavage20 consecutive daysComparable efficacy to benznidazole in reducing parasite load.
CD1T. cruzi100 mg/kg/day, oral gavageNot specifiedNot specified[2]

Note: Specific quantitative data on percentage reduction in parasitemia or survival rates were not consistently available in a comparable format across the reviewed literature.

Experimental Protocols

Administration of this compound in a Trypanosoma cruzi Acute Infection Mouse Model

This protocol details the oral administration of this compound to mice acutely infected with Trypanosoma cruzi.

a. Materials:

  • This compound (powder)

  • Vehicle: 2% (w/v) methylcellulose with 0.5% (v/v) Tween 80 in sterile water

  • Female BALB/c mice (5 weeks old, 20-25g)

  • Trypanosoma cruzi trypomastigotes (e.g., Brazil or VD strain)

  • Sterile RPMI-1640 medium

  • Oral gavage needles (20-22 gauge, flexible)

  • Syringes (1 mL)

  • Animal balance

  • (Optional for parasite load quantification) IVIS Lumina Imaging System and D-luciferin if using transgenic luciferase-expressing parasites.

b. Experimental Workflow Diagram:

experimental_workflow_tcruzi cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Infect Infect BALB/c mice with 1000 T. cruzi trypomastigotes (intraperitoneal injection) Prep Prepare this compound suspension in 2% methylcellulose + 0.5% Tween 80 Infect->Prep Start treatment at day 4-12 post-infection Treat Administer this compound (100 mg/kg/day) or vehicle via oral gavage for 20 consecutive days Prep->Treat Monitor Monitor parasitemia and survival Treat->Monitor Quantify Quantify parasite load (e.g., bioluminescence imaging or qPCR) Monitor->Quantify Analyze Analyze tissue pathology (e.g., heart, skeletal muscle) Quantify->Analyze

Caption: Experimental workflow for this compound administration in a T. cruzi mouse model.

c. Detailed Methodology:

  • Animal Infection:

    • Infect female BALB/c mice intraperitoneally with 1,000 T. cruzi bloodstream trypomastigotes suspended in 0.2 mL of sterile RPMI-1640 medium.

    • House the infected animals under standard specific pathogen-free conditions.

  • Preparation of this compound Suspension:

    • Prepare the vehicle by dissolving 2g of methylcellulose in 100 mL of sterile water with 0.5 mL of Tween 80.

    • Calculate the required amount of this compound based on the body weight of the mice and the desired dose of 100 mg/kg.

    • Suspend the calculated amount of this compound powder in the vehicle to achieve the final concentration for dosing. Ensure the suspension is homogenous before each administration.

  • Oral Administration:

    • Begin treatment 4 to 12 days post-infection, when parasitemia is detectable.

    • Administer the this compound suspension or vehicle control to the mice via oral gavage once daily for 20 consecutive days.

    • The volume of administration should be approximately 0.1 mL for a 20g mouse, not exceeding 10 mL/kg.

    • Weigh the mice at least once a week and adjust the dosage accordingly.

  • Monitoring and Efficacy Assessment:

    • Parasitemia: Monitor parasitemia regularly by counting parasites in a blood sample obtained from the tail vein.

    • Survival: Record survival rates daily.

    • Parasite Load Quantification (using transgenic parasites):

      • Anesthetize mice using isoflurane.

      • Inject D-luciferin (150 mg/kg) intraperitoneally.

      • After 5-10 minutes, acquire bioluminescence images using an IVIS Lumina system.

      • Analyze the images to quantify the parasite load.[3]

    • Tissue Parasite Burden (qPCR): At the end of the experiment, collect tissues (e.g., heart, skeletal muscle) to determine parasite burden by quantitative PCR.

    • Immunological and Pathological Analysis: Assess inflammatory infiltrates and tissue damage in relevant organs through histopathology.

General Protocol for this compound Administration in Schistosoma mansoni, Leishmania, and Plasmodium Mouse Models

Due to the limited specific data on this compound for these parasites, the following are general guidelines that should be adapted based on the specific experimental design.

a. Schistosoma mansoni Model:

  • Infection: Infect mice (e.g., C57BL/6) subcutaneously with S. mansoni cercariae.

  • This compound Administration:

    • Route: Oral gavage is a potential route.

    • Dose and Schedule: The optimal dose and treatment schedule need to be determined empirically. A starting point could be a dose range similar to that used for T. cruzi (e.g., 50-100 mg/kg/day).

    • Timing: Treatment could be initiated at different stages of infection (e.g., during the acute or chronic phase) to assess its effect on adult worms and egg production.

  • Efficacy Assessment:

    • Worm Burden: Perfuse the hepatic portal system to recover and count adult worms.

    • Egg Burden: Quantify eggs in the liver and intestines.

    • Granuloma Size: Measure the size of egg-induced granulomas in the liver through histopathology.

b. Leishmania Model (e.g., L. donovani for visceral leishmaniasis):

  • Infection: Infect BALB/c mice intravenously with L. donovani promastigotes.

  • This compound Administration:

    • Route: Oral gavage or intraperitoneal injection are potential routes.

    • Dose and Schedule: Requires empirical determination.

  • Efficacy Assessment:

    • Parasite Burden: Determine the parasite load in the liver and spleen by preparing tissue homogenates and counting amastigotes (Leishman-Donovan units) or by qPCR.

c. Plasmodium Model (e.g., P. berghei):

  • Infection: Infect mice (e.g., C57BL/6) intraperitoneally with P. berghei-infected red blood cells.

  • This compound Administration:

    • Route: Oral gavage or intraperitoneal injection.

    • Dose and Schedule: Requires empirical determination.

  • Efficacy Assessment:

    • Parasitemia: Monitor the percentage of infected red blood cells daily by examining Giemsa-stained blood smears.

    • Survival: Record daily survival rates, especially in models of cerebral malaria.

Signaling Pathway of Cruzain in Trypanosoma cruzi and its Inhibition by this compound

Cruzain, the primary target of this compound, plays a crucial role in modulating host cell signaling pathways to facilitate parasite invasion and survival.

cruzain_signaling cluster_parasite Trypanosoma cruzi cluster_host Host Cell Cruzain Cruzain NFkB NF-κB Pathway Cruzain->NFkB Modulates PI3K_Akt PI3K/Akt Pathway Cruzain->PI3K_Akt Activates MAPK_ERK MAPK/ERK Pathway Cruzain->MAPK_ERK Activates Invasion Parasite Invasion NFkB->Invasion PI3K_Akt->Invasion Survival Host Cell Survival (Anti-apoptosis) PI3K_Akt->Survival MAPK_ERK->Survival This compound This compound This compound->Cruzain Inhibits

References

Application of K777 in Coronavirus Infectivity Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K777, a vinyl sulfone cysteine protease inhibitor, has demonstrated potent antiviral activity against coronaviruses, including SARS-CoV-2. Its mechanism of action involves the irreversible inhibition of host cell cathepsin L, a key enzyme required for the proteolytic processing of the viral spike (S) protein during entry into the host cell. By blocking this critical step, this compound effectively prevents viral infection. These application notes provide a summary of the efficacy of this compound and detailed protocols for its use in coronavirus infectivity assays.

Mechanism of Action

This compound is a dipeptide analog that covalently modifies the active site of cysteine proteases.[1] In the context of coronavirus infection, the virus enters the host cell through endocytosis after binding of the S protein to the ACE2 receptor. Within the endosome, the S protein must be cleaved by host proteases to facilitate fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. This compound specifically targets and inhibits cathepsin L, one of the key proteases responsible for this cleavage.[1][2][3] Notably, this compound does not inhibit the viral proteases, such as the papain-like protease or the 3CL protease, indicating its host-directed antiviral activity.[1][3]

Data Presentation

The antiviral efficacy of this compound has been evaluated in various cell lines, demonstrating potent inhibition of SARS-CoV-2 infection. The 50% effective concentration (EC50) values, which represent the concentration of this compound required to inhibit viral infection by 50%, are summarized in the table below. Importantly, this compound has shown no significant cytotoxicity at concentrations well above its effective antiviral range.[1][2][3][4]

Cell LineVirusEC50/EC90Cytotoxicity (CC50)Reference
Vero E6SARS-CoV-2EC50 < 74 nM> 10-100 µM[1][2]
HeLa-ACE2SARS-CoV-2EC50 = 4 nM> 10-100 µM[2][3]
A549-ACE2SARS-CoV-2EC50 < 80 nM> 10-100 µM[1][2]
Caco-2SARS-CoV-2EC90 = 4.3 µM> 10-100 µM[2][4]
Calu-3 (ATCC)SARS-CoV-2EC50 > 10 µM> 10-100 µM[2][4]
Calu-3/2B4SARS-CoV-2EC50 = 7 nMNot Reported[2]

Mandatory Visualizations

K777_Mechanism_of_Action cluster_virus_entry SARS-CoV-2 Entry Pathway cluster_inhibition Inhibition by this compound Virus Virus ACE2_Receptor ACE2 Receptor Virus->ACE2_Receptor Binding Endocytosis Endocytosis ACE2_Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Spike_Cleavage Spike Protein Cleavage Endosome->Spike_Cleavage Viral_Fusion Viral-Endosomal Membrane Fusion Spike_Cleavage->Viral_Fusion Viral_RNA_Release Viral RNA Release Viral_Fusion->Viral_RNA_Release Cathepsin_L Host Cathepsin L Cathepsin_L->Spike_Cleavage Required for This compound This compound This compound->Cathepsin_L Inhibits

Caption: Mechanism of this compound antiviral activity.

Infectivity_Assay_Workflow Start Start Seed_Cells Seed susceptible cells (e.g., Vero E6) in 96-well plates Start->Seed_Cells Pre-treat Pre-treat cells with serially diluted this compound for 2 hours Seed_Cells->Pre-treat Infect_Cells Infect cells with SARS-CoV-2 (e.g., MOI of 0.01) Pre-treat->Infect_Cells Incubate Incubate for 48-72 hours Infect_Cells->Incubate Assess_CPE Assess Cytopathic Effect (CPE) or quantify viral load Incubate->Assess_CPE Calculate_EC50 Calculate EC50 value Assess_CPE->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for a coronavirus infectivity assay with this compound.

Logical_Relationship This compound This compound Inhibits_Cathepsin_L Inhibits Host Cathepsin L This compound->Inhibits_Cathepsin_L Prevents_Spike_Cleavage Prevents Spike Protein Cleavage Inhibits_Cathepsin_L->Prevents_Spike_Cleavage Blocks_Viral_Entry Blocks Viral Entry Prevents_Spike_Cleavage->Blocks_Viral_Entry Reduces_Infectivity Reduces Viral Infectivity Blocks_Viral_Entry->Reduces_Infectivity

Caption: Logical flow of this compound's antiviral effect.

Experimental Protocols

SARS-CoV-2 Infectivity Assay (TCID50 Method)

This protocol determines the 50% tissue culture infectious dose (TCID50) of a virus stock and is used to assess the antiviral activity of this compound.

Materials:

  • Vero E6 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DMEM with 2% FBS and 1% Penicillin-Streptomycin (Infection Medium)

  • SARS-CoV-2 isolate

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • Crystal Violet solution (0.5% in 20% methanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed Vero E6 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in infection medium. A typical concentration range would be from 10 µM down to 1 nM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the culture medium from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.

    • Incubate the plate for 2 hours at 37°C.

  • Virus Infection:

    • Prepare a dilution of SARS-CoV-2 in infection medium to achieve a multiplicity of infection (MOI) of 0.01.

    • Add 10 µL of the diluted virus to each well (except for the cell-only control wells).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cytopathic Effect (CPE):

    • After the incubation period, observe the cells under a microscope for the presence of CPE (e.g., cell rounding, detachment).

    • To quantify cell viability, gently wash the cells with PBS.

    • Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Carefully wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding 100 µL of methanol to each well and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

In Vitro Cathepsin L Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified human cathepsin L.

Materials:

  • Recombinant human Cathepsin L

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Dithiothreitol (DTT)

  • Fluorogenic Cathepsin L substrate (e.g., Z-Phe-Arg-AMC)

  • This compound (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation:

    • Prepare an activation buffer by adding DTT to the assay buffer to a final concentration of 5 mM.

    • Dilute the recombinant human Cathepsin L in the activation buffer to the desired concentration.

    • Incubate for 10 minutes at 37°C to activate the enzyme.

  • Inhibitor Incubation:

    • Add 50 µL of the activated Cathepsin L solution to each well of a 96-well plate.

    • Add 2 µL of serially diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate for 15 minutes at room temperature.

  • Substrate Addition and Measurement:

    • Prepare the fluorogenic substrate solution in assay buffer.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

    • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes using a fluorescence microplate reader.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each this compound concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of the this compound concentration to determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability and metabolic activity of host cells.

Materials:

  • Vero E6 cells (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the diluted this compound or vehicle control to the wells.

    • Incubate for the same duration as the infectivity assay (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

References

K777: A Potent Tool for Interrogating Cathepsin-Mediated Cellular Processes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

K777, a vinyl sulfone cysteine protease inhibitor, has emerged as a critical pharmacological tool for elucidating the multifaceted roles of cathepsins in a variety of cellular processes. By irreversibly inhibiting the activity of cysteine cathepsins, particularly cathepsins B and L, this compound allows for the detailed investigation of their involvement in physiological and pathological mechanisms. These processes range from viral entry and parasitic life cycles to cancer progression, autophagy, and antigen presentation. This document provides comprehensive application notes and detailed experimental protocols for utilizing this compound in laboratory settings.

Mechanism of Action

This compound is a dipeptide analogue featuring an electrophilic vinyl sulfone moiety. This functional group forms a covalent, irreversible bond with the active site cysteine residue of target proteases, leading to their inactivation. Its primary targets are cysteine cathepsins, with pronounced activity against cathepsin B and cathepsin L.

Applications in Cellular Process Research

The utility of this compound extends across several key areas of cell biology research:

  • Virology: this compound has been instrumental in demonstrating the reliance of numerous viruses, including SARS-CoV and Ebola virus, on host cell cathepsins for entry.[1] By blocking cathepsin-mediated cleavage of viral glycoproteins, this compound effectively inhibits viral infection.

  • Parasitology: Originally investigated for the treatment of Chagas disease, this compound potently inhibits cruzain, the major cysteine protease of the parasite Trypanosoma cruzi, thereby arresting its replication.[2]

  • Oncology: Cathepsins are frequently upregulated in tumors and contribute to cancer progression by promoting invasion, metastasis, and angiogenesis.[3][4] this compound can be employed to probe the role of cathepsins in these malignant phenotypes.

  • Immunology: Cathepsins play a crucial role in the processing and presentation of antigens on MHC class II molecules. This compound can be used to study the impact of cathepsin inhibition on antigen presentation and the subsequent adaptive immune response.

  • Autophagy: Cathepsins are lysosomal proteases that are integral to the final stages of autophagy, the cellular process of degrading and recycling cellular components. This compound can be used to investigate the consequences of impaired lysosomal degradation in autophagic flux.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory activity of this compound.

Table 1: Inhibitory Potency of this compound against Viral Entry

Virus (Pseudotyped)Cell LineIC50 (nM)
SARS-CoVVero E60.68[1][5]
Ebola Virus (EBOV)Vero E60.87[1][5]
HCoV-229EHuh-71.48[5]
HCoV-NL63Huh-76.78[5]
MERS-CoVHuh-746.12[5]

Table 2: Kinetic Parameters for this compound Inhibition of Human Cathepsins

CathepsinKI (nM)kinact (s-1)kinact/KI (M-1s-1)
Cathepsin L5 ± 20.013 ± 0.002(3 ± 1) x 106
Cathepsin K400 ± 1000.022 ± 0.004(6 ± 2) x 104
Cathepsin B3,000 ± 10000.026 ± 0.007(9 ± 4) x 103
Cathepsin S2.0 ± 0.1NDND

ND: Not Determined

Table 3: EC50 Values for this compound Inhibition of SARS-CoV-2 Infection in Various Cell Lines

Cell LineEC50
Vero E674 nM[6]
HeLa/ACE24 nM[6]
A549/ACE2<80 nM[6]
Calu-35.5 µM[6]
Caco-24.3 µM[6]

Experimental Protocols

Protocol 1: In Vitro Cathepsin Activity Assay

This protocol allows for the direct measurement of this compound's inhibitory effect on purified cathepsins.

Materials:

  • Purified human cathepsin B, L, or S

  • This compound

  • Assay Buffer: 50 mM sodium acetate, pH 5.5, 1 mM EDTA, 1 mM CHAPS, 5 mM DTT

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsins B and L, Z-VVR-AMC for cathepsin S)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well black microplate, add varying concentrations of this compound to the wells. Include a DMSO-only control.

  • Add the purified cathepsin enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a microplate reader.

  • Calculate the initial reaction velocity for each concentration of this compound.

  • Plot the reaction velocity against the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Based Viral Entry Inhibition Assay

This protocol assesses the ability of this compound to block viral infection of host cells.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock

  • This compound

  • Cell culture medium

  • 96-well cell culture plates

  • Method for quantifying viral infection (e.g., plaque assay, immunofluorescence staining for viral antigens, or a reporter virus system)

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.

  • Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubate for the appropriate time for viral replication (e.g., 24-48 hours).

  • Quantify the level of viral infection using the chosen method.

  • Calculate the percentage of infection inhibition for each this compound concentration relative to the DMSO control and determine the EC50 value.

Protocol 3: Western Blot Analysis of Autophagy (LC3-II Accumulation)

This protocol examines the effect of this compound on the autophagic flux by measuring the levels of LC3-II.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound at various concentrations and for different time points. Include a DMSO control. For autophagic flux analysis, a lysosomal inhibitor like Bafilomycin A1 should be used in parallel.

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with the primary anti-LC3 antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio or the accumulation of LC3-II in the presence of a lysosomal inhibitor.

Visualizations

Signaling Pathway: Cathepsin-Mediated Viral Entry and Its Inhibition by this compound

ViralEntry cluster_virus Virus cluster_cell Host Cell Virus Virus Particle Receptor ACE2 Receptor Virus->Receptor Binding Spike Spike Glycoprotein CathepsinL Cathepsin L Spike->CathepsinL Cleavage Endosome Endosome Receptor->Endosome Endocytosis Fusion Membrane Fusion & Viral Genome Release CathepsinL->Fusion Enables This compound This compound This compound->CathepsinL Inhibits AutophagyWorkflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation start Seed Cells treat Treat with this compound (Dose-Response & Time-Course) start->treat control DMSO Control start->control baf Bafilomycin A1 Control start->baf lysis Cell Lysis treat->lysis control->lysis baf->lysis protein Protein Quantification lysis->protein wb Western Blot (LC3-I/II) protein->wb if_ Immunofluorescence (LC3 Puncta) protein->if_ quant Quantify Band Intensity or Puncta per Cell wb->quant if_->quant flux Assess Autophagic Flux quant->flux AntigenPresentation cluster_apc Antigen Presenting Cell (APC) Antigen Exogenous Antigen Phagosome Phagosome Antigen->Phagosome Phagocytosis Lysosome Lysosome Phagosome->Lysosome Fusion Cathepsins Cathepsins (B, L, S) Lysosome->Cathepsins Contains Cathepsins->Antigen Digestion into Peptides MHCII MHC Class II Cathepsins->MHCII Facilitates Loading PeptideMHCII Peptide-MHCII Complex MHCII->PeptideMHCII Peptide Loading TCell CD4+ T Cell Activation PeptideMHCII->TCell Presents to This compound This compound This compound->Cathepsins Inhibits

References

Application Notes and Protocols for K777 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for efficacy studies of K777, an irreversible cysteine protease inhibitor.

Introduction

This compound is a potent, orally active, and irreversible inhibitor of cysteine proteases.[1][2][3][4][5] Its primary targets include cruzain, the major cysteine protease of Trypanosoma cruzi (the parasite that causes Chagas disease), and human cathepsins B and L.[1][3] This dual targeting profile makes this compound a promising therapeutic candidate for Chagas disease and a range of viral infections where host cathepsins are essential for viral entry.[1][6] Additionally, this compound has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP3A4 and a selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][3][5]

Mechanism of Action

This compound's therapeutic effects stem from its ability to covalently modify the active site of target cysteine proteases, leading to their irreversible inhibition.

  • Anti-parasitic Activity: In T. cruzi, this compound inhibits cruzain, which is crucial for the parasite's replication and survival.

  • Anti-viral Activity: this compound blocks the entry of a broad spectrum of viruses, including SARS-CoV and Ebola virus, by inhibiting host cathepsin L-mediated cleavage of the viral spike protein, a necessary step for viral fusion with the host cell membrane.[1][6]

  • Anti-inflammatory and Immunomodulatory Activity: By antagonizing the CCR4 receptor, this compound can inhibit the chemotaxis of immune cells, suggesting potential applications in inflammatory and autoimmune diseases.[1][7]

  • Drug Metabolism: this compound is a potent inhibitor of CYP3A4, an enzyme responsible for the metabolism of a wide range of drugs. This property must be considered in any potential combination therapy.[1][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its efficacy evaluation.

K777_Mechanism_of_Action cluster_parasite Trypanosoma cruzi cluster_host_cell Host Cell Cruzain Cruzain Parasite_Replication Parasite Replication & Survival Cruzain->Parasite_Replication Cathepsin_L Cathepsin L Viral_Entry Viral Entry Cathepsin_L->Viral_Entry Viral_Spike_Protein Viral Spike Protein Viral_Spike_Protein->Viral_Entry CCR4 CCR4 Chemotaxis Immune Cell Chemotaxis CCR4->Chemotaxis CYP3A4 CYP3A4 Drug_Metabolism Drug Metabolism CYP3A4->Drug_Metabolism This compound This compound This compound->Cruzain This compound->Cathepsin_L This compound->CCR4 This compound->CYP3A4

This compound multitarget mechanism of action.

K777_Efficacy_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzyme_Assay Enzymatic Assays (Cruzain, Cathepsins) Cell_Culture Cell-Based Assays (Anti-parasitic, Anti-viral) Enzyme_Assay->Cell_Culture Toxicity In Vitro Toxicity (Cytotoxicity Assays) Cell_Culture->Toxicity PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD Efficacy Animal Models of Disease (e.g., Chagas, Viral Infections) PK_PD->Efficacy Toxicity_in_vivo In Vivo Toxicology Efficacy->Toxicity_in_vivo

References

K777: A Versatile Covalent Inhibitor for Probing Cysteine Protease Function

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

K777, a vinyl sulfone-based irreversible inhibitor, has emerged as a critical tool for elucidating the roles of cysteine proteases in various physiological and pathological processes. By forming a covalent bond with the active site cysteine residue, this compound effectively and irreversibly inactivates its target enzymes. This key characteristic allows researchers to probe the functions of specific cysteine proteases in complex biological systems. These application notes provide a comprehensive overview of this compound, including its mechanism of action and detailed protocols for its use in studying viral entry, parasitic life cycles, and host-pathogen interactions. The intended audience for these notes includes researchers, scientists, and professionals in the field of drug development.

Introduction

Cysteine proteases are a large family of enzymes that play crucial roles in a wide range of biological processes, from protein turnover and antigen presentation to parasitic invasion and viral entry. Dysregulation of cysteine protease activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases. This compound is a potent, irreversible inhibitor of several cysteine proteases, most notably the parasitic enzymes cruzain (from Trypanosoma cruzi) and rhodesain (from Trypanosoma brucei), as well as the host-cell cathepsins B and L.[1][2][3][4] Its ability to selectively target these enzymes has made it an invaluable chemical probe for functional studies and a lead compound in drug discovery programs.

This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate cysteine protease function in both in vitro and in vivo settings.

Mechanism of Action

This compound is a peptidomimetic vinyl sulfone that acts as a suicide inhibitor. The vinyl sulfone moiety is an electrophilic "warhead" that is susceptible to nucleophilic attack by the deprotonated thiol group of the active site cysteine residue within the target protease. This results in the formation of a stable, irreversible covalent thioether bond, rendering the enzyme inactive. The specificity of this compound is conferred by its peptide-like backbone, which mimics the natural substrate of the target protease, guiding the inhibitor to the active site.

G cluster_0 Cysteine Protease Active Site cluster_1 This compound Inhibitor cluster_2 Irreversible Inhibition Cys Cysteine Thiolate (Cys-S⁻) Covalent_Complex Stable Covalent Adduct (Inactive Enzyme) Cys->Covalent_Complex His Histidine (His-Im) His->Cys Proton Transfer This compound This compound (Vinyl Sulfone) This compound->Cys Nucleophilic Attack

Figure 1: Mechanism of irreversible inhibition of a cysteine protease by this compound.

Applications

This compound has been instrumental in defining the functional roles of cysteine proteases in several key areas of research:

  • Parasitology: this compound is a potent inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the causative agent of Chagas disease.[4][5] Cruzain is essential for the parasite's replication and differentiation. This compound has been shown to cure T. cruzi infections in animal models, validating cruzain as a drug target.[1] Similarly, its activity against rhodesain makes it a valuable tool for studying African trypanosomiasis.[2]

  • Virology: this compound has been demonstrated to block the entry of several viruses, including SARS-CoV-2.[6] It achieves this by inhibiting host-cell cathepsin L, a cysteine protease required for the proteolytic processing of the viral spike protein, a critical step for viral fusion and entry into the host cell.[7][8]

  • Activity-Based Protein Profiling (ABPP): Analogs of this compound containing "click chemistry" handles (e.g., an alkyne group) can be used as activity-based probes. These probes allow for the specific labeling, identification, and quantification of active cysteine proteases in complex biological samples, providing insights into their regulation and function.

Quantitative Data Summary

The following tables summarize the reported inhibitory concentrations of this compound against various cysteine proteases and in different cell-based assays.

Enzyme TargetIC50 / KiReference(s)
Cruzain (T. cruzi)Potent inhibitor[4][5]
Rhodesain (T. brucei)k2nd = 552,000 M⁻¹s⁻¹[2]
Human Cathepsin LPotent inhibitor[6]
Human Cathepsin BPotent inhibitor[6]
Human Cathepsin SOriginally developed as an inhibitor[6]
SARS-CoV-2 Papain-like ProteaseNo inhibition (≤ 100 µM)[7]
SARS-CoV-2 3CL ProteaseNo inhibition (≤ 100 µM)[7]

Table 1: In vitro inhibitory activity of this compound against specific cysteine proteases.

Cell Line / Virus or ParasiteAssay TypeEC50 / EC90Reference(s)
Vero E6 / SARS-CoV-2Viral InfectivityEC50 < 74 nM[6]
HeLa/ACE2 / SARS-CoV-2Viral InfectivityEC50 = 4 nM[6]
Caco-2 / SARS-CoV-2Viral InfectivityEC90 = 4.3 µM[6]
A549/ACE2 / SARS-CoV-2Viral InfectivityEC50 < 80 nM[6]
Calu-3/2B4 / SARS-CoV-2Viral InfectivityEC50 = 7 nM[6]
ATCC Calu-3 / SARS-CoV-2Viral InfectivityEC50 > 10 µM[6]
T. cruzi infected macrophagesParasite Growth InhibitionPotent activity[5]

Table 2: Cellular antiviral and antiparasitic activity of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Safety Precautions: this compound is a potent chemical. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 573.75 g/mol ), dissolve 5.74 mg of this compound in 1 ml of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) may be required.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage. This compound in DMSO is stable for extended periods under these conditions.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration.

    • Note: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Protocol 2: In Vitro SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit the entry of SARS-CoV-2 pseudotyped viral particles into host cells.

Materials:

  • HEK293T cells stably expressing human ACE2 (HEK293T-ACE2)

  • Complete growth medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

  • SARS-CoV-2 spike-pseudotyped lentiviral or VSV particles carrying a reporter gene (e.g., luciferase or GFP)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates, white-walled for luminescence assays

  • Luciferase assay reagent (if using luciferase reporter)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Cell Seeding:

    • The day before the experiment, seed HEK293T-ACE2 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of infection (e.g., 1.5 x 10⁴ cells per well in 100 µL of complete growth medium).

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to test would be from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 50 µL of the this compound dilutions or control solutions to the appropriate wells.

    • Incubate for 1-2 hours at 37°C.

  • Pseudovirus Infection:

    • Thaw the SARS-CoV-2 pseudovirus stock.

    • Dilute the pseudovirus in complete growth medium to a concentration that gives a robust signal in the reporter assay (this should be pre-determined by titration).

    • Add 50 µL of the diluted pseudovirus to each well. The final volume in each well will be 100 µL.

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Reporter Gene Assay:

    • For Luciferase Reporter:

      • Remove the medium and lyse the cells according to the manufacturer's instructions for the luciferase assay reagent.

      • Add the luciferase substrate and measure the luminescence using a plate reader.

    • For GFP Reporter:

      • Analyze the percentage of GFP-positive cells using a flow cytometer or a fluorescence microscope.

  • Data Analysis:

    • Normalize the reporter signal of the this compound-treated wells to the vehicle control (100% infection) and a no-virus control (0% infection).

    • Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 Seed_Cells Seed HEK293T-ACE2 cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_this compound Prepare this compound serial dilutions Treat_Cells Treat cells with this compound (1-2 hours) Prepare_this compound->Treat_Cells Infect_Cells Infect with SARS-CoV-2 pseudovirus Treat_Cells->Infect_Cells Incubate_48_72h Incubate for 48-72 hours Reporter_Assay Perform Luciferase/GFP assay Incubate_48_72h->Reporter_Assay Data_Analysis Analyze data and calculate EC50 Reporter_Assay->Data_Analysis G cluster_pathway Role of Cruzain in T. cruzi Life Cycle Trypomastigote Trypomastigote (infective stage) Host_Cell Host Cell Invasion Trypomastigote->Host_Cell Amastigote Amastigote (replicative stage) Host_Cell->Amastigote Replication Replication & Differentiation (Cruzain-dependent) Amastigote->Replication Cell_Lysis Host Cell Lysis Replication->Cell_Lysis Release Release of Trypomastigotes Cell_Lysis->Release Release->Trypomastigote K777_Inhibition This compound inhibits Cruzain K777_Inhibition->Replication Blocks

References

Application Notes and Protocols: K777 Dosages in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages of K777, a potent cysteine protease inhibitor, utilized in various preclinical studies. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to aid in the design and execution of future research.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound in different preclinical models.

Table 1: this compound Dosages in Murine Models for Chagas Disease

Animal ModelStrainRoute of AdministrationDosageDosing RegimenObserved Effects
MouseNot SpecifiedOral100 mg/kg/dayDaily for 20 daysRescued mice from lethal infections and resulted in cures.[1]
Immunodeficient MouseNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedCured Chagas' disease in the model.[2]

Table 2: this compound Dosages in Murine Models for Antiviral Studies

Animal ModelStrainVirusRoute of AdministrationDosageDosing RegimenObserved Effects
MouseC57BL/6 IFN-γR-KOCryptosporidium parvumOral35-105 mg/kgTwice a day for 10 daysRescued mice from otherwise lethal infections.
MouseK18-hACE2SARS-CoV-2 Delta-nLucOral250 mg/kg b.w.Twice daily for 6 daysNot specified in the provided context.
MouseK18-hACE2SARS-CoV-2 Omicron-nLucOral650 mg/kg b.w.Twice daily for 2 daysNot specified in the provided context.

Table 3: this compound Dosages in Other Preclinical Models

Animal ModelDisease ModelRoute of AdministrationDosageDosing RegimenObserved Effects
DogChagas DiseaseNot SpecifiedNot SpecifiedNot SpecifiedPreclinical studies have been conducted, but specific dosages are not detailed in the provided search results.

Experimental Protocols

Oral Administration of this compound in Mice (Oral Gavage)

This protocol outlines the standard procedure for administering this compound orally to mice.

Materials:

  • This compound, appropriately formulated.

  • Gavage needles (18-20 gauge for mice, with a rounded tip).

  • Syringes (1 ml or appropriate size for the dosing volume).

  • Animal scale.

  • 70% ethanol for disinfection.

Formulation:

  • The specific vehicle for this compound is not consistently reported across studies. A common approach for preclinical oral formulations of hydrophobic compounds is to use a vehicle such as a solution or suspension in 0.5% methylcellulose or a mixture of polyethylene glycol (PEG), Tween 80, and saline. It is crucial to determine the optimal, non-toxic vehicle for your specific study.

Procedure:

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the required dose volume. The maximum recommended oral gavage volume for a mouse is 10 ml/kg.

    • Properly restrain the mouse by the scruff of the neck to immobilize the head and align the esophagus.

  • Gavage Needle Preparation:

    • Select the appropriate size gavage needle. To determine the correct insertion length, measure the distance from the corner of the mouse's mouth to the last rib. Mark this length on the needle.

    • Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle. Ensure there are no air bubbles in the syringe.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.

    • Carefully advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.

    • Once the needle is inserted to the pre-measured depth, slowly administer the this compound formulation.

    • After administration, gently and swiftly withdraw the needle.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Inhibition of Cruzain in Trypanosoma cruzi

This compound exerts its anti-chagasic effect by irreversibly inhibiting cruzain, the major cysteine protease of Trypanosoma cruzi. This inhibition disrupts several critical parasite life cycle processes.

cruzain_inhibition This compound This compound Cruzain Cruzain (T. cruzi cysteine protease) This compound->Cruzain Nutrition Nutrition Acquisition Cruzain->Nutrition Required for Cruzain->Nutrition Differentiation Differentiation (e.g., amastigote to trypomastigote) Cruzain->Differentiation Required for Cruzain->Differentiation ImmuneEvasion Host Immune Evasion Cruzain->ImmuneEvasion Required for Cruzain->ImmuneEvasion HostCellInvasion Host Cell Invasion Cruzain->HostCellInvasion Required for Cruzain->HostCellInvasion ParasiteDeath Parasite Death / Impaired Proliferation cathepsinL_inhibition This compound This compound CathepsinL Host Cathepsin L This compound->CathepsinL ViralGlycoprotein Viral Glycoprotein Cleavage CathepsinL->ViralGlycoprotein Mediates CathepsinL->ViralGlycoprotein Virus Virus (e.g., SARS-CoV) Endosome Endosome Virus->Endosome Enters via endocytosis Endosome->CathepsinL Activates MembraneFusion Viral-Endosomal Membrane Fusion ViralGlycoprotein->MembraneFusion ViralReplicationBlocked Viral Replication Blocked chagas_workflow start Start infection Infect Mice with Trypanosoma cruzi start->infection treatment Initiate this compound Treatment (e.g., Oral Gavage) infection->treatment monitoring Monitor Parasitemia (Blood Smears) treatment->monitoring monitoring->monitoring endpoint Endpoint Analysis: - Survival Rate - Tissue Parasite Load - Histopathology monitoring->endpoint end End endpoint->end

References

Troubleshooting & Optimization

Navigating K777-Associated Toxicities in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals working with K777, a cysteine protease inhibitor. The following information addresses potential toxicities observed in primate and canine models, offering troubleshooting advice and frequently asked questions to support your experimental design and interpretation.

Troubleshooting Guides & FAQs

This section is designed to address specific issues that may arise during in vivo studies with this compound in primate and canine models.

Frequently Asked Questions (FAQs)

Q1: Why was the development of this compound for Chagas disease halted?

A1: The development of this compound for Chagas disease was discontinued due to "tolerability findings at low dose in primates and dogs".[1][2] These findings were identified during Dose Range Finding/Maximum Tolerated Dose (DRF/MTD) studies and a planned 28-day toxicity study.[1] While specific details of the adverse events are not publicly available, the decision was made by the DNDi Scientific Advisory Committee.[1]

Q2: I've seen conflicting reports about this compound's safety in primates. Can you clarify?

A2: There are indeed seemingly contradictory reports. While the Chagas disease program was stopped due to tolerability issues in primates, a study of this compound (also referred to as SLV213) in African green monkeys for COVID-19 reported that the compound was "well-tolerated" with "no notable abnormal clinical observations." This discrepancy could be due to a number of factors, including:

  • Primate Species: Different non-human primate species can exhibit varied responses to xenobiotics. The specific primate species used in the Chagas preclinical program has not been publicly disclosed.

  • Dosing Regimen and Duration: The dose levels, frequency of administration, and duration of treatment likely differed between the Chagas and COVID-19 studies.

  • Formulation: The vehicle and formulation of this compound could have influenced its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its toxicity.

  • Study Endpoints: The specific safety and toxicity endpoints evaluated in each study may have been different.

Q3: What is the primary mechanism of action of this compound that could be linked to toxicity?

A3: this compound is a potent, irreversible inhibitor of cysteine proteases, including the T. cruzi enzyme cruzain and mammalian cathepsins B and L. Inhibition of host cathepsins is the likely source of toxicity. Cathepsins play crucial roles in various physiological processes, including protein turnover, antigen presentation, and hormone processing. Off-target inhibition of these essential host enzymes could lead to a range of adverse effects.

Q4: Are there any known pharmacokinetic liabilities of this compound?

A4: Yes, this compound has a short half-life of approximately 30 to 40 minutes. It is also a potent inhibitor of CYP3A4, a key enzyme in drug metabolism. This could lead to drug-drug interactions if co-administered with other compounds metabolized by CYP3A4.

Troubleshooting Common Issues in Preclinical this compound Studies

Observed Issue Potential Cause Troubleshooting/Mitigation Strategy
Unexpected mortality or severe adverse events at low doses Species-specific sensitivity to cathepsin inhibition.- Conduct thorough dose-range finding studies in the selected species. - Start with a very low dose and escalate slowly. - Closely monitor animals for clinical signs of toxicity. - Consider using a different animal model if sensitivity is too high.
Inconsistent or poor oral bioavailability Peptidomimetic nature of this compound and potential formulation issues.- Optimize the formulation to improve solubility and absorption. - Consider alternative routes of administration if oral bioavailability remains a challenge. - Characterize the pharmacokinetic profile in the chosen species to ensure adequate exposure.
Evidence of drug-drug interactions Inhibition of CYP3A4 by this compound.- Avoid co-administration of drugs known to be metabolized by CYP3A4. - If co-administration is necessary, conduct a formal drug-drug interaction study.
Discrepancies between in vitro and in vivo results Differences in metabolism and target engagement between cell-based assays and whole animal models.- Characterize the metabolism of this compound in liver microsomes from the chosen preclinical species. - Measure target engagement in vivo to correlate with pharmacokinetic and pharmacodynamic readouts.

Data Presentation

Due to the limited publicly available quantitative data from the pivotal primate and canine toxicology studies, a comprehensive comparative table cannot be constructed. However, the following table summarizes the key known parameters of this compound.

Parameter Information Source
Mechanism of Action Irreversible inhibitor of cysteine proteases (cruzain, cathepsins B & L)
Indication (Halted) Chagas Disease[1]
Reason for Discontinuation Tolerability findings at low doses in primates and dogs[1][2]
Pharmacokinetics (general) Short half-life (approx. 30-40 min)
Metabolism Potent inhibitor of CYP3A4

Experimental Protocols

While the exact protocols for the halted toxicology studies are not public, a general methodology for a dose-range finding study in a non-human primate model is provided below as a template.

Protocol: Dose-Range Finding (DRF) Study of this compound in Cynomolgus Monkeys

  • Animal Model: Naive, healthy adult cynomolgus monkeys (Macaca fascicularis), socially housed.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in water), administered orally.

    • Group 2: this compound at a low dose (e.g., 1 mg/kg), administered orally.

    • Group 3: this compound at a mid-dose (e.g., 5 mg/kg), administered orally.

    • Group 4: this compound at a high dose (e.g., 25 mg/kg), administered orally.

  • Dosing: Daily oral gavage for 7 consecutive days.

  • Observations:

    • Clinical Signs: Twice daily observation for any changes in behavior, appearance, or signs of toxicity.

    • Body Weight: Measured prior to the first dose and at the end of the study.

    • Food Consumption: Monitored daily.

  • Sample Collection:

    • Blood: Collected at baseline and at specified time points post-dose for pharmacokinetic analysis (plasma concentrations of this compound) and clinical pathology (hematology and serum chemistry).

  • Endpoint: Euthanasia and necropsy for macroscopic and microscopic examination of tissues.

Mandatory Visualizations

K777_Mechanism_and_Toxicity cluster_drug This compound Administration cluster_target Target Engagement cluster_outcome Biological Outcome This compound This compound Cruzain T. cruzi Cruzain This compound->Cruzain Inhibition Cathepsins Host Cathepsins (B & L) This compound->Cathepsins Inhibition Efficacy Anti-parasitic Efficacy Cruzain->Efficacy Leads to Toxicity Potential Toxicity Cathepsins->Toxicity Leads to

Caption: this compound's dual inhibition of parasite and host proteases.

K777_Preclinical_Workflow start Start: this compound Candidate drf_canine Dose-Range Finding (Canine) start->drf_canine drf_primate Dose-Range Finding (Primate) start->drf_primate tox_28day 28-Day GLP Toxicology (Primate/Canine) drf_canine->tox_28day drf_primate->tox_28day tolerability Tolerability Issues Identified tox_28day->tolerability halt Program Halted for Chagas tolerability->halt

Caption: Preclinical workflow leading to the halt of this compound for Chagas disease.

References

K777 Technical Support Center: Navigating Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the off-target effects of K777, a potent irreversible cysteine protease inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is primarily an inhibitor of cruzain, the major cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[1][2] However, it is known to have significant off-target activity against several human cysteine proteases, most notably cathepsin B and cathepsin L.[1][2][3] It also inhibits CYP3A4, a crucial cytochrome P450 enzyme involved in drug metabolism.[1][2]

Q2: How significant is the off-target inhibition of human cathepsins by this compound?

The off-target inhibition of human cathepsins is substantial. This compound demonstrates potent activity against human cathepsin L, with a second-order rate of inactivation (kinact/KI) that is 50-fold and 333-fold greater than that for cathepsin K and cathepsin B, respectively.[3] This lack of selectivity is a critical consideration in experimental design and data interpretation.

Q3: Does this compound inhibit viral proteases, such as those from SARS-CoV-2?

No, studies have shown that this compound does not inhibit the papain-like (PLpro) or 3CL proteases of SARS-CoV-2 at concentrations up to 100 μM.[3] Its antiviral activity is instead attributed to the inhibition of host cell cathepsins, particularly cathepsin L, which are essential for the entry of some viruses into the cell.[3]

Q4: What is the mechanism of this compound inhibition?

This compound is an irreversible inhibitor that contains a vinyl sulfone electrophilic "warhead." This group forms a covalent bond with the catalytic cysteine residue in the active site of target proteases, leading to their permanent inactivation.[4]

Q5: Are there concerns about hepatotoxicity with this compound?

Yes, hepatotoxicity has been a significant concern with this compound. The mechanism is thought to involve the formation of reactive metabolites through metabolism (potentially by enzymes like CYP450s) that can covalently bind to liver proteins.[5][6] This can lead to cellular stress, mitochondrial dysfunction, and an immune response, ultimately resulting in liver cell injury.[5][6][7][8]

Quantitative Data on this compound Off-Target Interactions

The following table summarizes the known inhibitory activities of this compound against its primary target and key off-targets.

TargetOrganism/SystemParameterValueReference
CruzainTrypanosoma cruzi-Potent irreversible inhibitor[1][2]
Cathepsin LHumankinact/KI333-fold > Cathepsin B[3]
Cathepsin BHumankinact/KIBaseline for comparison[3]
Cathepsin KHumankinact/KI50-fold > Cathepsin B[3]
Cathepsin SHumanInhibitionPotent, but rapidly reversible[3]
CYP3A4HumanIC5060 nM[1][2]
SARS-CoV pseudovirus entryIn vitroIC500.68 nM[1][9]
EBOV pseudovirus entryIn vitroIC500.87 nM[1][9]
MERS-CoV pseudovirus entryIn vitroIC5046.12 nM[9]
CCL17-induced chemotaxisHuman cellsIC508.9 nM[1]
CCL17 bindingHuman cellsIC5057 nM[1]

Experimental Protocols

Protocol 1: Identifying Off-Target Proteins of this compound using Chemical Proteomics

This protocol provides a general workflow for identifying the cellular targets of this compound using a competitive activity-based protein profiling (ABPP) approach.

1. Materials:

  • Cell line of interest (e.g., HeLa, A549)

  • This compound

  • Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., a clickable alkyne or azide group)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitor cocktail (excluding cysteine protease inhibitors)

  • Reagents for click chemistry (e.g., copper(I) catalyst, fluorescent azide/alkyne)

  • SDS-PAGE gels and imaging system

  • Mass spectrometry facility for protein identification

2. Experimental Procedure:

  • Cell Culture and Treatment: Culture cells to a desired confluency. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer on ice.

  • Proteome Labeling: Incubate the cell lysates with the cysteine-reactive probe. The probe will covalently label the active cysteine residues of proteases that are not already blocked by this compound.

  • Click Chemistry: Perform a click reaction to attach a fluorescent reporter to the probe-labeled proteins.

  • SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE. Visualize the proteins using an in-gel fluorescence scanner. A decrease in fluorescence intensity in the this compound-treated lanes compared to the control indicates target engagement by this compound.

  • Mass Spectrometry: For target identification, enrich the probe-labeled proteins (e.g., via biotin-streptavidin pulldown if a biotinylated probe is used) and analyze by mass spectrometry to identify the proteins that show reduced labeling in the presence of this compound.

Protocol 2: Assessing this compound-Induced Cytotoxicity

This protocol outlines a common method for evaluating the cytotoxicity of this compound using a lactate dehydrogenase (LDH) release assay.

1. Materials:

  • Target cell line

  • This compound

  • LDH assay kit (containing lysis solution and reaction mixture)

  • 96-well plates

  • Plate reader

2. Experimental Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-only controls (no treatment) and maximum LDH release controls (cells treated with lysis solution).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24-72 hours).

  • Assay:

    • Equilibrate the plate to room temperature.

    • Add the LDH assay reaction mixture to each well.

    • Incubate at room temperature for the time specified in the kit instructions, protected from light.

    • Add the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration relative to the maximum LDH release control.

Troubleshooting Guides

Issue 1: Unexpected or widespread cell death in culture at low this compound concentrations.

  • Possible Cause: Inhibition of essential host cell cathepsins. Cathepsins play crucial roles in cellular homeostasis, and their inhibition can trigger apoptosis or other cell death pathways.

  • Troubleshooting Steps:

    • Confirm On-Target Effect: If possible, use a more specific inhibitor for your primary target as a control to differentiate between on-target and off-target cytotoxicity.

    • Time-Course Experiment: Perform a time-course experiment to determine the onset of cytotoxicity. Shorter incubation times may allow for the observation of the desired on-target effect before significant off-target toxicity occurs.

    • Lower Concentration: Use the lowest effective concentration of this compound for your primary endpoint.

Issue 2: High background in cytotoxicity assays.

  • Possible Cause: Sub-optimal cell health or improper handling.

  • Troubleshooting Steps:

    • Optimize Cell Density: Ensure you are using the optimal cell density for your assay.[10]

    • Gentle Handling: Avoid forceful pipetting during cell seeding and reagent addition to prevent premature cell lysis.[10]

    • Media Control: Check for high background absorbance/fluorescence in the cell culture medium alone.[10]

Issue 3: Inconsistent results between experiments.

  • Possible Cause: Variability in this compound activity or experimental conditions.

  • Troubleshooting Steps:

    • Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a stock solution. As an irreversible inhibitor, its reactivity can degrade over time in solution.

    • Consistent Cell Passage Number: Use cells within a consistent range of passage numbers, as cellular responses can change over time in culture.

    • Standardize Incubation Times: Ensure precise and consistent incubation times for both this compound treatment and assay development.

Visualizations

K777_Off_Target_Pathway cluster_primary Primary Target & Effect cluster_off_target Off-Targets & Consequences This compound This compound Cruzain Cruzain (T. cruzi) This compound->Cruzain CathepsinL Human Cathepsin L This compound->CathepsinL CathepsinB Human Cathepsin B This compound->CathepsinB CYP3A4 Human CYP3A4 This compound->CYP3A4 Chagas Anti-Chagas Effect Cruzain->Chagas ViralEntry Inhibition of Viral Entry (e.g., SARS-CoV, Ebola) CathepsinL->ViralEntry CellHomeostasis Disruption of Cellular Homeostasis CathepsinL->CellHomeostasis CathepsinB->CellHomeostasis DrugMetabolism Altered Drug Metabolism CYP3A4->DrugMetabolism Hepatotoxicity Potential Hepatotoxicity CellHomeostasis->Hepatotoxicity DrugMetabolism->Hepatotoxicity

Caption: this compound's primary and off-target inhibition pathways.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed with this compound CheckConcentration Is this compound concentration at the lowest effective dose? Start->CheckConcentration ReduceConcentration Reduce this compound concentration and repeat experiment CheckConcentration->ReduceConcentration No CheckTime Is incubation time optimized? CheckConcentration->CheckTime Yes ReduceConcentration->Start ShortenTime Perform time-course to find optimal window CheckTime->ShortenTime No ControlExperiment Use a more specific inhibitor as a control (if available) CheckTime->ControlExperiment Yes ShortenTime->Start CompareResults Compare cytotoxicity profiles ControlExperiment->CompareResults OffTargetEffect High cytotoxicity likely due to off-target effects CompareResults->OffTargetEffect This compound more toxic OnTargetEffect Cytotoxicity may be an on-target effect CompareResults->OnTargetEffect Similar toxicity

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

References

Optimizing K777 concentration for maximum viral inhibition

Author: BenchChem Technical Support Team. Date: November 2025

<_ . a technical support resource for researchers, scientists, and drug development professionals. This guide provides detailed information on optimizing the concentration of K777, a potent cysteine protease inhibitor, for maximal viral inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's antiviral activity?

A1: this compound is an irreversible covalent inactivator of cysteine proteases.[1] Its primary antiviral mechanism involves inhibiting host cell cathepsins, particularly Cathepsin L (CTSL).[1][2] Many viruses, including SARS-CoV-2, rely on host cathepsins to process their spike proteins, a critical step for viral entry into the host cell.[2][3] By inhibiting CTSL, this compound prevents this spike protein processing, thereby blocking the virus from infecting the cell.[1][2] It is important to note that this compound does not inhibit the viral proteases of SARS-CoV-2 (papain-like protease and 3CL protease).[1][3]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO to a high concentration (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. Always perform a solvent control in your experiments by treating cells with the highest concentration of the solvent (e.g., DMSO) used in your this compound dilutions.

Q3: Why am I observing different EC50 values for this compound in different cell lines?

A3: The efficacy of this compound can vary significantly between different cell lines.[2] This variability is often linked to the differential expression levels of its target, Cathepsin L (CTSL), in the cells.[2] Cell lines with higher CTSL expression and activity tend to be more susceptible to this compound's antiviral effects, resulting in lower EC50 values.[2] For example, HeLa/ACE2 and Vero E6 cells, which have high CTSL activity, show potent inhibition by this compound, whereas Calu-3 and Caco-2 cells, with lower CTSL levels, have EC50 values in the micromolar range.[2]

Q4: I am seeing significant cytotoxicity in my experiments. What could be the cause?

A4: While this compound has been reported to have low toxicity in many cell lines at concentrations up to 10-100 μM, cytotoxicity can still occur.[2][3] Potential causes include:

  • High Concentrations: You may be using a concentration of this compound that is toxic to your specific cell line. It is crucial to determine the 50% cytotoxic concentration (CC50) for your cells.

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure your solvent control shows no toxicity.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to chemical compounds.

  • Assay Duration: Longer incubation times with the compound can lead to increased cytotoxicity.

To address this, perform a standard cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the CC50 of this compound in your specific cell line and use concentrations well below this value for your antiviral assays.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in antiviral assay results Inconsistent cell seeding density, variability in virus titer, pipetting errors, or edge effects in multi-well plates.[4]Ensure uniform cell seeding. Use a standardized and recently titrated virus stock. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates or fill them with sterile media/PBS to minimize edge effects.
No significant viral inhibition observed This compound concentration is too low. The virus may use an alternative entry pathway in your cell line (e.g., TMPRSS2-mediated). The compound may have degraded.Perform a dose-response experiment with a wider range of this compound concentrations. Test in a cell line known to be dependent on cathepsin for viral entry. Use a fresh aliquot of this compound stock solution.
Calculated EC50 is much higher than published values Differences in experimental conditions (cell line passage number, virus strain, assay protocol). The cell line may have low Cathepsin L expression.Standardize your protocol with published methods.[5][6] Verify the Cathepsin L expression in your cell line. Consider using a different, more sensitive cell line for comparison.
Difficulty achieving complete viral inhibition The virus may be utilizing multiple entry pathways. A subpopulation of cells may be resistant.Consider combination therapy with an inhibitor of another pathway, such as a TMPRSS2 inhibitor like Camostat.[7]

Data Presentation: this compound Efficacy Against SARS-CoV-2

The following table summarizes the 50% effective concentration (EC50) of this compound against SARS-CoV-2 in various cell lines. This data highlights the cell-type-dependent efficacy of the inhibitor.

Cell LineVirusEC50Cytotoxicity (CC50)Reference(s)
HeLa/ACE2SARS-CoV-24 nM>10-100 µM[1][2][8]
Calu-3/2B4 (ACE2 enriched)SARS-CoV-27 nM>10-100 µM[1]
Vero E6SARS-CoV-274 nM>10-100 µM[2][3][8]
A549/ACE2SARS-CoV-2<80 nM>10-100 µM[1][2][3]
Caco-2SARS-CoV-24.3 µM (EC90)>10-100 µM[1][2][8]
Calu-3 (ATCC)SARS-CoV-2>5.5 µM>10-100 µM[1][2][8]

Experimental Protocols

Protocol: Determination of 50% Cytotoxic Concentration (CC50)

This protocol outlines the steps to determine the concentration of this compound that causes 50% cell death using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium. A typical range would be from 100 µM down to low nanomolar concentrations. Include a "cells only" (no compound) control and a "solvent only" control.

  • Treatment: Remove the old medium from the cells and add the diluted this compound solutions to the respective wells.

  • Incubation: Incubate the plate for a period that matches your planned antiviral assay (e.g., 48-72 hours).

  • Viability Assay: Add the cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the "cells only" control (100% viability). Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to calculate the CC50 value.

Protocol: Viral Inhibition Assay (CPE Reduction)

This protocol is used to determine the EC50 of this compound by measuring the reduction of the virus-induced cytopathic effect (CPE).[9]

  • Cell Seeding: Seed host cells in a 96-well plate and incubate for 24 hours to form a confluent monolayer.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium at non-toxic concentrations (as determined by the CC50 assay). Remove the medium from the cells and add the compound dilutions.

  • Virus Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include a "virus only" (no compound) control and a "cells only" (no virus, no compound) control.

  • Incubation: Incubate the plate for 48-72 hours until CPE is clearly visible in the "virus only" control wells.

  • CPE Quantification: Stain the cells with a dye like crystal violet or neutral red. The amount of dye retained is proportional to the number of viable cells.

  • Data Acquisition: Elute the dye and measure the absorbance with a plate reader.

  • Analysis: Normalize the data with the "cells only" control as 100% protection and the "virus only" control as 0% protection. Plot the percentage of inhibition against the log of the this compound concentration and use non-linear regression to calculate the EC50 value.

Visualizations

G cluster_0 SARS-CoV-2 Entry & Replication cluster_1 This compound Mechanism of Action Virus SARS-CoV-2 Virion ACE2 ACE2 Receptor Virus->ACE2 1. Binding Endosome Endosome ACE2->Endosome 2. Endocytosis Spike_Cleavage Spike Protein Cleavage Endosome->Spike_Cleavage 3. Acidification Fusion Viral-Endosomal Membrane Fusion Spike_Cleavage->Fusion 4. Conformational Change Release Viral RNA Release Fusion->Release Replication Viral Replication Release->Replication This compound This compound CTSL Host Cathepsin L (CTSL) This compound->CTSL Inhibits CTSL->Spike_Cleavage Mediates

Caption: Mechanism of this compound antiviral action against SARS-CoV-2.

G Start Start Seed_Cells 1. Seed Host Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Prep_Dilutions 2. Prepare Serial Dilutions of this compound Incubate_24h_1->Prep_Dilutions Treat_Cells 3. Treat Cells with this compound Prep_Dilutions->Treat_Cells Infect_Cells 4. Infect Cells with Virus (at desired MOI) Treat_Cells->Infect_Cells Incubate_48_72h Incubate 48-72h Infect_Cells->Incubate_48_72h Quantify_CPE 5. Quantify Cytopathic Effect (e.g., Crystal Violet Stain) Incubate_48_72h->Quantify_CPE Read_Plate 6. Read Absorbance on Plate Reader Quantify_CPE->Read_Plate Analyze_Data 7. Analyze Data & Calculate EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining the EC50 of this compound.

References

K777 In Vivo Efficacy Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K777 in in vivo efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, orally active, and irreversible inhibitor of cysteine proteases.[1][2][3] Its primary targets include cruzain, the major cysteine protease of Trypanosoma cruzi, as well as mammalian cathepsins B and L.[1][2] By inhibiting these proteases, this compound can disrupt the lifecycle of parasites like T. cruzi and interfere with viral entry into host cells, as seen with SARS-CoV-2 where it blocks the processing of the spike protein by host cathepsin L.[4][5]

Q2: What are the main therapeutic areas being investigated for this compound?

This compound was initially developed for the treatment of Chagas disease due to its potent activity against Trypanosoma cruzi.[4][6][7] More recently, its broad-spectrum antiviral properties have led to investigations into its efficacy against various viruses, including coronaviruses (e.g., SARS-CoV-2) and filoviruses (e.g., Ebola).[1][5]

Q3: Is this compound orally bioavailable?

Yes, this compound is orally active and has been administered orally in numerous preclinical studies in animal models, including mice, dogs, and non-human primates.[1][6][7]

Troubleshooting Guides

Unexpected Toxicity or Adverse Events

Q: My animals are exhibiting signs of toxicity (e.g., weight loss, lethargy, emesis) after this compound administration. What are the possible causes and solutions?

A: Unexpected toxicity can stem from several factors related to the compound, its formulation, or the administration procedure.

  • High Dosage: The administered dose might be too high for the specific animal strain or model. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD).[4][7]

  • Formulation Issues: The vehicle used for this compound administration can contribute to toxicity. For instance, the hydrochloride salt of this compound in an aqueous solution can result in a low pH, which has been associated with emesis in monkeys.[8] It is important to use a well-tolerated vehicle.

  • Oral Gavage Technique: Improper oral gavage technique can lead to significant stress, esophageal injury, or accidental administration into the trachea, causing aspiration pneumonia.[1][4][5][6][7] Ensure that personnel are properly trained in this procedure.

  • Hepatotoxicity: Liver toxicity has been a concern in some preclinical studies with this compound.[6][7] Consider monitoring liver enzymes (e.g., ALT, AST) and including histopathological analysis of the liver in your study design.

Troubleshooting Decision Tree for Unexpected Toxicity

A Unexpected Toxicity Observed B Review Dosing Regimen A->B C Evaluate Formulation A->C D Assess Administration Technique A->D E Dose Too High? B->E F Vehicle-Related Toxicity? C->F G Improper Gavage? D->G H Conduct Dose-Range Finding Study E->H I Test Alternative Vehicles F->I J Retrain Personnel on Oral Gavage G->J cluster_cell Host Cell cluster_parasite Trypanosoma cruzi This compound This compound CathepsinL Cathepsin L This compound->CathepsinL inhibits ViralEntry Viral Spike Protein Processing & Viral Entry CathepsinL->ViralEntry enables K777_p This compound Cruzain Cruzain K777_p->Cruzain inhibits ParasiteViability Parasite Survival & Replication Cruzain->ParasiteViability essential for A Acclimatize Animals B Infect Animals with Pathogen A->B C Randomize into Treatment Groups (Vehicle, this compound low dose, this compound high dose) B->C E Administer Treatment (Oral Gavage) C->E D Prepare this compound Formulation Daily D->E F Monitor Animal Health & Body Weight E->F G Measure Parasite Load / Disease Progression E->G H Endpoint Analysis (e.g., Histopathology) F->H G->H

References

K777 degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with K777. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for this compound?

A1: this compound can degrade through two primary pathways: metabolic degradation in biological systems and chemical degradation under certain experimental conditions.

  • Metabolic Degradation: In vivo and in vitro studies using liver microsomes have shown that this compound is a substrate of the cytochrome P450 enzyme CYP3A4.[1][2][3] The primary metabolic byproducts identified are the N-oxide and N-desmethyl derivatives of this compound.[4]

  • Chemical Degradation: The vinyl sulfone functional group in this compound is susceptible to degradation, particularly under basic pH conditions.[3][5] While specific degradation products of this compound under various chemical stressors have not been fully elucidated in the literature, studies on similar compounds suggest that hydrolysis can occur. The stability of pharmaceutical compounds is often pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis and other reactions.[6][7]

Q2: What are the expected byproducts of this compound degradation?

A2: The expected byproducts depend on the degradation pathway.

  • Metabolic Byproducts: The main byproducts from CYP3A4-mediated metabolism are N-oxide this compound and N-desmethyl this compound.[4]

  • Potential Chemical Degradation Byproducts: Based on the chemistry of vinyl sulfones, hydrolysis under aqueous conditions, especially at non-optimal pH, could lead to the formation of the corresponding aldehyde and sulfonic acid. However, specific byproducts for this compound under various experimental conditions require further investigation.

Q3: My experimental results with this compound are inconsistent. Could degradation be a factor?

A3: Yes, degradation of this compound can lead to inconsistent results. Several factors in your experimental setup could be contributing to this:

  • pH of Solutions: this compound's stability can be pH-dependent. Extreme pH values may accelerate degradation.[6][7] For a similar compound, DMP 777, maximum stability was observed between pH 4 and 4.5.[5]

  • Storage Conditions: Although this compound is stable for at least two years when stored at -20°C, frequent freeze-thaw cycles or prolonged storage in solution at room temperature may lead to degradation.[4]

  • Presence of Thiols: The vinyl sulfone group of this compound is reactive towards thiol-containing molecules (e.g., cysteine residues in proteins, dithiothreitol (DTT)).[8][9] While this is the basis of its mechanism of action as a cysteine protease inhibitor, high concentrations of other thiols in your assay buffer could potentially react with and deplete your active this compound.

Troubleshooting Guides

Problem 1: Loss of this compound Potency in Cell-Based Assays

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound in a suitable solvent like DMSO and dilute it into your culture medium immediately before use.[4]

    • pH of Medium: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells. Buffering capacity can decrease over time.

    • Incubation Time: If long incubation times are necessary, consider replenishing the this compound-containing medium at regular intervals.

    • Control Experiment: Run a control experiment where this compound is incubated in the cell culture medium for the duration of your experiment, and then test its activity in a cell-free assay to assess for time-dependent degradation.

Problem 2: Variability in In Vitro Enzyme Inhibition Assays

  • Possible Cause: this compound instability in the assay buffer.

  • Troubleshooting Steps:

    • Buffer pH: Optimize the pH of your assay buffer. If possible, perform a pH stability study by incubating this compound at different pH values and measuring its concentration over time using HPLC.

    • Reducing Agents: If your assay requires a reducing agent like DTT, be aware that it can react with the vinyl sulfone of this compound. Use the lowest effective concentration of the reducing agent and consider adding it to the assay mixture immediately before initiating the reaction.

    • Temperature: Perform your assays at a consistent and controlled temperature. Higher temperatures can accelerate degradation.

Data Presentation

Table 1: Summary of this compound Metabolic Byproducts

Parent CompoundMetabolic PathwayKey EnzymeMetabolite
This compoundOxidationCYP3A4N-oxide this compound
This compoundN-dealkylationCYP3A4N-desmethyl this compound

Experimental Protocols

Protocol 1: General Method for Assessing this compound Stability in a Buffered Solution

This protocol outlines a general procedure to assess the stability of this compound under specific buffered conditions.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Preparation of Test Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).

  • Incubation: Dilute the this compound stock solution to a final concentration of 100 µM in each test buffer. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each solution.

  • Sample Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the remaining this compound. The use of a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid is a common starting point for such analyses.

  • Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the degradation rate.

Mandatory Visualizations

K777_Metabolic_Degradation This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 N_oxide N-oxide this compound CYP3A4->N_oxide Oxidation N_desmethyl N-desmethyl this compound CYP3A4->N_desmethyl N-dealkylation

Caption: CYP3A4-mediated metabolic pathways of this compound.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare this compound Stock (DMSO) incubation Incubate this compound in Buffers at Controlled Temperature stock->incubation buffers Prepare Buffers (Varying pH) buffers->incubation sampling Collect Aliquots at Time Points incubation->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Plot Concentration vs. Time hplc->data

References

Technical Support Center: K777 Oral Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of K777, a potent, irreversible cysteine protease inhibitor.

Troubleshooting Guide

Researchers may face several challenges when administering this compound orally. This guide provides potential causes and solutions to common issues.

Issue Potential Cause Troubleshooting/Solution
Low or Variable Bioavailability Poor Aqueous Solubility: this compound is practically insoluble in water, which is a primary barrier to its absorption in the gastrointestinal (GI) tract.[1]Formulation Strategies:Co-solvents: While this compound is soluble in DMSO, for in vivo studies, consider using a co-solvent system that is biocompatible for oral administration.[1] • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[2] • Nanosuspensions: Reducing particle size to the nano-range can increase the surface area for dissolution.
First-Pass Metabolism: this compound is a potent inhibitor of CYP3A4, the enzyme responsible for metabolizing approximately 80% of the compound. This suggests that this compound itself can significantly alter its own metabolism, potentially leading to complex and unpredictable pharmacokinetic profiles.Dose-Response Studies: Conduct thorough dose-response studies to understand the non-linear pharmacokinetics that may result from CYP3A4 inhibition.
Peptidomimetic Nature: As a peptidomimetic compound, this compound may be susceptible to enzymatic degradation in the GI tract and may have inherently poor membrane permeability.Permeation Enhancers: Investigate the use of safe and effective permeation enhancers in the formulation to improve absorption across the intestinal epithelium.
Inconsistent Efficacy in In Vivo Models Short Half-Life: this compound has a reported half-life of approximately 30-40 minutes, which can lead to rapid clearance and fluctuating plasma concentrations.Dosing Regimen: A twice-daily oral administration has been shown to be effective in a mouse model of Chagas disease, suggesting that more frequent dosing may be necessary to maintain therapeutic concentrations.
GI Tract Instability: The stability of this compound in the acidic environment of the stomach and the enzyme-rich environment of the intestine is not well-documented and could contribute to variability.Enteric Coating: For solid dosage forms, an enteric coating can protect the compound from degradation in the stomach and allow for release in the more neutral pH of the small intestine.
Difficulty in Achieving Therapeutic Concentrations High Protein Binding: While specific data for this compound is not readily available, similar compounds often exhibit high plasma protein binding, reducing the concentration of free, active drug.Pharmacokinetic Modeling: Develop a pharmacokinetic model to predict the free drug concentration at the target site and optimize the dosing regimen accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges with the oral administration of this compound?

A1: The primary challenges with oral this compound administration are its very low aqueous solubility, significant first-pass metabolism mediated by CYP3A4 (which it also potently inhibits), and its peptidomimetic structure that can lead to poor membrane permeability and enzymatic degradation. Its short half-life of 30-40 minutes also necessitates careful consideration of the dosing regimen to maintain therapeutic levels.

Q2: Is this compound orally bioavailable?

A2: this compound is described as "orally active" and has demonstrated efficacy in preclinical models when administered orally. For instance, twice-daily oral administration of this compound rescued mice from lethal Trypanosoma cruzi infections. However, specific quantitative data on its oral bioavailability (F%) is not widely available in the public domain.

Q3: What formulation strategies can be used to improve the oral absorption of this compound?

A3: To overcome its poor solubility, formulation strategies such as the use of co-solvents, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and nanosuspensions can be explored.[2] For its potential instability and to bypass gastric degradation, enteric-coated formulations could be beneficial.

Q4: How does this compound's inhibition of CYP3A4 affect its oral administration?

A4: this compound is a potent inhibitor of CYP3A4, a key enzyme in drug metabolism. This can lead to complex drug-drug interactions if co-administered with other drugs metabolized by CYP3A4. It also means that this compound can inhibit its own metabolism, potentially leading to non-linear pharmacokinetics where increases in dose do not produce proportional increases in plasma concentration.

Q5: What is a recommended starting point for an oral dosing regimen in preclinical models?

A5: Based on effective studies in a mouse model of Chagas disease, a twice-daily oral administration schedule has shown success. The exact dosage will depend on the animal model and the indication being studied. It is crucial to perform pilot pharmacokinetic studies to determine the optimal dosing for your specific experimental setup.

Quantitative Data

Specific quantitative pharmacokinetic and permeability data for this compound is limited in publicly available literature. The following table summarizes the known information and highlights the data gaps.

ParameterValueSpecies/SystemNotes
Oral Bioavailability (F%) Not Reported-Described as "orally active" with demonstrated in vivo efficacy.
Cmax (Peak Plasma Concentration) Not Reported--
Tmax (Time to Peak Concentration) Not Reported--
AUC (Area Under the Curve) Not Reported--
Half-life (t½) ~30-40 minutesNot SpecifiedIndicates rapid clearance.
Caco-2 Permeability (Papp) Not ReportedIn vitro-
Aqueous Solubility Insoluble-Soluble in DMSO.[1]
CYP3A4 Inhibition (IC50) Potent InhibitorIn vitroThis compound is a strong inhibitor of this major drug-metabolizing enzyme.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound using the Caco-2 cell model.

1. Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
  • Seed cells onto Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
  • Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
  • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be >250 Ω·cm².

2. Permeability Assay:

  • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
  • Prepare a stock solution of this compound in DMSO and dilute it in the transport buffer to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is non-toxic to the cells (typically <1%).
  • Wash the Caco-2 monolayers with pre-warmed transport buffer.
  • To measure apical-to-basolateral (A-B) permeability, add the this compound solution to the apical chamber and fresh transport buffer to the basolateral chamber.
  • To measure basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
  • Incubate the plates at 37°C with gentle shaking.
  • Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.
  • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
  • dQ/dt is the rate of drug appearance in the receiver chamber.
  • A is the surface area of the Transwell® membrane.
  • C0 is the initial concentration of the drug in the donor chamber.
  • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

Protocol 2: Oral Gavage Administration in Mice

This protocol describes the standard procedure for oral administration of a compound to a mouse.

1. Preparation:

  • Compound Formulation: Prepare the this compound formulation. For a suspension, a vehicle such as 0.5% methylcellulose or a lipid-based formulation may be used. Ensure the formulation is homogenous.
  • Animal Handling: Acclimatize the mice to handling for several days before the experiment to reduce stress.
  • Gavage Needle: Select an appropriately sized gavage needle (typically 20-22 gauge for an adult mouse) with a ball tip to prevent injury. The length should be measured from the tip of the mouse's nose to the last rib to ensure delivery to the stomach.

2. Administration Procedure:

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and body should be in a straight line.
  • Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side of the tongue. Advance the needle smoothly along the roof of the mouth and down the esophagus. There should be no resistance. If resistance is felt or the animal struggles excessively, withdraw the needle and start again.
  • Dose Delivery: Once the needle is in the stomach, slowly administer the calculated dose volume. The maximum recommended volume for a single gavage in a mouse is typically 10 mL/kg.
  • Withdrawal: Gently withdraw the needle in a single, smooth motion.
  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a period after dosing.

Visualizations

Signaling Pathway: this compound Inhibition of Cruzain in Trypanosoma cruzi

K777_Cruzain_Pathway Mechanism of this compound Action Against Trypanosoma cruzi cluster_parasite Trypanosoma cruzi cluster_drug Drug Action cluster_outcome Therapeutic Outcome Pro_cruzain Pro-cruzain (inactive) Cruzain Cruzain (active cysteine protease) Pro_cruzain->Cruzain Autocatalytic Cleavage Parasite_Replication Parasite Replication & Differentiation Cruzain->Parasite_Replication Immune_Evasion Immune Evasion Cruzain->Immune_Evasion Host_Cell_Invasion Host Cell Invasion Cruzain->Host_Cell_Invasion Parasite_Death Parasite Death Parasite_Replication->Parasite_Death Reduced_Infection Reduced Infection & Pathology Immune_Evasion->Reduced_Infection Host_Cell_Invasion->Reduced_Infection This compound This compound This compound->Cruzain Irreversible Inhibition Oral_Bioavailability_Workflow Workflow for Assessing Oral Bioavailability of this compound cluster_formulation 1. Formulation cluster_animal_study 2. In Vivo Study cluster_analysis 3. Analysis cluster_results 4. Results K777_Compound This compound Compound Formulation Develop Oral Formulation (e.g., suspension, SEDDS) K777_Compound->Formulation Animal_Model Select Animal Model (e.g., Mouse, Rat) Oral_Admin Oral Administration (Gavage) Animal_Model->Oral_Admin IV_Admin Intravenous Administration (for absolute bioavailability) Animal_Model->IV_Admin Blood_Sampling Serial Blood Sampling Oral_Admin->Blood_Sampling IV_Admin->Blood_Sampling Sample_Processing Plasma Sample Processing Blood_Sampling->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Bioavailability Determine Oral Bioavailability (F%) PK_Analysis->Bioavailability

References

Technical Support Center: K777 and CYP3A4 Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the impact of K777, a potent cysteine protease inhibitor, on cytochrome P450 3A4 (CYP3A4) activity in experimental settings. This compound is also known to be a potent inhibitor of CYP3A4, which can confound experimental results and has significant implications for drug-drug interactions (DDIs).[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the nature of this compound's interaction with CYP3A4?

This compound is a potent, direct inhibitor of CYP3A4.[1][2][3][4] This means it directly binds to the enzyme, likely at the active site, and prevents it from metabolizing its normal substrates.[5] This inhibition is concentration-dependent and can significantly alter the pharmacokinetics of co-administered drugs that are substrates of CYP3A4.[6][7]

Q2: What is the reported IC50 value for this compound's inhibition of CYP3A4?

The half-maximal inhibitory concentration (IC50) for this compound against CYP3A4 has been reported to be 60 nM.[1][2][3][4][8] This low nanomolar value indicates that this compound is a highly potent inhibitor of this enzyme.

Q3: Why is it critical to consider this compound's effect on CYP3A4 in my experiments?

CYP3A4 is a crucial enzyme responsible for the metabolism of approximately 50-60% of all clinically used drugs.[6][9] Inhibition of CYP3A4 by this compound can lead to:

  • Altered Pharmacokinetics: Increased plasma concentrations of co-administered drugs, potentially leading to toxicity.[5][10]

  • Confounded Experimental Data: If your compound of interest is a CYP3A4 substrate, its observed effects may be skewed by the inhibitory action of this compound.

Q4: What are suitable in vitro models to study this compound's impact on CYP3A4?

Standard in vitro systems are effective for characterizing this interaction. Recommended models include:

  • Human Liver Microsomes (HLMs): The most common and accepted system for studying CYP inhibition. They contain a high concentration of CYP enzymes.[9][11]

  • Recombinant Human CYP3A4 (rhCYP3A4): This system uses a specific CYP isoform, which eliminates confounding metabolic activities from other enzymes.[12]

Troubleshooting Guide

Issue 1: I'm observing higher-than-expected efficacy or toxicity of my primary test compound when co-administered with this compound.

  • Possible Cause: Your test compound is likely a substrate of CYP3A4. This compound is inhibiting its metabolism, leading to increased exposure and exaggerated pharmacological effects.[7]

  • Troubleshooting Steps:

    • Confirm CYP3A4 Metabolism: Conduct a reaction phenotyping study to determine if your compound is metabolized by CYP3A4.

    • Select an Alternative Inhibitor: If the primary goal is to inhibit cysteine proteases, consider if a more selective inhibitor with less CYP3A4 activity is available.

    • Adjust Concentration: Lower the concentration of this compound to the minimum required for its primary effect to reduce the off-target inhibition of CYP3A4.

    • Use a Different Model: If applicable, switch to a cell line with low or no endogenous CYP3A4 expression.

Issue 2: My in vitro CYP3A4 inhibition assay results with this compound are inconsistent.

  • Possible Cause: Several factors can affect the consistency of in vitro assays.

  • Troubleshooting Steps:

    • Solvent Concentration: Ensure the final concentration of organic solvents like DMSO is low (preferably <0.5%) as they can inhibit CYP enzymes.[10]

    • Pre-incubation Time: For direct inhibition, a zero-minute pre-incubation is standard. If you suspect time-dependent inhibition, specific protocols with a 30-minute pre-incubation are necessary.[10][12]

    • Substrate Concentration: The concentration of the CYP3A4 probe substrate should be at or near its Michaelis-Menten constant (Km) to ensure initial rate conditions.[10]

    • Positive Control: Always include a known potent CYP3A4 inhibitor, like ketoconazole, as a positive control to validate the assay's performance.[11][13]

Issue 3: How do I design an experiment to isolate the effects of this compound on its primary target from its effects on CYP3A4?

  • Possible Cause: Experimental design needs to account for the dual activity of this compound.

  • Troubleshooting Steps:

    • Use Multiple Probe Substrates: CYP3A4 has a large and complex active site. Using two structurally unrelated probe substrates (e.g., midazolam and testosterone) is recommended by the FDA to get a comprehensive inhibition profile.[14][15]

    • Include Control Groups:

      • Vehicle Control (no this compound, no test compound)

      • Test Compound Alone

      • This compound Alone

      • Test Compound + this compound

    • Mechanism-Based Inhibition (MBI) Check: While this compound is reported as a direct inhibitor, it's good practice to rule out MBI. This involves a pre-incubation step with NADPH to see if a reactive metabolite is causing the inhibition.[6][9]

Quantitative Data Summary

The following table summarizes the key quantitative value for this compound's interaction with CYP3A4.

CompoundParameterValueEnzymeSystemReference(s)
This compoundIC5060 nMCYP3A4Not Specified[1][2][3][4][8]

Experimental Protocols

Protocol 1: Determination of this compound IC50 for Direct CYP3A4 Inhibition

This protocol outlines a standard method for determining the IC50 value of this compound for CYP3A4 using human liver microsomes and a probe substrate.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • CYP3A4 Probe Substrate (e.g., Midazolam)

  • NADPH regenerating system (or NADPH)

  • Potassium Phosphate Buffer (pH 7.4)

  • Positive Control Inhibitor (e.g., Ketoconazole)

  • Acetonitrile (or other suitable quenching solvent) with an internal standard

  • LC-MS/MS system

Methodology:

  • Prepare Reagents: Prepare stock solutions of this compound, midazolam, and ketoconazole in an appropriate solvent (e.g., DMSO).

  • Incubation Setup: In a 96-well plate, add the following in order:

    • Phosphate buffer

    • A range of this compound concentrations (e.g., 0.1 nM to 10 µM) or vehicle control.

    • Human liver microsomes (final concentration typically 0.1-0.2 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the CYP3A4 probe substrate (midazolam, at a concentration near its Km, e.g., 1-5 µM).

  • Start Metabolism: Immediately add the NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C for a short, optimized time (e.g., 5-10 minutes) to ensure linear metabolite formation.

  • Terminate Reaction: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • Analysis: Analyze the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.[11][16]

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot percent inhibition versus this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to studying the impact of this compound on CYP3A4.

G cluster_0 Experimental Workflow: Assessing this compound's CYP3A4 Inhibition start Start: Hypothesis This compound may impact test compound's effect is_cyp3a4_substrate Is test compound a CYP3A4 substrate? start->is_cyp3a4_substrate phenotyping Perform Reaction Phenotyping Assay is_cyp3a4_substrate->phenotyping Unknown ic50_assay Perform CYP3A4 IC50 Inhibition Assay with this compound is_cyp3a4_substrate->ic50_assay Yes/Likely phenotyping->ic50_assay analyze_data Analyze IC50 Data (Potent Inhibition Expected) ic50_assay->analyze_data mitigate Design Mitigation Strategy analyze_data->mitigate adjust_conc Lower this compound Concentration mitigate->adjust_conc Option 1 select_alt Select Alternative Protease Inhibitor mitigate->select_alt Option 2 use_controls Use CYP3A4-null System as Control mitigate->use_controls Option 3 interpret Interpret Primary Experiment Results with Caution adjust_conc->interpret select_alt->interpret use_controls->interpret

Caption: Workflow for investigating and mitigating this compound's impact on CYP3A4.

G This compound This compound CYP3A4 CYP3A4 Active Site This compound->CYP3A4 Binds & Inhibits Substrate CYP3A4 Substrate (e.g., Midazolam, Test Compound) Substrate->CYP3A4 Attempts to Bind Metabolite Metabolite Blocked Metabolism Blocked CYP3A4->Blocked

Caption: Mechanism of direct competitive inhibition of CYP3A4 by this compound.

References

Addressing K777 tolerability issues in research animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cysteine protease inhibitor K777 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, irreversible vinyl sulfone cysteine protease inhibitor.[1] It was initially developed as an inhibitor of human cathepsin S. Its mechanism of action involves the covalent modification of the active site cysteine residue in target proteases, leading to their irreversible inhibition. Key targets of this compound include cruzain, the major cysteine protease of Trypanosoma cruzi, as well as mammalian cathepsins B and L.[1] By inhibiting these proteases, this compound can disrupt various physiological and pathological processes, including parasite replication and viral entry into host cells.

Q2: What are the known tolerability issues with this compound in research animals?

A2: The most significant reported tolerability issue with this compound is emesis (vomiting), particularly in non-human primates. This has been linked to the low pH of the this compound HCl salt when dissolved in aqueous vehicles like water or saline, which can be as low as 3-4. Neutralizing the pH of the formulation has been shown to mitigate this side effect. The liver has been identified as a potential target organ for toxicity, although observed effects in preclinical studies have been described as mild and transient. Intravenous administration of high doses (150 mg/kg and above) of the HCl salt in rats has been associated with mortality and adverse clinical signs.

Q3: Is this compound cytotoxic?

A3: In vitro studies have shown some evidence of cytotoxicity at high concentrations. For example, this compound showed some toxicity to J774 cells at 100 μM, but was well-tolerated at 10 μM. It's important to assess the cytotoxicity of this compound in the specific cell lines being used in your experiments.

Troubleshooting Guides

Issue 1: Emesis or Gastrointestinal Upset Following Oral Administration
  • Potential Cause: Low pH of the this compound HCl salt formulation.

  • Troubleshooting Steps:

    • pH Adjustment: The primary recommendation is to adjust the pH of your oral formulation to a neutral range (pH 7.0-7.4). This can be achieved by using a suitable buffering agent.

    • Vehicle Selection: Consider using a vehicle that can help to buffer the formulation. While specific formulations for this compound are not widely published, exploring vehicles used for other vinyl sulfone inhibitors may be beneficial. Options could include buffered saline, or formulations containing co-solvents like PEG-400, propylene glycol, or DMSO, always ensuring the final vehicle is safe for the chosen route of administration and animal species.[2]

    • Dose Volume: Ensure the gavage volume is appropriate for the size and species of the animal to avoid mechanical distress.

Issue 2: Suspected Liver Toxicity
  • Potential Cause: this compound can cause mild and transient liver effects.

  • Troubleshooting Steps:

    • Clinical Monitoring: Closely monitor animals for clinical signs of liver toxicity. These can be non-specific and include:

      • Lethargy or reduced activity

      • Anorexia (loss of appetite) or weight loss

      • Jaundice (yellowing of the skin, gums, or eyes)

      • Ascites (fluid accumulation in the abdomen)

    • Biochemical Monitoring: Conduct regular blood draws to monitor liver function enzymes. Key markers for drug-induced liver injury include:

      • Alanine aminotransferase (ALT)

      • Aspartate aminotransferase (AST)

      • Alkaline phosphatase (ALP)

      • Bilirubin

    • Dose Adjustment: If liver enzyme elevations are significant or clinical signs of toxicity are observed, consider reducing the dose or the frequency of administration.

    • Supportive Care: If an animal shows signs of liver distress, provide supportive care in consultation with a veterinarian. This may include:

      • Fluid therapy to maintain hydration.

      • Nutritional support with a highly palatable and digestible diet.

      • Administration of hepatoprotective agents such as S-adenosylmethionine (SAMe) or N-acetylcysteine (NAC), which can help replenish glutathione levels.[3][4]

Data Presentation

Table 1: Summary of Preclinical Dosing Regimens for this compound

Animal SpeciesDoseRoute of AdministrationDurationObserved TolerabilityReference
Rodents50 mg/kg BIDOral20 daysGenerally well-tolerated
Rats50 or 150 mg/kg/dayOral7 daysWell-tolerated; mild, transient liver effects
Rats150 mg/kg and higherIntravenousSingle doseMortality and adverse clinical signs
Dogs100 mg/kg/dayOral (gelatin capsules)7 daysNo mortality or morbidity observed
Monkeys50-500 mg/kgOral (suspension)Not specifiedEmesis observed due to low pH of formulation

Table 2: Key Parameters for Monitoring this compound-Related Liver Toxicity

ParameterDescriptionSignificance
Clinical Signs Lethargy, anorexia, weight loss, jaundice, ascitesNon-specific indicators of systemic toxicity, including potential liver injury.
Serum ALT/AST Enzymes released from damaged hepatocytes.Increased levels are specific indicators of hepatocellular injury.
Serum ALP Enzyme that can be elevated with cholestasis (impaired bile flow).May indicate a cholestatic component to liver injury.
Serum Bilirubin A breakdown product of heme, normally processed by the liver.Elevated levels (hyperbilirubinemia) indicate impaired liver function.
Histopathology Microscopic examination of liver tissue.Can reveal specific patterns of injury such as necrosis, inflammation, and steatosis (fatty change).

Experimental Protocols

Protocol 1: General In Vivo Efficacy Study in Rodents

This protocol provides a general framework. Specific details such as tumor model, infection model, or other disease-specific parameters should be tailored to the research question.

  • Animal Model: Select an appropriate rodent strain and ensure animals are acclimated to the facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign animals to treatment and control groups. A typical study might include a vehicle control group, a positive control group (if applicable), and one or more this compound treatment groups at varying doses.

  • This compound Formulation and Administration:

    • Prepare the this compound formulation immediately prior to dosing. Ensure the pH is adjusted to neutral if using the HCl salt.

    • Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Monitoring:

    • Monitor animal body weight daily or as specified in the protocol.

    • Perform regular clinical observations for any signs of toxicity or distress.

    • Monitor disease-specific endpoints (e.g., tumor volume, parasite load, viral titer).

  • Data Collection:

    • At the end of the study, collect blood samples for pharmacokinetic analysis and clinical chemistry (including liver function tests).

    • Euthanize animals and perform a necropsy. Collect tissues for histopathological analysis, paying close attention to the liver.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the efficacy and tolerability of this compound.

Mandatory Visualizations

K777_Mechanism_of_Action cluster_Extracellular Extracellular cluster_Cell Cell cluster_Lysosome Lysosome This compound This compound CathepsinL Cathepsin L (Active) This compound->CathepsinL Irreversible Inhibition InactiveCathepsinL Cathepsin L (Inactive) DegradedProtein Degraded Protein Fragments CathepsinL->DegradedProtein Protein Substrate Protein Protein->CathepsinL Proteolysis

Caption: this compound inhibits Cathepsin L activity.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (≥ 1 week) Start->Acclimatization Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing This compound/Vehicle Administration (Specified Route & Schedule) Grouping->Dosing Monitoring Daily Clinical Observations & Body Weight Dosing->Monitoring Endpoint Disease-Specific Endpoint Measurement Monitoring->Endpoint Termination Study Termination Endpoint->Termination Necropsy Necropsy & Tissue Collection (e.g., Liver for Histopathology) Termination->Necropsy Blood Blood Collection (PK & Clinical Chemistry) Termination->Blood Analysis Data Analysis Necropsy->Analysis Blood->Analysis End End Analysis->End

Caption: In vivo study workflow.

References

Validation & Comparative

K777 vs. Other Cruzain Inhibitors for Chagas Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the vinyl sulfone K777 and other classes of cruzain inhibitors for the treatment of Chagas disease. We present a comprehensive analysis of their performance based on available experimental data, including efficacy, selectivity, and pharmacokinetic properties. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to support researchers in the field.

Introduction to Cruzain as a Drug Target

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health challenge in Latin America and increasingly worldwide. The parasite's major cysteine protease, cruzain, is essential for its life cycle, playing critical roles in nutrition, differentiation, host cell invasion, and evasion of the host immune system. This makes cruzain a well-validated and promising target for the development of new antichagasic drugs.

This compound, an irreversible vinyl sulfone-based inhibitor of cruzain, has been a cornerstone in the validation of this target. While it has demonstrated significant efficacy in preclinical models, concerns regarding its off-target effects and toxicity have hindered its progression to clinical trials. This has spurred the development of alternative cruzain inhibitors with different mechanisms of action and potentially improved safety profiles. This guide will compare this compound with other prominent classes of cruzain inhibitors, including reversible covalent nitrile-based inhibitors and thiosemicarbazones.

Comparative Efficacy and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound against other notable cruzain inhibitors.

Table 1: In Vitro Potency of Cruzain Inhibitors

Inhibitor ClassCompoundCruzain IC50 (nM)T. cruzi Amastigote EC50 (µM)Reference
Vinyl Sulfone (Irreversible) This compound~1-5~1-10
Nitrile (Reversible Covalent) Cz0071.1~5-10
Cz0081.8~5-10
Thiosemicarbazone Representative Compound29.5 - 312Not consistently reported

Table 2: Selectivity of Cruzain Inhibitors against Human Cathepsins

CompoundCruzain IC50 (nM)Cathepsin B IC50 (nM)Cathepsin L IC50 (nM)Cathepsin S IC50 (nM)Selectivity (Cruzain vs. Cathepsins)Reference
This compound ~1-5Potent InhibitionPotent InhibitionPotent InhibitionPoor
Cz007 1.1>1000>1000>1000High
Cz008 1.8~50~20~10Moderate

Comparative Pharmacokinetics

A critical aspect of drug development is the pharmacokinetic profile of a compound. The table below presents available data for this compound. Comprehensive comparative data for other cruzain inhibitors is less readily available in a consolidated format.

Table 3: Pharmacokinetic Parameters of this compound in Mice

ParameterValue
Half-life (t1/2) ~30-40 minutes
Bioavailability (Oral) Low

Note: The low oral bioavailability and short half-life of this compound necessitate frequent dosing regimens in preclinical studies.

Mechanism of Action

The mechanism by which an inhibitor interacts with its target is fundamental to its efficacy and potential for off-target effects. This compound and nitrile-based inhibitors exhibit distinct mechanisms of cruzain inhibition.

This compound: Irreversible Covalent Inhibition

This compound is a vinyl sulfone-based inhibitor that acts as a mechanism-based irreversible inhibitor of cruzain. The catalytic cysteine residue (Cys25) in the active site of cruzain performs a nucleophilic attack on the electrophilic vinyl group of this compound. This results in the formation of a stable, irreversible covalent bond, permanently inactivating the enzyme. While highly effective, this irreversible nature can lead to a lack of selectivity and potential off-target effects, as it can also inhibit host cysteine proteases like cathepsins.

Nitrile-Based Inhibitors: Reversible Covalent Inhibition

In contrast, nitrile-based inhibitors form a reversible covalent bond with the catalytic cysteine of cruzain. The nitrile "warhead" is electrophilic and is attacked by the nucleophilic Cys25 residue. However, the resulting thioimidate adduct is less stable than the thioether bond formed by this compound and can undergo hydrolysis, allowing the enzyme to eventually regenerate. This reversible nature can offer a better safety profile by reducing the potential for permanent off-target inhibition.

Signaling Pathways and Experimental Workflows

Cruzain's Role in T. cruzi Pathogenesis

Cruzain is integral to multiple stages of the T. cruzi life cycle. The following diagram illustrates its key roles.

Cruzain_Pathway cluster_parasite Trypanosoma cruzi cluster_inhibitors Cruzain Inhibitors Pro-cruzain Pro-cruzain Active Cruzain Active Cruzain Pro-cruzain->Active Cruzain Autocatalytic Cleavage Nutrition Nutrition Active Cruzain->Nutrition Differentiation Differentiation Active Cruzain->Differentiation Host Cell Invasion Host Cell Invasion Active Cruzain->Host Cell Invasion Immune Evasion Immune Evasion Active Cruzain->Immune Evasion This compound This compound This compound->Active Cruzain Irreversible Inhibition Nitrile Inhibitors Nitrile Inhibitors Nitrile Inhibitors->Active Cruzain Reversible Inhibition

Caption: Role of cruzain in T. cruzi and its inhibition.

Experimental Workflow for Cruzain Inhibitor Screening

The process of identifying and characterizing new cruzain inhibitors typically follows a standardized workflow.

Experimental_Workflow Compound Library Compound Library Enzymatic Assay Enzymatic Assay Compound Library->Enzymatic Assay Primary Screen In Vitro Amastigote Assay In Vitro Amastigote Assay Enzymatic Assay->In Vitro Amastigote Assay Hits In Vivo Animal Model In Vivo Animal Model In Vitro Amastigote Assay->In Vivo Animal Model Active Compounds Lead Compound Lead Compound In Vivo Animal Model->Lead Compound

Caption: High-throughput screening workflow for cruzain inhibitors.

Experimental Protocols

Cruzain Enzymatic Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against recombinant cruzain.

Materials:

  • Recombinant cruzain enzyme

  • Assay buffer: 0.1 M sodium acetate, pH 5.5, containing 5 mM DTT

  • Fluorogenic substrate: Z-Phe-Arg-AMC (benzyloxycarbonyl-L-phenylalanyl-L-arginine-7-amino-4-methylcoumarin)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of the Z-FR-AMC substrate in DMSO.

  • Dilute the test compounds to the desired concentrations in the assay buffer.

  • In a 96-well plate, add 50 µL of the test compound dilutions. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add 25 µL of the cruzain enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the Z-FR-AMC substrate solution to each well.

  • Immediately place the plate in the fluorometric reader and measure the fluorescence intensity every minute for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Trypanosoma cruzi Amastigote Susceptibility Assay

Objective: To evaluate the efficacy of compounds against the intracellular amastigote form of T. cruzi.

Materials:

  • Host cells (e.g., L6 myoblasts or Vero cells)

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

  • T. cruzi trypomastigotes

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom microplates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., DAPI or Giemsa)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed the host cells in a 96-well plate and allow them to adhere overnight.

  • Infect the host cells with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of approximately 10:1.

  • After 24 hours, wash the wells to remove extracellular parasites.

  • Add fresh culture medium containing serial dilutions of the test compounds. Include a positive control (e.g., benznidazole) and a negative control (DMSO vehicle).

  • Incubate the plates for 72-96 hours.

  • Fix the cells with the fixing solution.

  • Stain the cell nuclei and parasite kinetoplasts with the staining solution.

  • Image the plates using a high-content imaging system or fluorescence microscope.

  • Quantify the number of amastigotes per host cell.

  • Calculate the percent inhibition of amastigote proliferation for each compound concentration.

  • Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The targeting of cruzain remains a highly viable strategy for the development of new treatments for Chagas disease. While the irreversible inhibitor this compound has been instrumental in validating this target, its development has been hampered by toxicity concerns likely linked to its irreversible mechanism and lack of selectivity. Newer generations of cruzain inhibitors, such as the reversible covalent nitrile-based compounds, offer the potential for improved safety profiles with high potency. Further research and development of these and other classes of cruzain inhibitors are crucial to advancing the therapeutic arsenal against this neglected tropical disease. This guide provides a foundational comparison to aid researchers in this important endeavor.

A Comparative Guide to K777 and Other Cathepsin L Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin L, a lysosomal cysteine protease, plays a crucial role in various physiological and pathological processes, including protein degradation, antigen presentation, and viral entry. Its involvement in diseases such as cancer, parasitic infections, and viral illnesses has made it a significant target for therapeutic intervention. K777, a potent and irreversible cysteine protease inhibitor, has garnered considerable attention for its broad-spectrum activity. This guide provides an objective comparison of this compound with other notable cathepsin L inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug discovery and development efforts.

Performance Comparison of Cathepsin L Inhibitors

The efficacy and selectivity of various cathepsin L inhibitors are summarized below. The data highlights the half-maximal inhibitory concentration (IC50) against cathepsin L and other related cathepsins, providing a basis for comparing their potency and specificity.

InhibitorTarget Cathepsin(s)IC50 (nM) vs. Cathepsin LIC50 (nM) vs. Other CathepsinsMechanism of ActionKey Features
This compound Cathepsin L, Cathepsin B, CruzainPotent inhibitor (specific IC50 not consistently reported, but high potency demonstrated)Inhibits Cathepsin BIrreversible, CovalentOrally active, broad-spectrum antiviral and anti-parasitic activity.[1][2]
SID 26681509 Cathepsin L56Cathepsin B: 618, Cathepsin K: >8442, Cathepsin S: >8442, Cathepsin V: 500Reversible, Competitive, Slow-bindingHighly selective for Cathepsin L over other cathepsins.[3][4][5]
Balicatib (AAE581) Cathepsin K, B, L, S48Cathepsin K: 22, Cathepsin B: 61, Cathepsin S: 2900Potent and selective inhibitorOrally active, primarily developed for osteoporosis.[4]
CLIK-148 Cathepsin L--IrreversibleHighly selective and orally active.[4]
Z-FA-FMK Cathepsin B, Cathepsin L-Potent inhibitor of Cathepsin B-Inhibits apoptosis and viral replication.[4]
Cathepsin Inhibitor 1 Cathepsin L, L2, S, K, BpIC50: 7.9Cathepsin L2: 6.7, Cathepsin S: 6.0, Cathepsin K: 5.5, Cathepsin B: 5.2-Broad-spectrum cathepsin inhibitor.[1]
Z-FY-CHO Cathepsin L--Potent and specific-
Odanacatib (MK-0822) Cathepsin K-Cathepsin K: 0.2Reversible, CovalentHighly selective for Cathepsin K.[1]

Experimental Protocols

Accurate assessment of inhibitor potency is critical. The following is a detailed methodology for a common in vitro assay to determine the IC50 of cathepsin L inhibitors.

Cathepsin L Activity Assay Protocol

This protocol is based on the use of a fluorogenic substrate, Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC). Cleavage of this substrate by cathepsin L releases the fluorescent molecule AMC, which can be quantified to determine enzyme activity.

Materials:

  • Human liver cathepsin L (e.g., Calbiochem 219402)

  • Z-Phe-Arg-AMC substrate (e.g., Sigma C9521)

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

  • Inhibitor compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometer (Excitation: 360-400 nm, Emission: 460-505 nm)

Procedure:

  • Enzyme Activation: Incubate human liver cathepsin L in the assay buffer for 30 minutes at room temperature. This allows for the reduction of the active site cysteine, which is necessary for full enzymatic activity.[3]

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. A typical starting concentration range is 2.5 mM to 76 nM.[3]

  • Assay Reaction:

    • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells) to each well.[3]

    • Add 50 µL of the activated cathepsin L solution (e.g., 17.4 ng/mL) to each well.[3]

    • Initiate the reaction by adding 10 µL of the Z-Phe-Arg-AMC substrate (e.g., 10 µM).[3] The final substrate concentration in the well should be around 1 µM.[3]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[6]

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[6]

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving cathepsin L and the experimental procedures to study them can provide a clearer understanding.

Cathepsin_L_Viral_Entry cluster_virus Virus cluster_cell Host Cell V Virus Particle R Receptor (e.g., ACE2) V->R Binding S Spike Protein CatL Cathepsin L S->CatL Cleavage Endosome Endosome R->Endosome Endocytosis Endosome->CatL Activation Fusion Membrane Fusion CatL->Fusion Enables Release Viral Genome Release Fusion->Release This compound This compound This compound->CatL Inhibits

Caption: Cathepsin L's role in viral entry and its inhibition by this compound.

Autophagy_Pathway cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Cargo Cytosolic Cargo (e.g., damaged organelles) Autophagosome Autophagosome Cargo->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion CatL Cathepsin L Degradation Degradation & Recycling CatL->Degradation Mediates Autolysosome->CatL Contains This compound This compound This compound->CatL Inhibits

Caption: The role of Cathepsin L in the autophagy pathway.

IC50_Determination_Workflow A Prepare Serial Dilution of Inhibitor C Incubate Inhibitor with Enzyme A->C B Activate Cathepsin L Enzyme B->C D Add Fluorogenic Substrate (Z-Phe-Arg-AMC) C->D E Measure Fluorescence (Kinetic or Endpoint) D->E F Calculate % Inhibition E->F G Plot Dose-Response Curve & Determine IC50 F->G

Caption: Experimental workflow for IC50 determination of Cathepsin L inhibitors.

Conclusion

This compound stands out as a potent, irreversible inhibitor of cathepsin L with significant therapeutic potential, particularly in infectious diseases. However, the landscape of cathepsin L inhibitors is diverse, with compounds like SID 26681509 offering high selectivity and others like Balicatib demonstrating efficacy in different therapeutic areas. The choice of an inhibitor for research or drug development will ultimately depend on the specific application, balancing the need for potency, selectivity, and desirable pharmacokinetic properties. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers to navigate this complex and promising field of study.

References

K777: A Potent Cysteine Protease Inhibitor with a Broad Antiviral Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of K777, a potent, orally active, and irreversible cysteine protease inhibitor, with other alternative antiviral agents. The information presented is supported by experimental data to aid researchers and drug development professionals in evaluating its potential as a therapeutic candidate.

This compound exerts its broad-spectrum antiviral effects by targeting host cell cathepsin-mediated viral entry. Specifically, it irreversibly inhibits cathepsin L, a key human cysteine protease that is essential for the entry of a variety of viruses into host cells. By inhibiting this host enzyme, this compound prevents the necessary proteolytic cleavage of viral glycoproteins, thereby blocking viral fusion and entry. This mechanism of action, targeting a host factor, suggests a higher barrier to the development of viral resistance.

Performance Comparison

The antiviral efficacy of this compound has been evaluated against a range of viruses in various in vitro and cell-based assays. The following tables summarize the available quantitative data, comparing the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of this compound with other antiviral compounds.

Coronaviruses

This compound has demonstrated potent activity against a variety of coronaviruses by inhibiting cathepsin L-dependent entry.

CompoundVirusAssay TypeCell LineEC₅₀ / IC₅₀ (nM)Citation(s)
This compound SARS-CoV-2Pseudovirus EntryVero E674[1]
This compound SARS-CoV-2Pseudovirus EntryA549/ACE2<80[1]
This compound SARS-CoV-2Pseudovirus EntryHeLa/ACE24[1]
This compound SARS-CoVPseudovirus Entry-0.68[2][3]
This compound MERS-CoVPseudovirus Entry-46.12[2]
This compound HCoV-229EPseudovirus Entry-1.48[2]
RemdesivirSARS-CoV-2Plaque ReductionVero E623,150[4]
RemdesivirSARS-CoV-HAE69[4]
RemdesivirMERS-CoV-HAE74[4]
BamlanivimabSARS-CoV-2--0.025 µg/mL
EtesevimabSARS-CoV-2--0.046 µg/mL
Filoviruses

This compound has also shown significant inhibitory activity against several members of the filovirus family.

CompoundVirusAssay TypeEC₅₀ / IC₅₀ (nM)Citation(s)
This compound EBOVPseudovirus Entry0.87[2][3]
This compound SUDVPseudovirus Entry1.14[2]
This compound TAFVPseudovirus Entry2.26[2]
This compound RESTVPseudovirus Entry3.37[2]
This compound MARVPseudovirus Entry1.9[2]
Other Viruses

The antiviral spectrum of this compound extends to other viruses that rely on cathepsin L for entry.

CompoundVirusAssay TypeEC₅₀ / IC₅₀ (nM)Citation(s)
This compound NipahPseudovirus Entry0.42[2]

It is important to note that this compound does not inhibit the entry of all viruses. For instance, it has been shown to be ineffective against an alphavirus (CHIKV), a rhabdovirus (VSV), a flavivirus (HCV), and some retroviruses and arenaviruses[2]. This specificity underscores its targeted mechanism of action.

Comparison with Other Cathepsin L Inhibitors

This compound's efficacy is comparable to or greater than other known cathepsin L inhibitors.

CompoundTargetIC₅₀ (nM)Citation(s)
This compound Cathepsin L--
SID 26681509Cathepsin L56
E-64dCysteine Proteases-[5]
Gallinamide ACathepsin LPicomolar range[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral spectrum.

Pseudovirus Entry Assay

This assay is used to screen for inhibitors of viral entry in a BSL-2 setting.

  • Cell Seeding : Plate host cells (e.g., Vero E6, HEK293T) expressing the appropriate viral receptor (e.g., ACE2 for SARS-CoV-2) in 96-well plates and incubate overnight.

  • Compound Preparation : Prepare serial dilutions of this compound and control compounds in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium.

  • Treatment : Remove the growth medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 1-2 hours).

  • Infection : Add pseudoviruses (e.g., lentiviral or VSV-based particles bearing the viral glycoprotein of interest and a reporter gene like luciferase or GFP) to the wells.

  • Incubation : Incubate the plates for a period that allows for viral entry and reporter gene expression (e.g., 48-72 hours).

  • Data Acquisition : Measure the reporter gene signal (luminescence or fluorescence).

  • Analysis : Normalize the data to untreated controls and calculate the IC₅₀ value, which is the concentration of the compound that inhibits viral entry by 50%.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding : Seed host cells in 96-well plates to form a confluent monolayer.

  • Compound and Virus Preparation : Prepare serial dilutions of the test compound. Mix the virus with the compound dilutions or add the compound to the cells before or after viral infection.

  • Infection : Infect the cell monolayers with a known titer of the virus. Include uninfected and infected-untreated controls.

  • Incubation : Incubate the plates for several days until CPE is visible in the virus control wells.

  • Staining : Stain the cells with a dye that selectively stains viable cells (e.g., crystal violet or neutral red).

  • Data Acquisition : Elute the dye and measure the absorbance at a specific wavelength.

  • Analysis : Calculate the percentage of CPE inhibition and determine the EC₅₀ value, the concentration of the compound that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles in the presence of an antiviral compound.

  • Cell Seeding : Grow a confluent monolayer of susceptible cells in 6- or 12-well plates.

  • Infection : Prepare serial dilutions of the virus and incubate them with the cells for a short period to allow for viral attachment.

  • Treatment and Overlay : Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of the test compound.

  • Incubation : Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Staining : Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

  • Data Acquisition : Count the number of plaques in each well.

  • Analysis : Calculate the percentage of plaque reduction compared to the untreated control and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound inhibits viral entry by blocking Cathepsin L-mediated spike protein cleavage.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SeedCells Seed Host Cells in 96-well plate AddCompounds Add Compounds to Cells SeedCells->AddCompounds PrepareCompounds Prepare Serial Dilutions of this compound and Controls PrepareCompounds->AddCompounds AddVirus Infect with Pseudovirus or Live Virus AddCompounds->AddVirus Incubate Incubate for 48-72h AddVirus->Incubate MeasureSignal Measure Reporter Signal (e.g., Luminescence) Incubate->MeasureSignal Calculate Calculate % Inhibition and EC50/IC50 MeasureSignal->Calculate

Caption: General workflow for in vitro antiviral activity testing.

References

K777 Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a detailed comparison of the cysteine protease inhibitor K777, outlining its selectivity and cross-reactivity with other proteases. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data to inform research and development decisions.

This compound is a potent, irreversible vinyl sulfone inhibitor primarily targeting cysteine proteases. Its mechanism of action involves the covalent modification of the active site cysteine residue. While highly effective against its intended targets, understanding its cross-reactivity is crucial for assessing its therapeutic potential and off-target effects.

Quantitative Comparison of Protease Inhibition

The selectivity of this compound has been evaluated against a panel of human cathepsins and viral proteases. The following table summarizes the inhibitory potency of this compound, presenting key kinetic parameters and inhibition constants.

Protease TargetParameterValueSelectivity vs. Cathepsin L
Human Cathepsin Lkinact/KI (M-1s-1)1,500,0001x
Human Cathepsin Bkinact/KI (M-1s-1)4,500333x less potent
Human Cathepsin Kkinact/KI (M-1s-1)30,00050x less potent
Human Cathepsin SKi0.002 µM-
Human Cathepsin CKi>100 µM>2000x less potent (vs. Cat L Ki of 0.05 µM)
SARS-CoV-2 PLproKi>100 µMNo significant inhibition
SARS-CoV-2 3CLpro (Mpro)Ki>100 µMNo significant inhibition

Data compiled from multiple sources.[1][2]

Signaling Pathway: Inhibition of Viral Entry

This compound's antiviral activity, particularly against viruses like SARS-CoV-2, is not due to direct inhibition of viral proteases but through the inhibition of a host protease, Cathepsin L.[1] This enzyme is crucial for the proteolytic cleavage of the viral spike protein, a necessary step for the virus to enter and infect host cells. The diagram below illustrates this mechanism.

Viral_Entry_Inhibition cluster_host_cell Host Cell Endosome Virus Virus ACE2 ACE2 Receptor Virus->ACE2 Binding Endocytosis Endocytosis ACE2->Endocytosis Cathepsin_L Cathepsin L Endocytosis->Cathepsin_L Spike_Protein Spike Protein Spike_Protein->Cathepsin_L Cleavage Cleaved_Spike Cleaved Spike Protein Cathepsin_L->Cleaved_Spike Fusion_Release Membrane Fusion & Viral RNA Release Cleaved_Spike->Fusion_Release This compound This compound This compound->Cathepsin_L Inhibition Inhibitor_Screening_Workflow cluster_workflow Inhibitor Characterization Workflow Start Start Primary_Screen Primary Screen (Single Concentration) Start->Primary_Screen Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active Hits Kinetic_Assay Kinetic Assays (Determine Ki, kinact) Dose_Response->Kinetic_Assay Selectivity_Panel Selectivity Profiling (Panel of Proteases) Kinetic_Assay->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (Antiviral Efficacy) Selectivity_Panel->Cell_Based_Assay End End Cell_Based_Assay->End

References

Comparative Analysis of K777 and Other CCR4 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of K777 and other antagonists targeting the C-C chemokine receptor 4 (CCR4). This document synthesizes available preclinical data to facilitate an objective evaluation of their performance, supported by experimental details and visual representations of key biological pathways.

Introduction to CCR4 and its Antagonists

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of various immune cells, particularly T helper 2 (Th2) cells and regulatory T cells (Tregs). Its ligands, CCL17 (TARC) and CCL22 (MDC), are involved in inflammatory responses and cancer progression. Consequently, CCR4 has emerged as a significant therapeutic target for a range of diseases, including allergic inflammatory conditions and various cancers. A number of antagonists have been developed to block CCR4 signaling, including the small molecule this compound and the monoclonal antibody Mogamulizumab, among others. This guide focuses on a comparative analysis of their preclinical efficacy.

Quantitative Performance of CCR4 Antagonists

The following tables summarize the available in vitro data for this compound and other notable CCR4 antagonists. It is important to note that a direct head-to-head comparison is challenging as the data is derived from separate studies conducted under varying experimental conditions.

Table 1: In Vitro Potency of Small Molecule CCR4 Antagonists

AntagonistAssayTarget/Cell LineLigandIC50 (nM)Reference
This compound CCL17 BindingHut78 cellsCCL1757[1]
CCL17-induced ChemotaxisHut78 cellsCCL178.9[1]
C-021 Chemotaxis (human)140MedChemExpress
Chemotaxis (mouse)39MedChemExpress
[³⁵S]GTPγS BindinghCCL2218MedChemExpress
CCR4 antagonist 4 (Compound 22) CCR4 Antagonism20MedChemExpress
MDC-mediated Chemotaxis7MedChemExpress
Ca²⁺ Mobilization3MedChemExpress
CCR4-351 Calcium Flux Assay22MedChemExpress
CTX Assay50MedChemExpress
Zelnecirnon (RPT193) Th2 cell Chemotaxis~370MedChemExpress

Table 2: Efficacy of Mogamulizumab (Anti-CCR4 Monoclonal Antibody)

Mogamulizumab is an FDA-approved humanized monoclonal antibody that targets CCR4. Its primary mechanism of action is antibody-dependent cellular cytotoxicity (ADCC). The MAVORIC trial, a phase 3 study, compared Mogamulizumab to Vorinostat in patients with previously treated cutaneous T-cell lymphoma (CTCL).

ParameterMogamulizumabVorinostat
Median Progression-Free Survival 7.7 months3.1 months
Overall Response Rate 28%5%

Mechanism of Action and Signaling Pathway

CCR4, as a GPCR, initiates a cascade of intracellular events upon ligand binding. This signaling is crucial for the chemotactic response of immune cells. Antagonists like this compound physically block the binding of CCL17 and CCL22 to the receptor, thereby inhibiting these downstream effects. A key feature of this compound is its ability to induce the internalization of the CCR4 receptor, further reducing the cell's responsiveness to chemokines.[1]

Below is a diagram illustrating the general signaling pathway of CCR4.

CCR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL17 CCL17/CCL22 CCR4 CCR4 CCL17->CCR4 Binds G_protein Gαi/Gβγ CCR4->G_protein Activates Internalization Receptor Internalization CCR4->Internalization PLC PLC G_protein->PLC Activates Actin Actin Polymerization G_protein->Actin PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Actin->Chemotaxis This compound This compound This compound->CCR4 This compound->Internalization

Caption: CCR4 Signaling Pathway and this compound Inhibition.

Key Experimental Methodologies

The quantitative data presented in this guide are primarily derived from three key types of in vitro assays:

  • Receptor Binding Assays: These assays measure the ability of a compound to displace a radiolabeled or fluorescently-labeled ligand from the CCR4 receptor.

  • Chemotaxis Assays: These experiments assess the ability of a compound to inhibit the directed migration of CCR4-expressing cells towards a chemokine gradient.

  • Calcium Flux Assays: Upon ligand binding, GPCRs like CCR4 trigger a transient increase in intracellular calcium levels. This assay measures the ability of an antagonist to block this calcium mobilization.

Below is a generalized workflow for a chemotaxis assay.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Cells 1. Culture CCR4-expressing cells (e.g., Hut78) Chamber 4. Place cells with or without antagonist in the upper chamber of a Transwell plate Cells->Chamber Antagonist 2. Prepare serial dilutions of antagonist (e.g., this compound) Antagonist->Chamber Chemokine 3. Prepare chemokine solution (e.g., CCL17) Lower_Chamber 5. Add chemokine solution to the lower chamber Chemokine->Lower_Chamber Incubate 6. Incubate for a defined period (e.g., 2-4 hours) at 37°C Chamber->Incubate Lower_Chamber->Incubate Migration 7. Quantify migrated cells in the lower chamber (e.g., by cell counting or fluorescence) Incubate->Migration IC50 8. Calculate the IC50 value from the dose-response curve Migration->IC50

Caption: Generalized Workflow for a Chemotaxis Assay.
Detailed Methodologies

Receptor Binding Assay (Competitive Inhibition)

A representative protocol for a competitive radioligand binding assay is as follows:

  • Cell Preparation: Membranes from CCR4-expressing cells are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl₂) is used.

  • Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR4 ligand (e.g., ¹²⁵I-CCL17), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Chemotaxis Assay (Transwell Migration)

A typical protocol for a Transwell migration assay is as follows:

  • Cell Preparation: CCR4-expressing cells are washed and resuspended in a serum-free medium.

  • Assay Setup: A Transwell insert with a porous membrane is placed in a well of a multi-well plate. The lower chamber contains the chemokine (e.g., CCL17) in the medium. The cells, pre-incubated with or without the antagonist (e.g., this compound), are added to the upper chamber.

  • Incubation: The plate is incubated at 37°C in a humidified incubator with 5% CO₂ for a few hours to allow cell migration.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence intensity.

  • Data Analysis: The percentage of inhibition of chemotaxis is calculated for each antagonist concentration, and the IC50 value is determined.

Calcium Flux Assay

A general protocol for a calcium flux assay is as follows:

  • Cell Loading: CCR4-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

  • Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or flow cytometer.

  • Compound Addition: The antagonist at various concentrations is added to the cells and incubated for a specific period.

  • Agonist Stimulation: A CCR4 agonist (e.g., CCL22) is then added to stimulate the cells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and the IC50 value is calculated.

Conclusion

This compound demonstrates potent in vitro activity as a CCR4 antagonist, effectively inhibiting both ligand binding and, more potently, chemotaxis. A distinguishing feature of this compound is its ability to induce receptor internalization. While a direct, comprehensive comparison with other small molecule antagonists is limited by the available data from disparate studies, the provided tables offer a valuable resource for initial comparative assessments. Mogamulizumab, a monoclonal antibody, represents a clinically validated approach to CCR4 antagonism with a distinct mechanism of action centered on ADCC. The selection of a suitable CCR4 antagonist for a specific research or therapeutic application will depend on the desired mechanism of action, target cell type, and disease context. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these promising therapeutic agents.

References

A Head-to-Head Comparison of K777 and Other Trypanocidal Drugs for Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug K777 against established and other emerging trypanocidal agents for the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The comparison is based on available preclinical and clinical data, focusing on efficacy, mechanism of action, and safety profiles.

Executive Summary

Current treatment for Chagas disease relies on the nitroimidazole derivatives benznidazole and nifurtimox, both developed over 50 years ago. While effective in the acute phase, their efficacy in the chronic phase is limited, and they are associated with significant adverse effects, often leading to treatment discontinuation. This has spurred the search for new, safer, and more effective trypanocidal drugs. This compound, a vinyl sulfone cysteine protease inhibitor, has shown significant promise in preclinical studies. This guide compares this compound with benznidazole, nifurtimox, and the more recently investigated fexinidazole, providing a comprehensive overview to inform future research and development efforts.

Mechanism of Action

The primary trypanocidal drugs exhibit distinct mechanisms of action, targeting different essential pathways in T. cruzi.

This compound: this compound is an irreversible inhibitor of cruzain, the major cysteine protease of T. cruzi.[1] Cruzain is crucial for various parasite processes, including nutrient acquisition, differentiation, and evasion of the host immune response. By inhibiting cruzain, this compound disrupts the parasite's ability to process proteins, leading to an accumulation of unprocessed proteins in the Golgi apparatus and ultimately causing parasite death.[2] Furthermore, cruzain has been shown to interfere with the host's immune response by cleaving NF-κB, a key signaling molecule in macrophage activation. Inhibition of cruzain by this compound prevents this cleavage, allowing for a more effective host immune response against the parasite.[3]

Benznidazole and Nifurtimox: These nitro-heterocyclic drugs share a similar mechanism of action. They are pro-drugs that are activated by a parasite-specific mitochondrial nitroreductase.[4] This activation generates reactive nitrogen species and other free radicals that induce significant oxidative stress within the parasite. This leads to widespread damage to parasite DNA, proteins, and lipids, ultimately resulting in cell death.

Fexinidazole: Fexinidazole is another 5-nitroimidazole that, like benznidazole and nifurtimox, is activated by parasitic nitroreductases.[4] Its metabolites are thought to damage parasite DNA and proteins, leading to parasite death.[2]

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and other trypanocidal drugs against T. cruzi. It is important to note that direct head-to-head comparisons in the same studies are limited, and experimental conditions may vary.

Table 1: In Vitro Activity against Trypanosoma cruzi

DrugParasite StageIC50 (µM)Cell LineReference
This compound Amastigotes~5-10J774 macrophages[5]
Benznidazole Amastigotes2.44 - 8.36Various[6]
Epimastigotes2.79 - 208.18Various[6]
Trypomastigotes25.81 - 137.62Various[6]
Nifurtimox Amastigotes~1-4Vero[7]
Fexinidazole Amastigotes~1-4Cell Culture[7]

Table 2: In Vivo Efficacy in Mouse Models of Chagas Disease

DrugMouse ModelDosageTreatment DurationCure Rate (%)Reference
This compound Acute100 mg/kg/day20 daysHigh (qualitative)[7]
Benznidazole Acute & Chronic100 mg/kg/day20 days50-80[1][3]
Nifurtimox Chronic30 mg/kg/day10 days83.3[8]
Fexinidazole Acute & Chronic100 - 300 mg/kg/day20 days50 - 100[1][3]

Safety and Tolerability

A major challenge in Chagas disease treatment is the toxicity of the available drugs.

This compound: Preclinical studies suggested a good safety profile. However, the clinical development of this compound was halted due to tolerability issues observed in dogs and non-human primates at low doses.

Benznidazole and Nifurtimox: Both drugs are associated with a high incidence of adverse effects, which can be severe enough to necessitate treatment cessation in up to 30% of patients.[1] Common side effects of benznidazole include skin rashes, peripheral neuropathy, and gastrointestinal issues. Nifurtimox frequently causes anorexia, weight loss, and neurological and psychiatric disturbances.

Fexinidazole: While generally better tolerated than benznidazole and nifurtimox, fexinidazole has been associated with QT prolongation and, at higher doses and longer treatment durations, has shown potential for liver toxicity.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Amastigote Susceptibility Assay

This assay determines the concentration of a drug required to inhibit the intracellular replication of T. cruzi amastigotes.

  • Cell Culture: Murine macrophages (e.g., J774 cell line) are cultured in 96-well plates in a suitable medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum) and incubated at 37°C in a 5% CO2 atmosphere.

  • Infection: Macrophage monolayers are infected with tissue culture-derived trypomastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:cell). After an incubation period of 2-4 hours to allow for parasite invasion, extracellular trypomastigotes are removed by washing with phosphate-buffered saline (PBS).

  • Drug Treatment: The test compounds, serially diluted in culture medium, are added to the infected cells. A positive control (e.g., benznidazole) and a negative control (vehicle only) are included. The plates are incubated for 72 hours.

  • Quantification: After incubation, the cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by microscopic examination. The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis.

In Vivo Efficacy in an Acute Mouse Model of Chagas Disease

This protocol assesses the ability of a drug to control parasitemia and prevent mortality in mice with an acute T. cruzi infection.

  • Animal Model: Female BALB/c mice (6-8 weeks old) are used.

  • Infection: Mice are infected intraperitoneally with 1 x 10^4 bloodstream trypomastigotes of a virulent T. cruzi strain (e.g., Y or Tulahuen).

  • Drug Treatment: Treatment is initiated at the peak of parasitemia (around 7 days post-infection). The test compound is administered orally or intraperitoneally once or twice daily for a period of 20 consecutive days. A vehicle control group and a benznidazole-treated group (e.g., 100 mg/kg/day) are included.

  • Monitoring: Parasitemia is monitored every other day by counting the number of trypomastigotes in a 5 µL sample of fresh tail blood under a microscope. Mortality is recorded daily.

  • Cure Assessment: At the end of the treatment period, and again at a later time point (e.g., 30 days post-treatment), blood samples are collected for polymerase chain reaction (PCR) analysis to detect parasite DNA. To confirm sterile cure, mice that are aparasitemic are often immunosuppressed (e.g., with cyclophosphamide) to promote the relapse of any persistent parasites. The absence of parasitemia after immunosuppression is considered a definitive cure.

Mandatory Visualizations

Signaling Pathway Diagram

K777_Mechanism_of_Action cluster_parasite Trypanosoma cruzi cluster_host Host Macrophage This compound This compound Cruzain Cruzain (Cysteine Protease) This compound->Cruzain Inhibits Parasite_Death Parasite Death Cruzain->Parasite_Death Essential for survival NFkB NF-κB Cruzain->NFkB Cleaves & Inactivates Pro_Cruzain Pro-cruzain Golgi Golgi Apparatus Pro_Cruzain->Golgi Golgi->Cruzain Autocatalytic Processing Macrophage_Activation Macrophage Activation NFkB->Macrophage_Activation Promotes Parasite_Clearance Parasite Clearance Macrophage_Activation->Parasite_Clearance Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Acute Model) start_vitro Seed Macrophages in 96-well plates infect Infect with Trypomastigotes start_vitro->infect wash_vitro Wash to remove extracellular parasites infect->wash_vitro treat_vitro Add serial dilutions of test compounds wash_vitro->treat_vitro incubate_vitro Incubate for 72h treat_vitro->incubate_vitro fix_stain Fix and Stain (Giemsa) incubate_vitro->fix_stain quantify Quantify intracellular amastigotes fix_stain->quantify ic50 Calculate IC50 quantify->ic50 start_vivo Infect mice with Trypomastigotes monitor_parasitemia Monitor Parasitemia start_vivo->monitor_parasitemia treat_vivo Initiate drug treatment (20 days) monitor_parasitemia->treat_vivo monitor_survival Monitor Survival and Parasitemia treat_vivo->monitor_survival end_treatment End of Treatment monitor_survival->end_treatment pcr PCR for parasite DNA end_treatment->pcr immunosuppress Immunosuppression end_treatment->immunosuppress final_assessment Assess for relapse (Definitive Cure) immunosuppress->final_assessment

References

K777: A Comparative Analysis of In Vitro and In Vivo Efficacy for Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the correlation between laboratory findings and real-world potential of the cruzain inhibitor, K777, in the fight against Chagas disease. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anti-trypanosomal Activity

The following tables summarize the in vitro and in vivo activities of this compound and alternative compounds against Trypanosoma cruzi, the causative agent of Chagas disease.

Table 1: In Vitro Activity of this compound and Comparators against Cruzain and T. cruzi

CompoundTargetType of InhibitionIC50 / Ki (Cruzain)IC50 (Intracellular Amastigotes)Cytotoxicity (J774 cells)
This compound CruzainIrreversibleIC50 = 2-5 nM[1][2]5-10 µM[3]Toxic at 100 µM[3]
Benznidazole Multiple (induces oxidative stress)--IC50 = 3.8 µM[4]-
Cz002 CruzainReversible-5-10 µM[3]Well tolerated up to 100 µM[3]
Cz005 CruzainReversible-5-10 µM[3]Toxic at 100 µM[3]
Cz007 CruzainReversibleIC50 = 1-2 nM (cruzain-ΔC)[3]--
Cz008 CruzainReversibleIC50 = 1-2 nM (cruzain-ΔC)[3]--

Table 2: In Vivo Efficacy of this compound in Murine Models of Chagas Disease

CompoundAnimal ModelT. cruzi StrainTreatment RegimenOutcome
This compound Immunocompetent and immunodeficient miceVarious strains20-30 daysCured or alleviated infection[3][5]
This compound Dogs--Ameliorated cardiac damage[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cruzain Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of cruzain, the major cysteine protease of T. cruzi.

  • Enzyme and Substrate: Recombinant cruzain is used. A fluorogenic substrate, such as Z-Phe-Arg-AMC, is typically employed.

  • Assay Buffer: A buffer with optimal pH for cruzain activity (e.g., sodium acetate buffer at pH 5.5) containing a reducing agent like dithiothreitol (DTT) is used.

  • Procedure:

    • Cruzain is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the fluorogenic substrate.

    • The fluorescence generated by the cleavage of the substrate is measured over time using a microplate reader.

  • Data Analysis: The rate of substrate cleavage is calculated. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Intracellular Amastigote Proliferation Assay

This cell-based assay evaluates the ability of a compound to inhibit the replication of the intracellular amastigote form of T. cruzi within host cells.

  • Host Cells: A suitable host cell line, such as J774 macrophages or L6 myoblasts, is used.

  • Infection: Host cells are infected with trypomastigotes of T. cruzi. The parasites invade the cells and transform into amastigotes.

  • Treatment: After infection, the cells are treated with various concentrations of the test compound.

  • Incubation: The treated, infected cells are incubated for a period (e.g., 48-72 hours) to allow for amastigote replication in the untreated controls.

  • Quantification: The number of intracellular amastigotes is quantified. This can be done by various methods, including:

    • Microscopic counting after staining the cells (e.g., with Giemsa).

    • Using reporter gene-expressing parasites (e.g., luciferase or beta-galactosidase).

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of amastigotes by 50% compared to untreated controls.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease

This experiment assesses the therapeutic potential of a compound in a living organism infected with T. cruzi.

  • Animal Model: Mice (e.g., BALB/c or C57BL/6) are used. Both immunocompetent and immunodeficient models can be employed.

  • Infection: Mice are infected with a lethal dose of bloodstream trypomastigotes of a specific T. cruzi strain.

  • Treatment: Treatment with the test compound (e.g., this compound) or a vehicle control is initiated at a specific time post-infection and continued for a defined duration (e.g., 20-30 days). The compound is administered via a specific route (e.g., oral gavage).

  • Monitoring:

    • Parasitemia: The number of parasites in the blood is monitored regularly.

    • Survival: The survival of the mice in each treatment group is recorded.

    • Tissue Parasite Load: At the end of the experiment, tissues (e.g., heart, skeletal muscle) can be collected to determine the parasite burden using methods like quantitative PCR.

  • Data Analysis: The efficacy of the treatment is evaluated by comparing the parasitemia levels, survival rates, and tissue parasite loads of the treated groups with the control group.

Visualizing the Science

The following diagrams illustrate key concepts related to this compound's mechanism and the experimental workflows.

K777_Mechanism_of_Action cluster_parasite Inside the Parasite This compound This compound (Vinyl Sulfone) Cruzain Cruzain (Cysteine Protease) This compound->Cruzain Enters Parasite Cys25 Active Site (Cys25 Thiol) This compound->Cys25 Irreversibly Binds Parasite Trypanosoma cruzi Cruzain->Parasite Essential for Survival (Nutrition, Replication, Invasion) Cys25->Parasite Inhibition Leads to Parasite Death

Caption: Mechanism of action of this compound on T. cruzi.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Host_Cells 1. Seed Host Cells Infection 3. Infect Host Cells with Trypomastigotes Host_Cells->Infection Parasites 2. Culture T. cruzi Trypomastigotes Parasites->Infection Treatment 4. Add this compound at Various Concentrations Infection->Treatment Incubation 5. Incubate for 48-72 hours Treatment->Incubation Quantification 6. Quantify Intracellular Amastigotes Incubation->Quantification IC50 7. Calculate IC50 Value Quantification->IC50

Caption: Workflow for in vitro amastigote proliferation assay.

In_Vivo_Workflow cluster_setup Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Mice 1. Select Animal Model (Mice) Infection 2. Infect Mice with T. cruzi Mice->Infection Dosing 3. Administer this compound or Vehicle (Daily) Infection->Dosing Monitoring 4. Monitor Parasitemia and Survival Dosing->Monitoring Tissue_Harvest 5. Harvest Tissues (e.g., Heart) Dosing->Tissue_Harvest Efficacy 7. Evaluate Therapeutic Efficacy Monitoring->Efficacy Parasite_Load 6. Determine Tissue Parasite Load (qPCR) Tissue_Harvest->Parasite_Load Parasite_Load->Efficacy

Caption: Workflow for in vivo efficacy study in a murine model.

References

K777 Benchmarked: A Comparative Guide to Novel Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the established cysteine protease inhibitor, K777, against a selection of novel inhibitors. The following sections detail their mechanisms of action, comparative efficacy, and the experimental protocols used for their evaluation. This information is intended to assist researchers in making informed decisions for their drug development and research applications.

Introduction to this compound

This compound is a potent, orally active, and irreversible vinyl sulfone-based inhibitor of cysteine proteases.[1] It has demonstrated significant activity against a range of parasitic and host proteases, including cruzain from Trypanosoma cruzi (the causative agent of Chagas disease), and human cathepsins B and L.[1] Its broad-spectrum activity has also led to investigations into its potential as an antiviral agent, particularly against viruses that rely on cathepsin-mediated entry into host cells, such as SARS-CoV-2.[2]

Novel Cysteine Protease Inhibitors: A Comparative Analysis

Recent research has focused on developing novel cysteine protease inhibitors with improved selectivity, different mechanisms of action, and potentially better safety profiles compared to established inhibitors like this compound. This guide focuses on a selection of these novel compounds for which comparative data is available.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data for this compound and selected novel cysteine protease inhibitors against their primary targets.

Table 1: Inhibition of Cruzain

InhibitorTypeMechanism of ActionIC50 (nM)Reference
This compound Dipeptidyl vinyl sulfoneIrreversible, covalent5[1]
Cz007 Nitrile-basedReversible, covalent1.1[3]
Cz008 Nitrile-basedReversible, covalent1-2[3]
Dipeptidyl nitroalkene (cpd 6) NitroalkeneIrreversible, covalent0.44 (Ki)[1]

Table 2: Inhibition of Human Cathepsin B

InhibitorTypeMechanism of ActionIC50 (nM)Reference
This compound Dipeptidyl vinyl sulfoneIrreversible, covalent--
Cz007 Nitrile-basedReversible, covalent-[3]
Cz008 Nitrile-basedReversible, covalent-[3]

Note: Direct comparative IC50 values for this compound and these specific novel inhibitors against Cathepsin B were not available in the reviewed literature. This compound is known to inhibit Cathepsin B.

Table 3: Inhibition of Human Cathepsin L

InhibitorTypeMechanism of ActionKi (nM)IC50 (nM)Reference
This compound Dipeptidyl vinyl sulfoneIrreversible, covalent---
Z-Tyr-Ala-CHN2 Dipeptidyl diazomethylketoneIrreversible, covalent--[2][4]
Self-Masked Aldehyde Inhibitors (SMAIs) Dipeptidyl aldehyde prodrugReversible, covalent11-60-[5][6]

Note: Direct comparative Ki or IC50 values for this compound against Cathepsin L alongside these novel inhibitors under identical experimental conditions were not explicitly found. However, this compound is a known potent inhibitor of Cathepsin L.

Table 4: Antiviral Activity against SARS-CoV-2 (Cell-based assays)

InhibitorTargetCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Cathepsin LVeroE6->20-[7]
Z-Tyr-Ala-CHN2 Cathepsin LVeroE6-eGFP1.33>20>15[2]
Z-Tyr-Ala-CHN2 Cathepsin LA549-hACE20.046>25>500[2]
Z-Tyr-Ala-CHN2 Cathepsin LHeLa-hACE20.006>50>8333[2]
O-acylated-SMAIs Cathepsin LVeroE6 / A549-ACE20.3-0.6--[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the protocols for the key assays cited in this guide.

Cruzain Inhibition Assay

This assay is used to determine the potency of inhibitors against cruzain, the major cysteine protease of T. cruzi.

  • Reagents and Buffers:

    • Assay Buffer: 0.1 M sodium acetate, 5 mM DTT, 0.01% Triton X-100, pH 5.5.

    • Cruzain enzyme solution (e.g., 1.5 nM final concentration).

    • Substrate solution: Z-Phe-Arg-AMC (e.g., 5.0 µM final concentration).

    • Inhibitor solutions at various concentrations.

    • DMSO (for control).

  • Procedure:

    • In a 96-well plate, add the inhibitor solution or DMSO to the wells.

    • Add the cruzain enzyme solution to each well and incubate for a specified time (e.g., 5-10 minutes) at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the fluorescence continuously for 5 minutes using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

    • Calculate the initial reaction rates from the linear portion of the fluorescence curve.

    • Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Calculate the IC50 value by fitting the dose-response curve using non-linear regression.[8]

Cathepsin B Activity Assay (Fluorometric)

This protocol describes a common method to measure the activity of cathepsin B, which can be adapted to test inhibitor efficacy.

  • Reagents and Buffers:

    • Cell Lysis Buffer: (e.g., provided in a commercial kit).

    • Reaction Buffer: (e.g., provided in a commercial kit).

    • Cathepsin B Substrate: Ac-Arg-Arg-AFC (7-amino-4-trifluoromethylcoumarin) (e.g., 10 mM stock).

    • Inhibitor solutions at various concentrations.

  • Procedure:

    • Prepare cell lysates from the desired cell line.

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Add the inhibitor solution or control to the wells.

    • Add 50 µL of Reaction Buffer to each well.

    • Initiate the reaction by adding 2 µL of the 10 mM Cathepsin B substrate (final concentration 200 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~400 nm and emission at ~505 nm.

    • The inhibitory activity can be determined by comparing the fluorescence in the inhibitor-treated wells to the control wells.[5][7]

Cathepsin L Inhibition Assay (Fluorometric)

This assay is used to assess the inhibitory potential of compounds against human cathepsin L.

  • Reagents and Buffers:

    • Assay Buffer: 45 mM sodium acetate, 0.9 mM EDTA, 4.5 mM DTT, 0.0045% Brij®35, pH 5.5.

    • Human Cathepsin L enzyme solution (e.g., 0.02 mU).

    • Substrate solution: Z-Phe-Arg-AMC (e.g., 15 µM final concentration).

    • Inhibitor solutions at various concentrations.

  • Procedure:

    • In a 96-well plate, pre-incubate the inhibitor solutions with the Cathepsin L enzyme in the assay buffer for 5 minutes at room temperature.

    • Add the substrate solution to initiate the reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~340 nm and emission at ~460 nm.

    • Calculate the percent inhibition and subsequently the IC50 or Ki values.[2]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_pathway Cysteine Protease Catalytic Mechanism E_Cys_SH Enzyme (Cys-SH) E_Cys_S_His_Im Activated Enzyme (Cys-S⁻ / His-Im⁺H) E_Cys_SH->E_Cys_S_His_Im Activation Tetrahedral_Intermediate Tetrahedral Intermediate E_Cys_S_His_Im->Tetrahedral_Intermediate Nucleophilic Attack Substrate Substrate (Peptide) Substrate->Tetrahedral_Intermediate Acyl_Enzyme Acyl-Enzyme Intermediate Tetrahedral_Intermediate->Acyl_Enzyme Collapse Product1 Product 1 (Peptide fragment) Acyl_Enzyme->Product1 Release Second_Intermediate Second Tetrahedral Intermediate Acyl_Enzyme->Second_Intermediate Hydrolysis Water H₂O Water->Second_Intermediate Second_Intermediate->E_Cys_SH Release Product2 Product 2 (Peptide fragment) Second_Intermediate->Product2 Release

Caption: Cysteine protease catalytic cycle.

G cluster_workflow Inhibitor Evaluation Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Mechanism_Study Mechanism of Action Studies (Reversibility, Kinetics) Dose_Response->Mechanism_Study Selectivity_Profiling Selectivity Profiling (vs. other proteases) Mechanism_Study->Selectivity_Profiling Cell_Based_Assay Cell-Based Assays (Efficacy & Toxicity) Selectivity_Profiling->Cell_Based_Assay Lead_Optimization Lead Optimization Cell_Based_Assay->Lead_Optimization

Caption: A typical workflow for cysteine protease inhibitor evaluation.

G cluster_comparison Inhibitor Class Comparison This compound This compound (Vinyl Sulfone) SMAI SMAIs (Self-Masked Aldehyde) This compound->SMAI Improved Safety Profile (Prodrug) Nitrile Nitrile-based Inhibitors This compound->Nitrile Reversible Inhibition Nitroalkene Nitroalkene Inhibitors This compound->Nitroalkene Alternative Warhead SMAI->this compound Lower Reactivity (as lactol) Nitrile->this compound Potentially Shorter Duration of Action

Caption: Logical relationships between this compound and novel inhibitor classes.

References

Safety Operating Guide

Navigating Chemical Disposal: A General Framework in the Absence of Specific K777 Data

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Action Advisory: Specific disposal procedures for a substance identified as "K777" are not publicly available. The following information provides a general framework for the safe disposal of hazardous laboratory chemicals. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for the specific substance in your possession before proceeding with any handling or disposal.

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and personnel safety. This guide outlines the essential steps and considerations for managing chemical waste, ensuring a secure laboratory environment.

Key Safety and Disposal Information from a Safety Data Sheet (SDS)

The Safety Data Sheet is the primary source of information for the safe handling and disposal of any chemical. When preparing for disposal, pay close attention to the following sections:

SDS SectionInformation Provided
Section 2: Hazards Identification Details the potential hazards of the chemical, including physical, health, and environmental risks. This section will inform the necessary personal protective equipment (PPE) and handling precautions.[1]
Section 7: Handling and Storage Provides guidance on safe handling practices and appropriate storage conditions to prevent accidents. This includes information on incompatible materials.
Section 8: Exposure Controls/Personal Protection Specifies the necessary personal protective equipment (PPE) such as gloves, safety glasses, and lab coats, as well as any necessary ventilation controls.
Section 13: Disposal Considerations Offers guidance on proper disposal methods. This section will often refer to local, state, and federal regulations that must be followed. It may also provide information on recycling or reclamation.

General Step-by-Step Chemical Disposal Protocol

The following protocol outlines a general workflow for the disposal of hazardous laboratory chemicals. This should be adapted to comply with your institution's specific policies and local regulations.

  • Consult the Safety Data Sheet (SDS): Before handling the chemical, thoroughly review the SDS to understand its hazards, required PPE, and specific disposal recommendations.

  • Wear Appropriate Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves appropriate for the substance being handled.

  • Segregate Chemical Waste: Never mix different chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) department. Incompatible chemicals can react violently, producing heat, fire, or toxic gases.[2] Waste should be segregated based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).

  • Use Designated Waste Containers: Transfer the chemical waste to a container that is compatible with the chemical and clearly labeled with its contents. The container should be in good condition and have a secure lid.

  • Properly Label Waste Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., flammable, corrosive).

  • Store Waste Appropriately: Store hazardous waste in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible waste streams are stored separately.

  • Arrange for Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste. Do not dispose of hazardous chemicals down the drain or in the regular trash.

Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of laboratory chemicals.

General Chemical Disposal Workflow cluster_prep Preparation cluster_handling Handling and Segregation cluster_storage_disposal Storage and Final Disposal cluster_hazards Key Hazard Considerations (from SDS) start Start: Identify Chemical for Disposal sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE sds->ppe ignitable Ignitable sds->ignitable reactive Reactive sds->reactive corrosive Corrosive sds->corrosive toxic Toxic sds->toxic segregate Segregate Waste by Hazard Class ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Designated Hazardous Waste Area container->storage pickup Arrange for EHS Pickup storage->pickup end End: Disposal Complete pickup->end

Caption: A workflow for the safe disposal of hazardous laboratory chemicals.

References

Navigating the Safe Handling of K777: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: K777 is not classified as a hazardous substance according to the Globally Harmonized System (GHS). Standard laboratory safety protocols are advised.

This document provides essential safety and logistical information for the handling of this compound, a potent, irreversible cysteine protease inhibitor. While this compound does not meet the criteria for hazardous classification, this guide outlines best practices for its use and disposal to ensure a safe and efficient research environment. The following protocols are designed for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Safety Protocols

According to the Safety Data Sheet (SDS), specific personal protective equipment is not required when handling this compound.[1] However, adherence to Good Laboratory Practice (GLP) is strongly recommended.

Recommended PPE:

  • Eye Protection: Safety glasses should be worn to protect from potential splashes.

  • Hand Protection: Nitrile gloves are recommended to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

Engineering Controls:

  • Work in a well-ventilated area. A chemical fume hood is not required but is considered best practice when handling any chemical compound.

Quantitative Safety and Physical Data

The following tables summarize the key quantitative data for this compound, providing a quick reference for safety and handling.

Toxicological Data Value Species
Oral TDLo300 mg/kgRat[1]
Skin IrritationNo irritant effect
Eye IrritationNo irritating effect
SensitizationNo sensitizing effects known
Physical and Chemical Properties Value
Physical StateSolid[1]
SolubilitySoluble in DMSO[1]
FlammabilityProduct is not flammable[1]
Explosion HazardProduct does not present an explosion hazard[1]
NFPA 704 Diamond Rating Hazard
Health (Blue)0No hazard
Flammability (Red)0Will not burn
Instability (Yellow)0Stable
Special (White)No special hazards

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling this compound, ensure the work area is clean and uncluttered. Have all necessary equipment, including appropriate solvents and consumables, readily available.

  • Weighing: When weighing the solid compound, use a balance within a ventilated enclosure if possible to minimize any potential for generating dust.

  • Dissolving: To prepare a stock solution, add the appropriate solvent (e.g., DMSO) to the vial containing this compound. Cap the vial and vortex until the solid is completely dissolved.

  • Use in Experiments: When adding this compound to cell cultures or other experimental systems, use calibrated pipettes to ensure accurate dosing.

  • Storage: Store the solid compound and stock solutions at -20°C as recommended.[2]

Disposal Plan: A Clear Path for Waste Management

As this compound is not classified as hazardous, its disposal does not require special procedures. However, to maintain a safe and compliant laboratory, follow these steps:

  • Aqueous Waste: Dispose of aqueous solutions containing this compound down the drain with copious amounts of water, in accordance with local regulations for non-hazardous chemical waste.

  • Solid Waste: Dispose of consumables contaminated with this compound (e.g., pipette tips, tubes) in the regular laboratory solid waste stream.

  • Unused Compound: For larger quantities of unused this compound, consult your institution's environmental health and safety (EHS) office for guidance on chemical waste disposal.

Mechanism of Action and Experimental Workflow

This compound is a potent inhibitor of cysteine proteases, with a particularly high affinity for Cathepsin L. In the context of certain viral infections, such as SARS-CoV-2, host cell Cathepsin L is crucial for the cleavage of the viral spike protein, a necessary step for viral entry into the host cell. By inhibiting Cathepsin L, this compound effectively blocks this cleavage event and prevents viral infection.

Below is a diagram illustrating the signaling pathway of viral entry and the inhibitory action of this compound.

K777_Mechanism_of_Action Mechanism of this compound in Preventing Viral Entry cluster_virus Virus cluster_host Host Cell Virus Virus Particle Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor 1. Binding Spike Spike Protein ViralEntry Viral Genome Release & Infection Spike->ViralEntry 5. Membrane Fusion Endosome Endosome Receptor->Endosome 2. Endocytosis CathepsinL Cathepsin L Endosome->CathepsinL 3. Acidification & Cathepsin L Activation CathepsinL->Spike 4. Spike Protein Cleavage This compound This compound This compound->CathepsinL Inhibition

Caption: this compound inhibits Cathepsin L, preventing viral spike protein cleavage and subsequent viral entry.

The following diagram outlines a typical experimental workflow to evaluate the efficacy of this compound in an in vitro viral entry assay.

Experimental_Workflow In Vitro Viral Entry Assay with this compound Start Start CellCulture 1. Plate Host Cells Start->CellCulture Pretreatment 2. Pretreat cells with this compound (or vehicle control) CellCulture->Pretreatment Infection 3. Infect cells with virus Pretreatment->Infection Incubation 4. Incubate for 24-48 hours Infection->Incubation Analysis 5. Quantify Viral Infection (e.g., qPCR, Plaque Assay) Incubation->Analysis Results Results Analysis->Results

Caption: A streamlined workflow for assessing the antiviral activity of this compound in a cell-based assay.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
K777
Reactant of Route 2
K777

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.